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Remdesivir nucleoside monophosphate

Cat. No.: B2792565
M. Wt: 371.24 g/mol
InChI Key: ZBHOHJWLOOFLMW-LTGWCKQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Remdesivir nucleoside monophosphate (GS-441524-MP) is a critical intermediate metabolite in the intracellular activation pathway of the broad-spectrum antiviral prodrug Remdesivir (GS-5734) . Following cellular entry of the parent prodrug, esterases and phosphoramidases catalyze the initial conversion to the nucleoside monophosphate form . This metabolite is subsequently phosphorylated by nucleoside-phosphate kinases to its pharmacologically active form, remdesivir triphosphate (GS-443902) . The active triphosphate analog functions as an RNA-dependent RNA polymerase (RdRp) inhibitor, competing with endogenous adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp complex . Upon incorporation, it acts as a delayed chain terminator, evading viral proofreading and causing premature termination of RNA synthesis, thereby suppressing viral replication . This mechanism underpins the compound's research value for studying antiviral activity against various RNA viruses, including filoviruses, paramyxoviruses, and coronaviruses such as SARS-CoV-2 . Researchers utilize this compound to investigate the metabolic activation kinetics of Remdesivir, explore potential resistance mechanisms, and study the virology of viral polymerases . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N5O7P B2792565 Remdesivir nucleoside monophosphate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N5O7P/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(24-12)3-23-25(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHOHJWLOOFLMW-LTGWCKQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Remdesivir Nucleoside Monophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Remdesivir nucleoside monophosphate, a key metabolite in the bioactivation of the antiviral prodrug Remdesivir. The document details its structural components, its formation through metabolic pathways, and relevant experimental data and protocols.

Introduction to Remdesivir and its Monophosphate Metabolite

Remdesivir (GS-5734) is a broad-spectrum antiviral agent, notable for being the first drug approved by the FDA for the treatment of COVID-19.[1][2] It is a monophosphoramidate prodrug, designed to enhance intracellular delivery of its active metabolite.[3][4] Upon entering the host cell, Remdesivir undergoes a series of enzymatic transformations to produce its pharmacologically active form, a nucleoside triphosphate analog (RDV-TP or GS-443902).[1][5] A critical intermediate in this activation cascade is the this compound (RMP).

RMP is the direct precursor to the active triphosphate form and is generated after the prodrug moiety is cleaved.[2][6] Understanding the precise chemical structure of RMP is fundamental to comprehending the drug's mechanism of action, stability, and metabolic fate.

Chemical Structure of this compound

The chemical structure of this compound is composed of three primary moieties: a modified nucleobase, a ribose sugar with a unique substitution, and a 5'-monophosphate group. It is a C-nucleoside, meaning the bond between the sugar and the base is a stable carbon-carbon bond, which provides resistance against cleavage by nucleases and other enzymes.[7]

  • Nucleobase: The base is a pyrrolo[2,1-f][1][3][8]triazin-4-amine. This nitrogenous base is an analog of adenine.[7] Its structure allows it to mimic the natural nucleoside adenosine, enabling it to be recognized by viral RNA-dependent RNA polymerase (RdRp).[5][7]

  • Ribose Sugar: The sugar component is a D-ribose ring. A defining feature of Remdesivir and its metabolites is the presence of a cyano (-CN) group at the 1' position of the ribose sugar.[9] This strong electron-withdrawing group is thought to stabilize the C-nucleoside bond.[9]

  • Monophosphate Group: A single phosphate group is attached to the 5'-hydroxyl group of the ribose sugar. This phosphorylation is a crucial step, as the monophosphate is the substrate for cellular kinases that further phosphorylate it to the active triphosphate form.[3][6]

The systematic IUPAC name for the parent nucleoside of RMP (GS-441524) is (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][3][8]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile.[10] RMP is the 5'-monophosphate ester of this compound.

Metabolic Activation Pathway

Remdesivir is designed as a prodrug to bypass the initial and often rate-limiting phosphorylation step of its parent nucleoside.[2][3] The intracellular conversion to the active triphosphate form is a multi-step process.

  • Entry into the Cell: Remdesivir, being more lipophilic than its phosphorylated metabolites, crosses the cell membrane to enter the cytoplasm.[3][11]

  • Hydrolysis to Alanine Metabolite: Inside the cell, esterases, primarily carboxylesterase 1 (CES1) and cathepsin A (CatA), hydrolyze the ester bond of the prodrug moiety.[1][6][11] This reaction yields an alanine metabolite intermediate (GS-704277).[6][8]

  • Formation of the Monophosphate (RMP): The alanine metabolite is then acted upon by the phosphoramidase histidine triad nucleotide-binding protein 1 (HINT1), which cleaves the phosphoramidate bond.[1][6][12] This step releases the this compound (RMP).

  • Phosphorylation to Triphosphate (RDV-TP): RMP is subsequently phosphorylated by cellular kinases, first to the diphosphate and then to the active Remdesivir nucleoside triphosphate (RDV-TP, also known as GS-443902).[1][6] This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, where it is incorporated into the nascent viral RNA chain and causes delayed chain termination.[13][14]

The metabolic activation cascade is illustrated in the diagram below.

Remdesivir_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Remdesivir_ext Remdesivir (Prodrug) Remdesivir_int Remdesivir Remdesivir_ext->Remdesivir_int Cell Entry Alanine_Met Alanine Metabolite (GS-704277) Remdesivir_int->Alanine_Met Carboxylesterase 1 (CES1) Cathepsin A (CatA) Monophosphate Nucleoside Monophosphate (RMP) Alanine_Met->Monophosphate HINT1 (Phosphoramidase) Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Active Nucleoside Triphosphate (RDV-TP / GS-443902) Diphosphate->Triphosphate Cellular Kinases Inhibition Inhibition of Viral RdRp Triphosphate->Inhibition Incorporation

Metabolic activation of Remdesivir to its active triphosphate form.

Quantitative Data Summary

The pharmacokinetics of Remdesivir and its metabolites are crucial for understanding its efficacy and dosing regimen. The following tables summarize key quantitative data from published literature.

Table 1: Pharmacokinetic Parameters of Remdesivir and its Metabolites

CompoundHalf-life (t½)Plasma Protein BindingPrimary Elimination Route
Remdesivir (Prodrug) ~1 hour[8]88-93.6%[8]Metabolism[15]
GS-704277 (Alanine Met.) ~1.3 hours[8][15]1%[8]Metabolism[15]
GS-441524 (Nucleoside) ~27 hours[8][15]2%[8]Renal[15]
RDV-TP (Active Form) ~20 hours (intracellular)[8][16]Not applicableIntracellular activity

Data compiled from multiple sources.[8][15][16]

Table 2: In Vitro Activity and Cytotoxicity

CompoundCell LineAssayEC₅₀ / IC₅₀CC₅₀Selectivity Index (CC₅₀/EC₅₀)
Remdesivir Vero E6SARS-CoV-2 Inhibition0.77 µM[17]>100 µM[11]>129
ODBG-P-RVn Vero E6SARS-CoV-2 Inhibition0.14 µM[2]>50 µM[2]>357
Remdesivir Huh7.5Cytotoxicity-15.2 µM[11]-
RDV-TP vs ATP SARS-CoV-2 RdRpIncorporation Selectivity0.26 (Ratio)[13]--

EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration. ODBG-P-RVn is an oral lipid prodrug of Remdesivir nucleoside.[2][11][13][17]

Experimental Protocols

The characterization and quantification of Remdesivir and its metabolites rely on specific and sensitive analytical methods.

The synthesis of Remdesivir is a complex multi-step process. A common approach involves:

  • Preparation of the Pyrrolo[2,1-f][1][3][8]triazine Core: The heterocyclic base is typically synthesized from precursors like 2,5-dimethoxytetrahydrofuran and tert-butyl carbazate, followed by cyclocondensation and bromination.[3][4]

  • Synthesis of the Ribose Moiety: A protected D-ribose derivative, such as 2,3,5-tri-O-benzyl-D-ribonolactone, is used as the starting material for the sugar component.[10]

  • Glycosylation: The nucleobase is coupled with the ribose derivative to form the C-nucleoside bond.[3]

  • Phosphoramidation: The 5'-hydroxyl group of the nucleoside is reacted with a phosphoramidate reagent to introduce the prodrug moiety.[4]

  • Deprotection: Finally, protecting groups are removed to yield the final Remdesivir product.[4][10]

LC-MS/MS is the standard method for quantifying Remdesivir and its metabolites (like GS-441524) in biological matrices such as plasma or serum.[18][19]

  • Sample Preparation: A straightforward protein precipitation step is typically employed. An organic solvent like methanol or acetonitrile is added to the serum/plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected.[19]

  • Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase column (e.g., C18) is used to separate Remdesivir from its metabolites and other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is common.[20][21]

  • Mass Spectrometric Detection: The separated compounds are ionized using an electrospray ionization (ESI) source, typically in positive mode. Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity.[19][21]

  • Quantification: Calibration curves are generated by analyzing samples with known concentrations of the analytes. The concentration in unknown samples is determined by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.[19] The reported lower limits of detection can reach 0.0375 ng/mL for Remdesivir and 0.375 ng/mL for its metabolite GS-441524 in serum.[19]

These assays are used to determine the inhibitory activity of the active triphosphate form (RDV-TP) on the viral polymerase.

  • Enzyme and Template Preparation: Recombinant SARS-CoV-2 RdRp complex (composed of nsp12 and nsp8 subunits) is expressed and purified.[13] A synthetic RNA template-primer duplex is used as the substrate for the polymerase.[14]

  • Reaction: The purified RdRp is incubated with the RNA template-primer in a reaction buffer containing divalent cations (like Mg²⁺), natural nucleoside triphosphates (ATP, GTP, CTP, UTP), and varying concentrations of the inhibitor, RDV-TP.[13][14]

  • Analysis: The reaction is allowed to proceed for a defined time and then quenched. The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gels are then imaged to visualize the RNA products. The intensity of the bands corresponding to full-length or terminated products is quantified to determine the extent of inhibition and calculate kinetic parameters like IC₅₀.[13][14] These assays have demonstrated that RDV-TP is efficiently incorporated by the SARS-CoV-2 RdRp and causes delayed chain termination three nucleotides downstream from the incorporation site.[13][14]

References

Intracellular Activation of Remdesivir: A Technical Guide to Monophosphate Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the initial and critical stage of remdesivir's intracellular activation: its conversion to a monophosphate nucleotide. Remdesivir (GS-5734), a cornerstone in the treatment of certain viral infections, is administered as a monophosphoramidate prodrug. This design facilitates entry into host cells, where it must undergo a multi-step metabolic transformation to its pharmacologically active triphosphate form, GS-443902. The initial conversion to the monophosphate form is a crucial prerequisite, bypassing the often rate-limiting first phosphorylation step that many nucleoside analogs face.[1][2][3] This document details the enzymatic cascade, quantitative kinetics, and experimental methodologies central to understanding this bioactivation pathway.

The Metabolic Pathway: From Prodrug to Monophosphate

Upon entering the target cell, remdesivir does not directly undergo phosphorylation. Instead, its phosphoramidate promoiety is enzymatically cleaved in a sequential process to yield the remdesivir monophosphate (RMP), also known as GS-441524 monophosphate. This process involves two key hydrolytic steps facilitated by specific cellular enzymes.

  • Initial Hydrolysis: The first step is the hydrolysis of the carboxyl ester bond within the prodrug structure. This reaction is predominantly catalyzed by Carboxylesterase 1 (CES1) and to a lesser extent by Cathepsin A (CatA) .[4][5][6] This cleavage results in the formation of an alanine intermediate metabolite, GS-704277 (also referred to as MetX).[4][7][8] The relative contribution of CES1 and CatA can vary depending on the cell type and tissue.[9]

  • Phosphoamide Bond Cleavage: The alanine metabolite (GS-704277) is then acted upon by Histidine Triad Nucleotide-binding Protein 1 (HINT1) .[4][5][6] HINT1 is a phosphoramidase that hydrolyzes the phosphoamide bond, releasing the alanine moiety and the phenyl group, which ultimately yields the naked remdesivir monophosphate (RMP).[10][11]

This resulting monophosphate is then available for subsequent phosphorylation by cellular kinases to form the diphosphate and ultimately the active triphosphate metabolite (GS-443902), which functions as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[5][12]

Mandatory Visualization: Metabolic Activation Pathway

The following diagram illustrates the enzymatic conversion of remdesivir to its monophosphate form.

Remdesivir_Activation RDV Remdesivir (Prodrug) MetX Alanine Intermediate (GS-704277 / MetX) RDV->MetX RMP Remdesivir Monophosphate (RMP) MetX->RMP RTP Active Triphosphate (GS-443902) RMP->RTP Enz1 CES1 / CatA (Esterases) Enz1->RDV Enz2 HINT1 (Phosphoramidase) Enz2->MetX Enz3 Cellular Kinases Enz3->RMP

Caption: Intracellular conversion of Remdesivir to its active triphosphate form.

Data Presentation: Enzyme Expression and Kinetics

The efficiency of remdesivir activation is directly linked to the expression levels and catalytic activity of the involved enzymes. The following tables summarize key quantitative data from studies in human cells and tissues.

Table 1: Protein and mRNA Expression of Key Metabolic Enzymes Data synthesized from studies in human lung tissue and normal human bronchial epithelial (NHBE) cells.

EnzymeTissue/Cell TypemRNA Expression LevelProtein Expression Level (Relative)Citation(s)
CES1 Human Lung S9HighHighly Expressed[5]
Human Liver S9HighMost Highly Expressed[5]
NHBE CellsHighest among the threeDetected[7]
CatA Human Lung S9ModerateDetected[5]
Human Liver S9LowLower than CES1/HINT1[5]
NHBE CellsModerateDetected[7]
HINT1 Human Lung S9HighHighly Expressed[5]
Human Liver S9ModerateLower than CES1[5]
NHBE CellsModerateDetected[7]

Table 2: Hydrolytic Activity and Enzyme Kinetics of Remdesivir This table presents kinetic parameters for the initial hydrolysis step of remdesivir.

Enzyme SourceEnzymeKm (µM)Vmax (pmol/min/mg)Hydrolytic RateCitation(s)
Human Liver Microsomes (HLMs)Primarily hCES1A~15.5-Fastest among tissues[13]
Recombinant hCES1AhCES1A~16.1--[13]
Human Lung Microsomes (HLuMs)Multiple--Slower than liver[13]
Human Kidney Microsomes (HKMs)Multiple--Slower than liver[13]
Human PlasmaMultiple--Slower than liver[13]

Experimental Protocols

The characterization of remdesivir's metabolic pathway relies on a combination of biochemical, cellular, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of Enzyme mRNA and Protein Expression

  • Objective: To determine the relative abundance of CES1, CatA, and HINT1 in target cells and tissues.

  • mRNA Quantification (RNA-Seq/qRT-PCR):

    • Total RNA is extracted from human cell lysates (e.g., NHBE cells) or tissue homogenates (e.g., human lung S9 fractions) using a suitable RNA isolation kit.

    • RNA quality and quantity are assessed via spectrophotometry.

    • For RNA-Seq, libraries are prepared and sequenced. Bioinformatic analysis is then used to quantify transcript levels (e.g., in Transcripts Per Million).

    • For qRT-PCR, cDNA is synthesized from the RNA template. Gene-specific primers for CES1, CatA, HINT1, and a housekeeping gene are used for amplification. Relative expression is calculated using the ΔΔCt method.

  • Protein Quantification (Western Blot):

    • Total protein is extracted from cell or tissue samples. Protein concentration is determined using a BCA or Bradford assay.

    • Specified amounts of protein (e.g., 0.2-10 µg depending on the target) are separated by SDS-PAGE and transferred to a PVDF membrane.[7]

    • The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies specific for CES1, CatA, or HINT1.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software. Recombinant proteins are often run as standards for absolute quantification.[7]

Protocol 2: In Vitro Enzyme Hydrolysis Assay

  • Objective: To measure the rate of remdesivir conversion to its alanine metabolite (GS-704277) by specific enzymes or tissue fractions.

  • Reaction Setup:

    • Reactions are typically performed in a phosphate buffer at 37°C.

    • The reaction mixture contains the enzyme source (e.g., human liver microsomes, recombinant hCES1A) at a specific concentration.[13][14]

    • The reaction is initiated by adding remdesivir at various concentrations to determine kinetic parameters (Km, Vmax).

  • Sample Processing and Analysis:

    • At designated time points, aliquots are taken and the reaction is quenched, typically by adding a cold organic solvent like acetonitrile.

    • Samples are centrifuged to precipitate proteins.

    • The supernatant, containing remdesivir and its metabolites, is analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • The concentration of the product (GS-704277) is quantified by comparing its peak area to a standard curve.

    • The rate of formation is calculated. For kinetic analysis, rates are plotted against substrate concentration and fitted to the Michaelis-Menten equation to derive Km and Vmax values.[13]

Mandatory Visualization: Experimental Workflow

The diagram below outlines a typical workflow for investigating the intracellular metabolism of remdesivir.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_analysis Data Interpretation Cells Target Cells (e.g., NHBE, Calu-3) Incubate Incubate with Remdesivir Cells->Incubate Tissues Human Tissue Fractions (e.g., Liver/Lung S9) Quant_RNA mRNA Quantification (qRT-PCR / RNA-Seq) Tissues->Quant_RNA Quant_Prot Protein Quantification (Western Blot) Tissues->Quant_Prot Metabolite_ID Metabolite Analysis (LC-MS/MS) Incubate->Metabolite_ID Expression Enzyme Expression Profile Quant_RNA->Expression Quant_Prot->Expression Kinetics Reaction Kinetics (Km, Vmax) Metabolite_ID->Kinetics Pathway Pathway Elucidation Expression->Pathway Kinetics->Pathway

Caption: Workflow for studying Remdesivir's intracellular metabolism.

References

The Crucial Role of Esterases in the Bioactivation of Remdesivir to its Monophosphate Form: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734), a prodrug of a nucleoside analog, has emerged as a key antiviral agent. Its efficacy is contingent on its intracellular conversion to the active nucleoside triphosphate form (GS-443902). The initial and rate-limiting step in this bioactivation cascade is the hydrolysis of the parent compound to form an alanine metabolite (GS-704277), a reaction catalyzed by specific host cell esterases. This technical guide provides an in-depth examination of the pivotal role of these esterases in the formation of remdesivir monophosphate, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Metabolic Pathway of Remdesivir to its Monophosphate

Remdesivir is designed as a phosphoramidate prodrug to efficiently penetrate host cells. Once inside, it undergoes a two-step enzymatic conversion to yield the nucleoside monophosphate (GS-441524 monophosphate), which is then further phosphorylated to the active triphosphate metabolite.

The first critical step is the hydrolysis of the carboxyester bond on the phosphoramidate moiety of remdesivir. This reaction is primarily mediated by two key esterases: Carboxylesterase 1 (CES1) and Cathepsin A (CTSA). This hydrolysis results in the formation of the alanine metabolite, GS-704277.

Following this initial esterase-mediated cleavage, the phosphoramidate bond of GS-704277 is then hydrolyzed by the histidine triad nucleotide-binding protein 1 (HINT1) to release the remdesivir monophosphate (GS-441524 monophosphate). This monophosphate is the direct precursor to the active antiviral agent.

Remdesivir_Metabolism cluster_extracellular Extracellular Space Remdesivir Remdesivir (GS-5734) Remdesivir_intra Remdesivir_intra Remdesivir->Remdesivir_intra Cellular Uptake

Quantitative Data on Esterase-Mediated Remdesivir Metabolism

The efficiency of remdesivir's bioactivation is largely dependent on the kinetic parameters of the involved esterases. The following tables summarize the available quantitative data.

Table 1: Enzyme Kinetics of Remdesivir Hydrolysis by CES1

EnzymeKm (µM)Vmax (nmol/min/mg protein)Source
Human Carboxylesterase 1 (CES1)14.192.34[1]

Table 2: In Vitro Hydrolysis Rates of Remdesivir by CES1 Isoforms and Cathepsin A

Enzyme/IsoformHydrolysis Rate (nmol/min/mg)Source
Carboxylesterase 1b (CES1b)(4.8 ± 0.4) × 10⁻²[2]
Carboxylesterase 1c (CES1c)(6.1 ± 0.4) × 10⁻²[2]
Cathepsin A (CTSA)Not explicitly quantified in the same units, but its involvement is confirmed.[2]

Table 3: Inhibition of CES1-mediated Remdesivir Hydrolysis

InhibitorEnzymeIC50 (µM)Inhibition TypeSource
Cannabidiol (CBD)Human Carboxylesterase 1 (CES1)10.22Mixed competitive and noncompetitive[3]
TelaprevirCathepsin A (CTSA)Specific inhibitor, IC50 not specified for remdesivir hydrolysis.-[2]
Bis(4-nitrophenyl)phosphate (BNPP)Carboxylesterases (CES)0.7 - 14 (for various CES isoforms)Specific inhibitor[2]

Table 4: HINT1-Catalyzed Hydrolysis of the Alanine Metabolite (GS-704277)

SubstrateRelative Metabolism RateSource
Remdesivir Alanine Metabolite (MetX)6 times faster than GS-6620 MetX[2]

Experimental Protocols

In Vitro Hydrolysis of Remdesivir by CES1 and CTSA

This protocol outlines a general procedure for assessing the in vitro hydrolysis of remdesivir by human liver S9 fractions, which contain both CES1 and CTSA.

Materials:

  • Remdesivir stock solution (e.g., 20 mM in DMSO)

  • Human liver S9 fractions

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Methanol

  • Internal standard (e.g., tenofovir)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare intermediate concentrations of remdesivir by diluting the stock solution in PBS.

    • In a 96-well plate, combine the diluted remdesivir solution, human liver S9 fraction (e.g., to a final concentration of 40 µg/mL), and PBS to a final volume of 100 µL.

    • For inhibitor studies, pre-incubate the S9 fraction with the inhibitor for a specified time before adding remdesivir.

  • Incubation:

    • Incubate the reaction plate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination:

    • Terminate the reaction by adding two volumes of a cold termination solution (e.g., acetonitrile:methanol 50:50) containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4°C for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining remdesivir and the formation of the alanine metabolite (GS-704277).

LC-MS/MS Method for Quantification of Remdesivir and its Metabolites

This protocol provides a general framework for the LC-MS/MS analysis of remdesivir and its metabolites in plasma or in vitro samples.[4][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Phenomenex® Synergi™ HPLC Fusion-RP, 100 × 2 mm, 4 µm) is commonly used.

  • Mobile Phase A: 5 mM KH2PO4 buffer (pH 4) or 0.1% formic acid in water.

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient Elution: A gradient from low to high organic phase is typically employed to separate the analytes.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: ESI positive mode is generally used for remdesivir and its metabolites.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

    • Remdesivir: m/z 603.2 → 402.2 (quantifier), 603.2 → 200.0 (qualifier)

    • GS-704277 (Alanine Metabolite): Specific transitions need to be optimized.

    • GS-441524 (Nucleoside Core): Specific transitions need to be optimized.

  • Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows should be optimized for maximum sensitivity.

Data Analysis:

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

Experimental and Logical Workflows

Experimental Workflow for Assessing Esterase-Mediated Metabolism

The following diagram illustrates a typical experimental workflow for investigating the role of esterases in remdesivir metabolism.

Experimental_Workflow Incubation Incubation LCMS LCMS Incubation->LCMS Inhibition Inhibition Inhibition->LCMS Kinetic_Analysis Kinetic_Analysis Kinetic_Analysis->LCMS Cell_Culture Cell_Culture Metabolite_Quantification Metabolite_Quantification Cell_Culture->Metabolite_Quantification Western_Blot Western_Blot Cell_Culture->Western_Blot Metabolite_Quantification->LCMS siRNA_Knockdown siRNA_Knockdown siRNA_Knockdown->Metabolite_Quantification

Conclusion

The conversion of remdesivir to its monophosphate form is a critical activation step that is heavily reliant on the activity of host cell esterases, primarily CES1 and CTSA. Understanding the quantitative aspects of this metabolic process and having robust experimental protocols are essential for the rational design of future antiviral prodrugs and for predicting potential drug-drug interactions. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of drug development and virology. Further research to fully elucidate the kinetic parameters of all involved enzymes and their differential expression in target tissues will continue to refine our understanding of remdesivir's mechanism of action and inform its clinical use.

References

An In-Depth Technical Guide on the Phosphorylation of Remdesivir Nucleoside Monophosphate to Triphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir, an antiviral prodrug, has garnered significant attention for its role in the treatment of viral infections. Its efficacy is contingent upon its intracellular conversion to the active nucleoside triphosphate form, remdesivir triphosphate (RTP). This process is a multi-step phosphorylation cascade initiated after the prodrug is metabolized to its nucleoside monophosphate (RMP) form. This technical guide provides a comprehensive overview of the core phosphorylation pathway from RMP to RTP, detailing the enzymes involved, available quantitative data, and experimental methodologies for its study.

The Phosphorylation Pathway of Remdesivir

The conversion of remdesivir from its prodrug form to the active triphosphate metabolite is a critical intracellular process. Following the initial hydrolysis of the prodrug to remdesivir monophosphate (RMP) by enzymes such as carboxylesterase 1 (CES1), cathepsin A (CatA), and histidine triad nucleotide-binding protein 1 (HINT1), a two-step phosphorylation cascade is initiated.[1][2]

The first phosphorylation, the conversion of RMP to remdesivir diphosphate (RDP), is primarily catalyzed by the mitochondrial enzyme adenylate kinase 2 (AK2).[1][3] Subsequently, the final phosphorylation step, from RDP to the active remdesivir triphosphate (RTP), is carried out by nucleoside diphosphate kinases (NDPKs).[2][4] This active triphosphate form is then able to act as a substrate for viral RNA-dependent RNA polymerase, leading to the inhibition of viral replication.[5]

Remdesivir_Phosphorylation cluster_0 Intracellular Space cluster_1 Viral Replication Inhibition RMP Remdesivir Monophosphate (RMP) RDP Remdesivir Diphosphate (RDP) RMP->RDP Adenylate Kinase 2 (AK2) RTP Remdesivir Triphosphate (RTP) RDP->RTP Nucleoside Diphosphate Kinases (NDPKs) RdRp Viral RNA-dependent RNA Polymerase (RdRp) RTP->RdRp Inhibition

Diagram 1: Phosphorylation cascade of remdesivir monophosphate.

Quantitative Data on Remdesivir Phosphorylation

While the enzymatic players in remdesivir's phosphorylation are known, detailed kinetic parameters for each step are not extensively reported in publicly available literature. The existing data primarily focuses on the overall intracellular concentrations of remdesivir and its metabolites.

Table 1: Intracellular Concentrations of Remdesivir and its Metabolites in Various Cell Lines

Cell LineCompoundIncubation Time (h)Incubation Concentration (µM)Intracellular Concentration (pmol/10^6 cells)Reference
Vero E6Remdesivir410RMP: ~1000, RDP: ~200, RTP: ~1500[6]
Vero E6GS-441524410RMP: ~500, RDP: ~100, RTP: ~500[6]
Calu-3Remdesivir410RMP: ~500, RDP: ~100, RTP: ~200[6]
Calu-3GS-441524410RMP: ~50, RDP: <50, RTP: <50[6]
Caco-2Remdesivir410RMP: ~200, RDP: <50, RTP: ~100[6]
Caco-2GS-441524410RMP: <50, RDP: <50, RTP: <50[6]
Huh-7Remdesivir410RMP: ~1500, RDP: ~200, RTP: ~1000[6]
Huh-7GS-441524410RMP: <50, RDP: <50, RTP: <50[6]
HAERemdesivir410RMP: ~100, RDP: <50, RTP: ~150[6]
HAEGS-441524410RMP: <50, RDP: <50, RTP: <50[6]

Note: The data presented is an approximation based on graphical representations in the cited literature and should be considered as such.

Experimental Protocols

In Vitro Phosphorylation Assay of Remdesivir Monophosphate

This protocol outlines a general method for assessing the in vitro phosphorylation of RMP to RDP and RTP using recombinant enzymes.

Objective: To quantify the enzymatic conversion of RMP to its diphosphate and triphosphate forms.

Materials:

  • Remdesivir monophosphate (RMP)

  • Recombinant human adenylate kinase 2 (AK2)

  • Recombinant human nucleoside diphosphate kinase (NDPK)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Quenching solution (e.g., ice-cold methanol or perchloric acid)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase reaction buffer, a specified concentration of RMP (e.g., 10 µM), and ATP (e.g., 1 mM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding a predetermined amount of recombinant AK2 to measure the RMP to RDP conversion, or a combination of AK2 and NDPK to observe the full phosphorylation to RTP.

  • Incubation:

    • Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching:

    • Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution to the collected aliquot.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched samples to precipitate the enzyme.

    • Transfer the supernatant to a new tube and evaporate the solvent.

    • Reconstitute the dried sample in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the amounts of RMP, RDP, and RTP in each sample using a validated LC-MS/MS method.

In_Vitro_Phosphorylation_Workflow A Reaction Mixture (Buffer, RMP, ATP) B Add Recombinant Kinase(s) (AK2, NDPK) A->B C Incubate at 37°C (Time course) B->C D Quench Reaction (e.g., cold Methanol) C->D E Sample Preparation (Centrifugation, Evaporation, Reconstitution) D->E F LC-MS/MS Analysis (Quantification of RMP, RDP, RTP) E->F

Diagram 2: Workflow for in vitro phosphorylation assay.
LC-MS/MS Method for Quantification of Remdesivir Phosphates

This section provides a general framework for developing an LC-MS/MS method for the separation and quantification of RMP, RDP, and RTP. Specific parameters will require optimization based on the available instrumentation.

Liquid Chromatography (LC):

  • Column: A column suitable for polar anionic compounds, such as a mixed-mode or anion-exchange column (e.g., BioBasic AX).[1][7]

  • Mobile Phase A: Acetonitrile/Water mixture with an ammonium acetate buffer at a slightly acidic to neutral pH (e.g., 10 mM ammonium acetate in 30% acetonitrile, pH 6.0).[1]

  • Mobile Phase B: Acetonitrile/Water mixture with an ammonium acetate buffer at a basic pH (e.g., 1 mM ammonium acetate in 30% acetonitrile, pH 10.5).[1]

  • Gradient: A gradient elution from a low to high percentage of Mobile Phase B is typically used to separate the mono-, di-, and tri-phosphorylated species.

  • Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 45°C, to ensure reproducibility.[1]

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. Positive mode has been successfully used.[6][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for RMP, RDP, and RTP, along with their corresponding stable isotope-labeled internal standards if available.

    • Example for Remdesivir (parent drug): m/z 603.2 → 200.1 (primary) and 603.2 → 402.2 (qualifier).[6] The transitions for the phosphorylated metabolites will need to be determined empirically.

  • Optimization: Source and compound-dependent parameters such as collision energy, declustering potential, and ion spray voltage must be optimized for each analyte to achieve maximum sensitivity.

Conclusion

The phosphorylation of remdesivir monophosphate to its active triphosphate form is a crucial step for its antiviral activity. This process is mediated by the cellular kinases AK2 and NDPKs. While the key enzymatic players have been identified, a comprehensive quantitative understanding of the kinetics of these phosphorylation steps is an area that warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the intricacies of remdesivir's metabolic activation, which can inform the development of next-generation antiviral therapies.

References

An In-Depth Technical Guide to the Stability and Degradation Pathways of Remdesivir Nucleoside Monophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) is a monophosphoramidate prodrug of a nucleoside analog that has demonstrated broad-spectrum antiviral activity. Its mechanism of action relies on the intracellular conversion to the active nucleoside triphosphate form (GS-443902), which acts as a potent inhibitor of viral RNA-dependent RNA polymerases. A critical intermediate in this activation pathway is the remdesivir nucleoside monophosphate (RMP), also known as GS-441524 monophosphate. Understanding the stability and degradation of this key metabolite is paramount for comprehending the drug's overall pharmacokinetic and pharmacodynamic profile, as well as for the development of analytical methods and formulation strategies. This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation pathways of this compound.

Metabolic Pathway and Formation of this compound

Remdesivir is designed to efficiently deliver the nucleoside monophosphate into the cell, bypassing the often rate-limiting initial phosphorylation step of the parent nucleoside (GS-441524). The intracellular activation cascade is a multi-step enzymatic process:

  • Hydrolysis of Remdesivir: The prodrug, remdesivir, first undergoes hydrolysis. This initial step is catalyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA), leading to the formation of an alanine intermediate metabolite (GS-704277).[1]

  • Formation of the Nucleoside Monophosphate: The alanine metabolite is subsequently hydrolyzed, cleaving the phosphoramidate bond to yield this compound (RMP). This crucial step is facilitated by the histidine triad nucleotide-binding protein 1 (HINT1).[1]

  • Phosphorylation to the Active Triphosphate: RMP is then further phosphorylated by cellular kinases to the diphosphate (RDP) and finally to the active triphosphate (RTP or GS-443902).[1]

A competing pathway involves the dephosphorylation of RMP to the parent nucleoside, GS-441524.[2] This nucleoside can then be re-phosphorylated to RMP, although this is considered a less efficient pathway.[3][4]

Stability of this compound

The stability of RMP is a critical factor influencing the intracellular concentration of the active triphosphate metabolite. Available data suggests that RMP is a relatively labile molecule, particularly in the presence of metabolic enzymes.

Enzymatic Stability

In vitro studies using tissue microsomes have demonstrated the metabolic instability of RMP. Research has shown that RMP exhibits poor stability in lung, liver, and kidney microsomes, indicating that it is readily metabolized by intracellular enzymes.[5] The primary enzymatic degradation pathway is likely dephosphorylation to the nucleoside GS-441524.

Chemical Stability

While specific quantitative data on the chemical stability of isolated RMP under various pH and temperature conditions is limited in the public domain, general knowledge of nucleotide monophosphate chemistry suggests susceptibility to hydrolysis, particularly at non-neutral pH and elevated temperatures. The phosphomonoester bond can be subject to acid- and base-catalyzed hydrolysis.

Storage Recommendations: For research purposes, this compound is typically stored as a powder at -20°C for long-term stability (up to 3 years) and for shorter periods at 4°C (up to 2 years). In solvent, it is recommended to store at -80°C for up to 6 months and at -20°C for up to 1 month.[6][7]

Degradation Pathways

The degradation of this compound can occur through both enzymatic and chemical pathways.

Enzymatic Degradation

The principal enzymatic degradation pathway for RMP within the cell is dephosphorylation to its parent nucleoside, GS-441524.[2] This reaction is catalyzed by intracellular phosphatases. The resulting GS-441524 is significantly more stable than the parent prodrug, remdesivir, and has a long plasma half-life.[5][8]

Chemical Degradation

Forced degradation studies have been extensively performed on the parent drug, remdesivir, providing insights into potential labile sites that may also be relevant to its metabolites. These studies have identified several degradation products under various stress conditions.[1][9]

  • Acidic Hydrolysis: Under acidic conditions, remdesivir undergoes degradation to form multiple products. Key degradation products identified include those resulting from the hydrolysis of the phosphoramidate and ester bonds.

  • Basic Hydrolysis: Remdesivir is particularly unstable under basic conditions, leading to the formation of several degradation products.

  • Oxidative Degradation: Oxidation also leads to the formation of specific degradation products.

  • Neutral Hydrolysis: Degradation is also observed under neutral hydrolytic conditions.

While these studies focused on remdesivir, the identified labile moieties, such as the phosphoramidate linkage, are relevant to the stability of its metabolites. The primary chemical degradation pathway for RMP itself is expected to be the hydrolysis of the phosphomonoester bond , leading to the formation of the nucleoside GS-441524 and inorganic phosphate.

Data Presentation

Table 1: Summary of In Vitro Metabolic Stability of Remdesivir and its Metabolites

CompoundMatrixStabilityKey FindingsReference
Remdesivir (RDV)Lung, Liver, and Kidney MicrosomesLowHigher clearance in liver and kidney compared to lung.[5]
This compound (RMP) Lung, Liver, and Kidney Microsomes Very Poor Indicates rapid intracellular metabolism.[5]
GS-441524 (Nucleoside)Feline MicrosomesStableRemained at 100% of the initial concentration after 60 minutes.[5]

Experimental Protocols

General Protocol for In Vitro Stability Testing of Nucleotide Analogs in Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a nucleotide monophosphate, such as RMP, using liver microsomes.

Materials:

  • Test compound (this compound)

  • Liver microsomes (e.g., human, mouse)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., 1 mM NADP+, 0.8 U/mL glucose-6-phosphate dehydrogenase, 3 mM glucose-6-phosphate)

  • Magnesium chloride (MgCl₂)

  • Ice-cold organic solvent for quenching (e.g., acetonitrile or methanol)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by combining the phosphate buffer, MgCl₂, and liver microsomes. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Start the reaction by adding the test compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed incubation mixture. For reactions requiring metabolic activation, add the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold organic solvent (e.g., 3 volumes of acetonitrile). The organic solvent precipitates the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new tube or vial for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining test compound against time. The slope of the linear regression will give the degradation rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

LC-MS/MS Method for Quantification of Remdesivir and its Metabolites

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for accurately quantifying remdesivir and its metabolites in stability studies.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example): [10][11]

  • Column: A reverse-phase column, such as an Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using two mobile phases is typically employed. For example:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid.

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Injection Volume: A small injection volume, such as 2 µL, is used.

Mass Spectrometry Conditions (Example): [10][11]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte. For RMP, negative ion mode is often used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

Sample Preparation: [10]

  • To ensure the stability of remdesivir and its metabolites in plasma samples, it is crucial to stabilize the samples immediately after collection, for instance, by adding formic acid.

  • For in vitro samples, a simple protein precipitation with a cold organic solvent is typically sufficient.

Mandatory Visualizations

Metabolic Activation and Degradation Pathway of Remdesivir

Remdesivir_Metabolism RDV Remdesivir (Prodrug) MetaboliteX Alanine Metabolite (GS-704277) RDV->MetaboliteX CES1, CatA RMP Remdesivir Nucleoside Monophosphate (RMP) MetaboliteX->RMP HINT1 RTP Active Triphosphate (RTP) RMP->RTP Kinases GS441524 GS-441524 (Nucleoside) RMP->GS441524 Phosphatases (Dephosphorylation) GS441524->RMP Kinases (Re-phosphorylation)

Caption: Metabolic activation and degradation pathways of remdesivir.

Experimental Workflow for In Vitro Microsomal Stability Assay

Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling and Analysis Prep_Mix Prepare Incubation Mixture (Buffer, Microsomes, MgCl2) Pre_Incubate Pre-incubate at 37°C Prep_Mix->Pre_Incubate Prep_Mix->Pre_Incubate Add_Compound Add Test Compound (RMP) and NADPH System Pre_Incubate->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Add_Compound->Incubate Time_Points Withdraw Aliquots at Specific Time Points Incubate->Time_Points Quench Quench with Cold Organic Solvent Time_Points->Quench Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Centrifuge->Analyze

Caption: Workflow for assessing the in vitro stability of RMP in microsomes.

Conclusion

This compound is a pivotal but transient intermediate in the bioactivation of remdesivir. Its inherent instability, particularly in the presence of metabolic enzymes in key tissues like the liver, lungs, and kidneys, underscores the efficiency of the subsequent phosphorylation steps leading to the active triphosphate form. The primary degradation pathway for RMP is enzymatic dephosphorylation to the more stable nucleoside, GS-441524. A thorough understanding of the stability and degradation of RMP is essential for the accurate interpretation of pharmacokinetic data and for the continued development and optimization of nucleotide-based antiviral therapies. Further research focusing on the precise kinetics of RMP degradation under various physiological conditions will provide a more complete picture of its intracellular fate and contribution to the overall efficacy of remdesivir.

References

A Comprehensive Technical Guide on the Physicochemical Properties of Remdesivir Nucleoside Monophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of remdesivir nucleoside monophosphate (GS-441524 monophosphate), a critical intermediate in the bioactivation of the antiviral drug remdesivir. Understanding these properties is paramount for research, development, and optimization of antiviral therapies.

Introduction

Remdesivir (GS-5734) is a monophosphoramidate prodrug of an adenosine analog developed for its broad-spectrum antiviral activity.[1][2][3] For therapeutic action, remdesivir must be metabolized intracellularly to its pharmacologically active form, remdesivir triphosphate (RDV-TP or GS-443902).[4][5] A key step in this bioactivation pathway is the formation of this compound (also referred to as GS-441524-MP).[6][7] This intermediate is subsequently phosphorylated by host cell kinases to the active triphosphate, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[4][8][9]

This document outlines the known physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and visualizes its central role in the metabolic activation of remdesivir.

Physicochemical Properties

The inherent chemical and physical properties of this compound dictate its behavior in biological systems, influencing its stability, interaction with cellular enzymes, and ultimate conversion to the active antiviral agent.

Chemical Structure:

This compound is a C-nucleoside phosphate. The parent nucleoside, GS-441524, features a 4-aminopyrrolo[2,1-f][1][6][10]triazin-7-yl group attached to a ribose sugar moiety, which is in turn bonded to a phosphate group at the 5' position.[11][12]

Quantitative Physicochemical Data Summary

A summary of the key quantitative properties of this compound and its parent nucleoside, GS-441524, is presented below. Data for the monophosphate is limited, and properties of the parent nucleoside and the prodrug remdesivir are included for context.

PropertyThis compoundGS-441524 (Parent Nucleoside)Remdesivir (Prodrug)
Molecular Formula C₁₂H₁₄N₅O₇P[11]C₁₂H₁₃N₅O₄[12][13]C₂₇H₃₅N₆O₈P[5][14]
Molecular Weight 371.24 g/mol [11]291.26 g/mol [13]602.6 g/mol [5]
pKa (Strongest Acidic) Not explicitly reported. The phosphate group introduces acidic protons.Not explicitly reported.10.23[15][16]
pKa (Strongest Basic) Not explicitly reported.Not explicitly reported.0.65[15][16]
LogP (Partition Coeff.) Not explicitly reported. Expected to be significantly lower than the parent nucleoside due to the charged phosphate group.Not explicitly reported.2.01[16]
Aqueous Solubility Poorly characterized in aqueous buffers.Not explicitly reported.Insoluble / Very slightly soluble[3][16]
Solubility in Organic Solvents Soluble in DMSO (25 mg/mL with heating)[17][18]Not explicitly reported.Soluble in DMSO (100 mg/mL) and Ethanol (25 mg/mL)[3]

Detailed Discussion of Properties:

  • Molecular Weight and Formula: The molecular formula C₁₂H₁₄N₅O₇P and weight of 371.24 g/mol are calculated from its chemical structure.[11]

  • Solubility: Remdesivir itself has low aqueous solubility.[1][19] The nucleoside monophosphate is soluble in dimethyl sulfoxide (DMSO), often requiring warming to achieve higher concentrations.[17][18] Generally, the addition of a phosphate moiety increases the aqueous solubility of a nucleoside, a critical factor for an intracellular metabolite that must interact with cytosolic enzymes.

  • Stability: The prodrug remdesivir is known to be unstable in plasma.[10][20] In contrast, its parent nucleoside, GS-441524, exhibits excellent metabolic stability in human plasma.[21] this compound is an intracellular metabolite, and its stability is relevant within the cellular environment where it must persist long enough to be converted to the di- and triphosphate forms.[4] Studies on lipid prodrugs of the monophosphate have been pursued to improve plasma stability and simplify the activation pathway.[10][20]

Experimental Protocols

The characterization of remdesivir and its metabolites, including the nucleoside monophosphate, relies on a suite of analytical techniques.

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for quantifying low-concentration metabolites in complex biological matrices.

  • Objective: To accurately measure the concentration of this compound in cell lysates or other biological samples.

  • Methodology:

    • Sample Preparation: Biological samples (e.g., cell pellets) are quenched with a cold organic solvent (e.g., acetonitrile or methanol) to halt enzymatic activity. An internal standard is added to correct for sample loss and matrix effects.[22] The sample is then centrifuged to precipitate proteins, and the supernatant is collected.

    • Chromatographic Separation: The supernatant is injected onto a liquid chromatography system. A reversed-phase C18 column or an anion-exchange column (like BioBasic AX) is often used to separate the polar monophosphate metabolite from other cellular components and from remdesivir and GS-441524.[22][23] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is typically employed.[23]

    • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to a multiple reaction monitoring (MRM) mode, where a specific precursor ion for the monophosphate is selected and fragmented. One or more characteristic product ions are then monitored for quantification.[22]

    • Quantification: A calibration curve is generated using standards of known concentrations, and the concentration in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve. The lower limit of quantification for the monophosphate (RMP) has been reported as 20 nM.[23]

Protocol 2: In Vitro Metabolic Stability Assay

This protocol is used to assess the stability of a compound in a specific biological matrix, such as plasma or liver microsomes.

  • Objective: To determine the rate at which this compound is degraded or metabolized in a biological environment.

  • Methodology:

    • Incubation: The compound of interest (this compound) is incubated at a known concentration (e.g., 1 µM) in the biological matrix (e.g., human plasma or cell homogenate) at 37°C.[21]

    • Time Points: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).[21]

    • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent containing an internal standard.[21]

    • Analysis: The samples are processed and analyzed using a validated LC-MS/MS method (as described in Protocol 1) to determine the concentration of the remaining parent compound at each time point.

    • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) of the compound.

Mandatory Visualization

The metabolic activation of remdesivir is a multi-step intracellular process. The following diagrams illustrate the key pathways and an experimental workflow for analysis.

G cluster_remdesivir Remdesivir Prodrug cluster_intermediates Intracellular Intermediates cluster_nucleoside_pathway Parallel Pathway cluster_active Active Form RDV Remdesivir (GS-5734) MetX Alanine Metabolite (GS-704277) RDV->MetX Carboxylesterase 1 Cathepsin A GS441524 Parent Nucleoside (GS-441524) RDV->GS441524 Hydrolysis RMP Remdesivir Nucleoside Monophosphate (RMP) MetX->RMP HINT1 RDP Diphosphate RMP->RDP Kinases RTP Active Triphosphate (RTP / GS-443902) RDP->RTP Kinases GS441524->RMP Kinase (Rate-limiting)

Caption: Intracellular metabolic activation pathway of Remdesivir.

G cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Cell Lysate) quench Quench with Organic Solvent + Internal Standard sample->quench centrifuge Protein Precipitation (Centrifugation) quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (e.g., Anion Exchange) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms quant Data Analysis & Quantification ms->quant

Caption: Workflow for quantification of this compound.

References

A Technical Guide to the In Vitro Synthesis of Remdesivir Nucleoside Monophosphate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Remdesivir (GS-5734) is a phosphoramidate prodrug, or ProTide, of a 1'-cyano-substituted adenosine nucleoside analogue. Its efficacy as a broad-spectrum antiviral agent, notably against SARS-CoV-2, is contingent upon its intracellular conversion to the active nucleoside triphosphate form (RDV-TP or GS-443902). The initial and rate-limiting step in this bioactivation is the formation of the nucleoside monophosphate. This document provides a detailed technical overview of the synthesis of remdesivir nucleoside monophosphate, covering the intracellular metabolic pathway and established chemical and chemo-enzymatic synthesis strategies. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction: The Role of Remdesivir Monophosphate

Remdesivir is designed to overcome the poor cell permeability of its parent nucleoside, GS-441524, and its phosphorylated forms.[1][2] As a ProTide, it masks the negatively charged phosphate group, allowing for efficient diffusion into host cells.[2] Once inside the cell, it undergoes a series of enzymatic reactions to release the monophosphate derivative.[1][3] This monophosphate is the crucial first intermediate in the pathway that ultimately produces the active triphosphate metabolite, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][4] Understanding the synthesis of this monophosphate is therefore critical for developing new antiviral strategies and optimizing existing therapeutic agents.

Intracellular Bioactivation Pathway

The in situ synthesis of remdesivir monophosphate is an enzyme-mediated cascade. The process begins after remdesivir enters the host cell and proceeds through several key steps to yield the active triphosphate form.[5]

The intracellular conversion involves initial hydrolysis by esterases, followed by the action of phosphoramidases to yield the free monophosphate, which is then sequentially phosphorylated by host cell kinases.[1][5]

Intracellular_Activation_of_Remdesivir cluster_cell Host Cell Cytoplasm RDV Remdesivir (Prodrug) GS-5734 Metabolite Alanine Metabolite (GS-704277) RDV->Metabolite  Carboxylesterase 1 (CES1)  Cathepsin A (CatA) RMP Remdesivir Monophosphate (RMP) Metabolite->RMP  HINT1  (Phosphoramidase) RDP Remdesivir Diphosphate (RDP) RMP->RDP  Host Kinases RTP Remdesivir Triphosphate (Active Form) RDP->RTP  Host Kinases RdRp Viral RdRp Inhibition RTP->RdRp RDV_outside Remdesivir (Administered) RDV_outside->RDV Cellular Uptake

Caption: Intracellular metabolic pathway of Remdesivir to its active triphosphate form.

Chemical and Chemo-Enzymatic Synthesis Strategies

While the monophosphate is typically generated intracellularly, chemical synthesis routes have been developed to access remdesivir and its precursors. These routes invariably involve a phosphorylation step to create the monophosphate or a derivative thereof. A common strategy involves synthesizing the parent nucleoside (GS-441524) first, followed by a phosphoramidation reaction.

A highly efficient, three-step synthesis starting from the parent nucleoside GS-441524 has been reported, achieving a high overall yield by using a protecting agent for the 2',3'-hydroxyls.[6][7][8]

Chemical_Synthesis_Workflow cluster_synthesis Three-Step Synthesis from GS-441524 Start Parent Nucleoside (GS-441524) Step1 Step 1: Protection (2',3'-hydroxyls) Start->Step1 DMF-DMA Step2 Step 2: Phosphoramidation (Coupling with Phosphorylating Agent) Step1->Step2 (Sp)-2-ethylbutyl 2-((S)-(4-nitrophenoxy) phenoxyphosphoryl)-L-alaninate Step3 Step 3: Deprotection Step2->Step3 Acetic Acid End Remdesivir Step3->End

Caption: High-level workflow for the synthesis of Remdesivir from GS-441524.

Experimental Protocols

Protocol 1: Three-Step Synthesis of Remdesivir from GS-441524[6][8]

This protocol outlines a highly efficient synthesis that proceeds without the purification of intermediates.

  • Protection:

    • To a solution of GS-441524 (1 equiv.) in DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 equiv.).

    • Stir the mixture at 35°C for 2 hours.

    • Monitor the reaction by HPLC until completion.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude protected intermediate.

  • Phosphoramidation:

    • Dissolve the crude intermediate and the phosphorylating agent, (Sp)-2-ethylbutyl 2-((S)-(4-nitrophenoxy)phenoxyphosphoryl)-L-alaninate, in anhydrous dichloromethane.

    • Add tert-butylmagnesium chloride (t-BuMgCl) in THF dropwise to the solution at 0°C.

    • Stir the reaction at 0°C and monitor by HPLC. The reaction is typically complete within 2 hours.

    • Upon completion, quench the reaction by adding saturated ammonium chloride solution.

    • Extract the organic layer, dry with anhydrous sodium sulfate, and concentrate under vacuum.

  • Deprotection:

    • Dissolve the crude product from the previous step in a solution of acetic acid (20.0 equiv.).

    • Stir the mixture at 35°C.

    • Monitor the deprotection by HPLC.

    • Upon completion, purify the final product (Remdesivir) by chromatography.

Protocol 2: Chemo-Enzymatic Resolution of a Chiral Phosphorus Precursor[9][10]

This protocol is used to isolate the (RP)-diastereomer of a p-nitrophenyl phosphoramidate precursor, which can then be used to synthesize the (RP)-isomer of remdesivir.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic phosphoramidate precursor (RP/SP)-1 in a 7:3 (v/v) mixture of Methanol:HEPES buffer (50 mM, pH 8.0).

    • Add the In1W variant of the phosphotriesterase from Pseudomonas diminuta (In1W-PTE).

    • Incubate the reaction mixture for 3 hours, monitoring the hydrolysis of the (SP)-diastereomer by 31P NMR.

    • The reaction selectively hydrolyzes the (SP)-isomer, leaving the desired (RP)-isomer intact.

  • Isolation:

    • Upon completion, isolate the unreacted (RP)-1 using standard extraction and chromatography techniques.

Quantitative Data Summary

The following tables summarize key quantitative data from the described synthetic procedures.

Table 1: Overall Yields of Remdesivir Synthesis from GS-441524

StepStarting MaterialProductReagentsOverall YieldPurity (HPLC)Reference
Three-Step SequenceGS-441524RemdesivirDMF-DMA, t-BuMgCl, Acetic Acid85%99.4%[6][8]

Table 2: Chemo-Enzymatic Resolution of Precursor (1)

ReactionSubstrateEnzymeProductYield of (RP)-1Enantiomeric ExcessReference
Stereoselective Hydrolysis(RP/SP)-1 In1W-PTE(RP)-1 48.5%>95%[9]

Table 3: Key Step Yields in Total Synthesis Routes

Reaction StepStarting MaterialProductYieldReference
C-Glycosylation2,3,5-tri-O-benzyl-d-ribonolactoneC-glycosylated product 8 40%[10]
P-chiral PhosphorylationAmino-alcohol 19 Phosphoramidate ester 21 86%[10]
Final DeprotectionAcetonide-protected intermediateRemdesivir69%[11]

Conclusion

The synthesis of this compound is central to the drug's antiviral activity. While it is primarily formed in situ via a well-defined metabolic pathway, various chemical and chemo-enzymatic strategies provide routes to its precursors and the final prodrug. The development of highly efficient, stereoselective, and scalable synthetic methods, such as the three-step synthesis from GS-441524, is crucial for ensuring the availability of remdesivir. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers working on the synthesis, optimization, and development of nucleoside analogue antiviral therapeutics.

References

The Intracellular Journey of Remdesivir: A Technical Guide to the Activation of an Antiviral Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) has emerged as a critical antiviral agent, notably as the first FDA-approved treatment for COVID-19.[1][2] It is a single-diastereomer monophosphoramidate prodrug of an adenosine analogue, designed to deliver its active metabolite, a nucleoside triphosphate analog (GS-443902), into host cells.[1][2] This active form acts as a potent and selective inhibitor of multiple viral RNA-dependent RNA polymerases (RdRp), thereby halting viral replication.[1][3] The efficacy of remdesivir is entirely dependent on its successful multi-step intracellular conversion from the prodrug form to the active triphosphate analog. This technical guide provides an in-depth exploration of this activation pathway, detailing the enzymatic players, their kinetics, and the experimental methodologies used to elucidate this process.

The Metabolic Activation Pathway of Remdesivir

Remdesivir is designed to bypass the initial, often rate-limiting, phosphorylation step of nucleoside analogues.[4] The intracellular activation of remdesivir is a cascade of enzymatic reactions that sequentially modify the prodrug to ultimately form the active triphosphate metabolite. This pathway involves initial hydrolysis by esterases, followed by phosphoramidase cleavage, and subsequent phosphorylations by cellular kinases.

Step 1: Hydrolysis to the Alanine Intermediate

Once inside the target cell, remdesivir undergoes hydrolysis to form an alanine intermediate metabolite (MetX or GS-704277).[1][2] This initial step is primarily catalyzed by two key enzymes:

  • Carboxylesterase 1 (CES1): A major metabolic enzyme, predominantly found in the liver, that plays a significant role in the activation of remdesivir.[2][5][6]

  • Cathepsin A (CatA): Another important enzyme involved in the hydrolysis of the remdesivir prodrug.[1][2]

Step 2: Conversion to the Monophosphate

The alanine intermediate is then further hydrolyzed by Histidine Triad Nucleotide-binding Protein 1 (HINT1) , a phosphoramidase, which cleaves the P-N bond to release the monophosphate form of the remdesivir nucleoside analog (GS-441524 monophosphate).[1][2][7]

Step 3 & 4: Sequential Phosphorylation to the Active Triphosphate

The remdesivir monophosphate is then consecutively phosphorylated by cellular phosphotransferases to its diphosphate and finally to the active triphosphate form (GS-443902).[1][2] Key enzymes in this process include:

  • Adenylate Kinase 2 (AK2): A mitochondrial enzyme that has been shown to phosphorylate the remdesivir monophosphate to the diphosphate form.[1]

  • Nucleoside Diphosphate Kinases (NDPKs): These enzymes catalyze the final phosphorylation step, converting the diphosphate to the active triphosphate analog.[8]

The overall metabolic activation pathway is visualized in the following diagram:

Remdesivir_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Remdesivir Remdesivir (Prodrug) Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Cellular Uptake Ala_met Alanine Metabolite (GS-704277) Remdesivir_int->Ala_met CES1 / CatA Monophosphate Remdesivir Monophosphate (RMP) Ala_met->Monophosphate HINT1 Diphosphate Remdesivir Diphosphate (RDP) Monophosphate->Diphosphate AK2 Triphosphate Active Remdesivir Triphosphate (GS-443902) Diphosphate->Triphosphate NDPK

Caption: Metabolic activation pathway of remdesivir.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and in vitro activity of remdesivir and its metabolites.

Table 1: Pharmacokinetic Parameters of Remdesivir and its Metabolite GS-441524

ParameterRemdesivirGS-441524Reference
Half-life (t½) < 1 hour~12 hours[1]
Limit of Detection (LOD) in Plasma 0.0375 ng/mL0.375 ng/mL[3]
Lower Limit of Quantification (LLOQ) in Plasma 0.0375 ng/mL0.375 ng/mL[3]
Upper Limit of Quantification (ULOQ) in Plasma 135 ng/mL1350 ng/mL[3]

Table 2: In Vitro Antiviral Activity of Remdesivir

Cell LineEC50 (µM)Reference
Vero E60.77 - 23.15
Human Airway Epithelial Cells0.069

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the activation and antiviral activity of remdesivir.

Protocol 1: Quantification of Remdesivir and GS-441524 in Human Plasma by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of remdesivir and its metabolites in biological matrices.[1]

1. Sample Preparation (Protein Precipitation): a. To 50 µL of human plasma, add 75 µL of methanol containing the internal standard (e.g., remdesivir-¹³C₆). b. Add 5 µL of 1 M ZnSO₄ to aid in protein precipitation. c. Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column (e.g., Kinetex® 2.6 µm Polar C18 100A, 100 x 2.1 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to separate remdesivir and GS-441524.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Remdesivir: e.g., m/z 603.3 → 200.0 (quantifier), m/z 603.3 → 229.0 (qualifier).

    • GS-441524: e.g., m/z 292.2 → 173.1 (quantifier), m/z 292.2 → 147.1 (qualifier).

    • Internal Standard (remdesivir-¹³C₆): e.g., m/z 609.3 → 206.0.

  • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Precipitation Add Methanol (IS) & ZnSO4 Plasma->Precipitation Centrifuge Vortex & Centrifuge Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC Inject MSMS Tandem Mass Spectrometry (MRM Mode) LC->MSMS Data Data Analysis (Quantification) MSMS->Data

Caption: Workflow for LC-MS/MS analysis of remdesivir.
Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE)

This protocol is based on established methods for determining the antiviral efficacy of compounds against SARS-CoV-2.

1. Cell Seeding: a. Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well. b. Incubate overnight to allow cell attachment.

2. Infection and Treatment: a. Prepare serial dilutions of remdesivir in cell culture medium. b. Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1 in the presence of the different concentrations of remdesivir. c. Include appropriate controls (virus-only and cells-only). d. Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

3. Assessment of Cytopathic Effect: a. After 72 hours, visually inspect the cells for virus-induced CPE. b. Quantify cell viability using a suitable assay, such as the MTS assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay). c. Measure the absorbance at the appropriate wavelength.

4. Data Analysis: a. Calculate the percentage of cell viability for each drug concentration compared to the cells-only control. b. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

CPE_Assay_Workflow cluster_setup Assay Setup cluster_readout Readout & Analysis Seed Seed Vero E6 Cells (96-well plate) Treat Add Remdesivir Dilutions Seed->Treat Infect Infect with SARS-CoV-2 (MOI 0.1) Treat->Infect Incubate Incubate for 72h Infect->Incubate Viability Measure Cell Viability (MTS Assay) Incubate->Viability Assess CPE Analysis Calculate EC50 Viability->Analysis

Caption: Workflow for the Cytopathic Effect (CPE) assay.
Protocol 3: In Vitro Enzyme Kinetic Assay for CES1

This protocol provides a general framework for assessing the kinetics of remdesivir hydrolysis by CES1, based on described in vitro methods.[5][6]

1. Reaction Mixture Preparation: a. Prepare stock solutions of remdesivir in DMSO. b. In a 96-well plate, prepare reaction mixtures containing various concentrations of remdesivir in a suitable buffer (e.g., PBS). c. Include a control without the enzyme.

2. Enzyme Reaction: a. Pre-incubate the reaction mixtures at 37°C. b. Initiate the reaction by adding a known concentration of recombinant human CES1 or human liver S9 fractions (e.g., 40 µg/mL).[5] c. Incubate the reaction for a specific time course, taking aliquots at different time points. d. Stop the reaction by adding a quenching solution (e.g., acetonitrile).

3. Analysis: a. Analyze the formation of the alanine metabolite (GS-704277) or the disappearance of remdesivir using a validated LC-MS/MS method (as described in Protocol 1).

4. Data Analysis: a. Plot the rate of product formation or substrate depletion against the substrate concentration. b. Determine the Michaelis-Menten kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation. A reported K_m value for remdesivir hydrolysis by CES1 is approximately 14.19 µM.[6]

CES1_Kinetic_Assay cluster_reaction_setup Reaction Setup cluster_analysis_kinetics Analysis Substrate Prepare Remdesivir Dilutions Enzyme Add CES1 Enzyme Substrate->Enzyme Incubate Incubate at 37°C (Time course) Enzyme->Incubate Quench Quench Reaction Incubate->Quench LCMS_analysis LC-MS/MS Quantification Quench->LCMS_analysis Kinetic_params Determine Km and Vmax LCMS_analysis->Kinetic_params

Caption: Workflow for CES1 kinetic assay.

Conclusion

The transformation of remdesivir from a prodrug to its active triphosphate form is a complex yet efficient intracellular process orchestrated by a series of host enzymes. Understanding this activation pathway is paramount for the rational design of next-generation nucleoside analogue prodrugs with improved efficacy and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the nuances of remdesivir metabolism and to evaluate the potential of new antiviral candidates. The continued exploration of these molecular mechanisms will undoubtedly contribute to the development of more potent and broad-spectrum antiviral therapies.

References

Structural Deep Dive: Remdesivir Monophosphate's Incorporation into Viral RNA

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir, a nucleotide analog prodrug, has emerged as a critical antiviral agent, particularly in the context of the COVID-19 pandemic. Its mechanism of action hinges on the incorporation of its active metabolite, remdesivir triphosphate (RTP), into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp). This event does not immediately halt synthesis but rather induces a delayed chain termination, effectively crippling viral replication. This in-depth technical guide provides a comprehensive overview of the structural analysis of remdesivir monophosphate (RMP) incorporation into RNA, drawing upon key findings from cryo-electron microscopy (cryo-EM) and biochemical studies. We will delve into the molecular interactions governing this process, the kinetic parameters that define its efficiency, and the detailed experimental protocols that have enabled these discoveries.

Metabolic Activation of Remdesivir

Remdesivir is administered as a prodrug to enhance its cell permeability. Once inside the host cell, it undergoes a series of enzymatic conversions to its active triphosphate form.[1][2] This multi-step process is crucial for its antiviral activity.

The key enzymatic steps involved in the metabolic activation of remdesivir are:

  • Hydrolysis: The prodrug is first hydrolyzed by esterases, such as cathepsin A and carboxylesterase 1, to its intermediate alanine metabolite.

  • Phosphoramidase Cleavage: The phosphoramidate bond is then cleaved by enzymes like HINT1 (Histidine Triad Nucleotide-Binding Protein 1) to yield remdesivir monophosphate (RMP).

  • Phosphorylation: Cellular kinases subsequently phosphorylate RMP to remdesivir diphosphate (RDP) and finally to the active remdesivir triphosphate (RTP).

This activation pathway ensures that the active form of the drug is concentrated within the host cells where viral replication occurs.

Remdesivir_Activation_Pathway Remdesivir Remdesivir (Prodrug) Intermediate Alanine Metabolite Remdesivir->Intermediate Esterases (Cathepsin A, Carboxylesterase 1) RMP Remdesivir Monophosphate (RMP) Intermediate->RMP Phosphoramidase (HINT1) RDP Remdesivir Diphosphate (RDP) RMP->RDP Cellular Kinases RTP Remdesivir Triphosphate (RTP) (Active Form) RDP->RTP Cellular Kinases

Caption: Metabolic activation pathway of remdesivir.

Structural Basis of Remdesivir Incorporation and Delayed Chain Termination

Cryo-electron microscopy studies have provided unprecedented insights into the structural basis of remdesivir's mechanism of action.[3][4][5][6] These studies have revealed the structure of the SARS-CoV-2 RdRp in complex with a template-primer RNA and the incorporated remdesivir monophosphate.[3][6]

The key structural features are:

  • Active Site Binding: RTP, being an ATP analog, competes with the natural nucleotide for binding to the RdRp active site.[1][2]

  • Covalent Incorporation: Once bound, RTP is covalently incorporated into the nascent RNA strand opposite a uridine base in the template.[3][7]

  • Delayed Chain Termination: Unlike classic chain terminators, the presence of a 3'-hydroxyl group on the ribose of remdesivir allows for the addition of a few more nucleotides.[1] However, after the incorporation of three additional nucleotides, the process is halted.[2][4] This is known as delayed chain termination.

  • Steric Clash: The mechanism of this delayed termination is attributed to a steric clash between the 1'-cyano group of the incorporated remdesivir and the side chain of the serine residue at position 861 (Ser-861) of the nsp12 subunit of the RdRp.[4] This clash prevents the translocation of the RNA duplex, thereby stalling the polymerase.[4]

Delayed_Chain_Termination cluster_0 RNA Elongation cluster_1 Stalling RdRp RdRp RTP RTP RdRp->RTP Binds RNA_Template Template RNA Primer Primer RNA NTPs NTPs Primer->NTPs Elongates (3 nucleotides) RTP->Primer Incorporates Clash Steric Clash (RMP 1'-cyano vs Ser-861) Stalled_Complex Stalled RdRp-RNA Complex Translocation_Block Translocation Blocked Clash->Translocation_Block Translocation_Block->Stalled_Complex

Caption: Mechanism of remdesivir-induced delayed chain termination.

Quantitative Data on Remdesivir Incorporation

Biochemical assays have been instrumental in quantifying the efficiency and selectivity of remdesivir triphosphate incorporation by viral RdRps. This data provides a deeper understanding of its potency as an antiviral agent.

Table 1: Kinetic Parameters for RTP and ATP Incorporation by SARS-CoV-2 RdRp

ParameterRemdesivir Triphosphate (RTP)Adenosine Triphosphate (ATP)Reference
Km (μM) 53320[8]
kcat (s-1) 68240[8]
kcat/Km (μM-1s-1) 1.290.74[8]

Table 2: Selectivity of Viral RdRps for Remdesivir Triphosphate (RTP) over ATP

VirusRdRp ComplexSelectivity ( (kcat/Km)RTP / (kcat/Km)ATP )Reference
SARS-CoV-2 nsp12/nsp7/nsp81.74[8]
SARS-CoV nsp12/nsp7/nsp83.13[2]
MERS-CoV nsp12/nsp82.86[2]
Ebola Virus (EBOV) L/VP350.25[2]
Respiratory Syncytial Virus (RSV) L/P0.37[2]

Table 3: IC50 Values for Remdesivir Triphosphate (RTP) against various Viral RdRps

VirusIC50 (μM)Reference
MERS-CoV 0.032[9]
SARS-CoV-2 ~0.01-0.05 (estimated from various studies)[10]
Flaviviruses (e.g., Yellow Fever, Zika) 0.1 - 1.0[10]

Experimental Protocols

In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay

This protocol outlines a general procedure for assessing the inhibitory activity of remdesivir triphosphate against a viral RdRp.

1. Reagents and Materials:

  • Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

  • RNA template and primer oligonucleotides (often with a fluorescent label on the primer).

  • Nucleoside triphosphates (ATP, GTP, CTP, UTP).

  • Remdesivir triphosphate (RTP).

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

  • Quench solution (e.g., formamide loading buffer with EDTA).

  • Polyacrylamide gel electrophoresis (PAGE) system.

  • Fluorescence imager.

2. Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the RdRp enzyme, RNA template/primer duplex, and reaction buffer.

  • Initiation: Initiate the reaction by adding a mixture of NTPs and, for the experimental condition, RTP at desired concentrations.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Quenching: Stop the reaction by adding the quench solution.

  • Analysis: Denature the RNA products by heating and separate them by denaturing PAGE.

  • Visualization: Visualize the fluorescently labeled RNA products using a fluorescence imager. The intensity of the bands corresponding to the full-length product and any stalled products can be quantified.

RdRp_Assay_Workflow A 1. Prepare Reaction Mix (RdRp, RNA, Buffer) B 2. Initiate with NTPs +/- RTP A->B C 3. Incubate at Optimal Temperature B->C D 4. Quench Reaction C->D E 5. Denaturing PAGE D->E F 6. Visualize and Quantify Products E->F

Caption: Workflow for an in vitro RdRp inhibition assay.
Cryo-Electron Microscopy (Cryo-EM) of the RdRp-RNA-Remdesivir Complex

This protocol provides a general outline for the structural determination of the RdRp complex using cryo-EM.

1. Sample Preparation:

  • Complex Assembly: Incubate the purified RdRp complex with the template-primer RNA duplex and a molar excess of RTP to form the stalled complex.[3][4]

  • Vitrification: Apply a small volume of the complex solution to a glow-discharged cryo-EM grid. Blot away excess liquid and rapidly plunge the grid into liquid ethane to vitrify the sample.

2. Data Collection:

  • Microscope Setup: Use a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

  • Automated Data Acquisition: Collect a large dataset of movie micrographs of the vitrified particles at a high magnification and under low-dose conditions to minimize radiation damage.

3. Data Processing:

  • Movie Correction: Correct for beam-induced motion and dose-weight the movie frames.

  • CTF Estimation: Determine the contrast transfer function for each micrograph.

  • Particle Picking: Automatically select individual particle images from the micrographs.

  • 2D Classification: Classify the particle images into different 2D class averages to remove noise and select for well-defined particle views.

  • 3D Reconstruction: Generate an initial 3D model and perform iterative 3D classification and refinement to obtain a high-resolution 3D reconstruction of the complex.

  • Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it against the data.

CryoEM_Workflow A 1. Assemble RdRp-RNA-RTP Complex B 2. Vitrify Sample on Cryo-EM Grid A->B C 3. Automated Cryo-EM Data Collection B->C D 4. Image Processing (Motion Correction, CTF Estimation, Particle Picking) C->D E 5. 2D and 3D Classification D->E F 6. High-Resolution 3D Reconstruction E->F G 7. Atomic Model Building and Refinement F->G

Caption: General workflow for cryo-EM structural analysis.

Conclusion

The structural and biochemical analyses of remdesivir monophosphate incorporation into viral RNA have provided a detailed molecular understanding of its antiviral mechanism. The cryo-EM structures have visualized the precise interactions within the RdRp active site that lead to delayed chain termination, while kinetic data have quantified the efficiency of this process. This comprehensive knowledge is invaluable for the rational design of next-generation antiviral therapeutics that can build upon the success of remdesivir to combat current and future viral threats. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the intricacies of viral replication and the mechanisms of its inhibition.

References

An In-depth Technical Guide to the Antiviral Spectrum of Remdesivir and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the antiviral activity of remdesivir, a broad-spectrum antiviral agent, and its primary metabolites. It details the mechanism of action, quantitative antiviral data, and the experimental protocols used for its evaluation.

Introduction

Remdesivir (GS-5734) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[1][2] Initially developed for the treatment of Ebola virus disease, its efficacy against various coronaviruses, including SARS-CoV-2, has brought it to the forefront of antiviral research.[3][4] Understanding its metabolic activation, mechanism of action, and the nuances of its antiviral spectrum is critical for its effective clinical use and for the development of next-generation antiviral therapies. This guide summarizes the current technical knowledge on remdesivir and its key metabolites, focusing on quantitative data and experimental methodologies.

Mechanism of Action and Metabolic Activation

Remdesivir is a phosphoramidate prodrug designed to deliver its active nucleoside analog, GS-441524, into the host cell.[1][5] Once inside the cell, it undergoes a multi-step metabolic activation process to form the pharmacologically active nucleoside triphosphate (NTP) analog, GS-443902.[6][7]

  • Cellular Uptake and Initial Metabolism: Remdesivir diffuses into the host cell.[8]

  • Conversion to Intermediate Metabolites: It is first metabolized by esterases (like CES1 and CTSA) and a phosphoamidase (HINT1) into an intermediate alanine metabolite (GS-704277) and subsequently to the nucleoside monophosphate.[8][9]

  • Phosphorylation to the Active Form: Host cell kinases then phosphorylate the monophosphate form into the active triphosphate, GS-443902.[6][10]

  • Inhibition of Viral RdRp: The active metabolite, GS-443902, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[11] It mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand.[5] This incorporation leads to delayed chain termination, effectively halting viral genome replication.[8] Remdesivir is able to partially evade the proofreading mechanism of the viral exoribonuclease (ExoN), which contributes to its potent antiviral activity.[12]

Remdesivir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm cluster_virus Viral Replication Complex RDV Remdesivir (Prodrug) RDV_in Remdesivir RDV->RDV_in Cellular Uptake Metabolite_Ala GS-704277 (Alanine Metabolite) RDV_in->Metabolite_Ala Esterases (CES1, CTSA) NMP GS-441524-Monophosphate Metabolite_Ala->NMP Phosphoamidase (HINT1) NTP GS-443902 (Active Triphosphate) NMP->NTP Host Kinases RdRp Viral RdRp NTP->RdRp Competes with ATP RNA Nascent Viral RNA RdRp->RNA Incorporation Termination Delayed Chain Termination RNA->Termination

Caption: Metabolic activation pathway and mechanism of action of remdesivir.

Antiviral Spectrum: Quantitative Data

Remdesivir exhibits a broad spectrum of activity against numerous RNA virus families.[10] Its efficacy, and that of its parent nucleoside GS-441524, has been quantified in various in vitro systems. The half-maximal effective concentration (EC50) values vary depending on the virus, cell line, and assay used.

Table 1: In Vitro Antiviral Activity (EC50) of Remdesivir and GS-441524

Virus FamilyVirusCompoundCell LineEC50 (µM)Citation(s)
Coronaviridae SARS-CoV-2RemdesivirVero E60.77 - 23.15[12][13]
SARS-CoV-2RemdesivirHAE0.0099[13]
SARS-CoV-2RemdesivirCalu-30.23 - 0.28[14]
SARS-CoV-2GS-441524Vero E60.65[15]
SARS-CoV-2GS-441524Calu-30.58[15]
SARS-CoVRemdesivirHAE0.069[13]
MERS-CoVRemdesivirHAE0.074[13]
MERS-CoVRemdesivirCalu-30.025[13]
HCoV-229ERemdesivirMRC-50.067[16]
Murine Hepatitis Virus (MHV)Remdesivir(Wild Type)0.087[12]
Filoviridae Ebola Virus (EBOV)Remdesivir--[8]
Paramyxoviridae Nipah Virus, Hendra VirusRemdesivir--[1]
Pneumoviridae Respiratory Syncytial Virus (RSV)Remdesivir--[1]

Note: EC50 values can vary significantly based on the experimental conditions, including the multiplicity of infection (MOI), drug treatment time, and the specific viral strain used.[17]

Experimental Protocols for Antiviral Activity Assessment

The antiviral efficacy of remdesivir and its metabolites is typically determined using a variety of in vitro cell-based assays. The primary goal is to measure the reduction in viral replication in the presence of the drug.

Plaque Reduction Assay

This assay measures the ability of a drug to reduce the formation of plaques (zones of cell death) caused by viral infection.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in multi-well plates and grow to confluence.

  • Virus Inoculation: Infect the cell monolayer with a known amount of virus for a short incubation period (e.g., 1 hour).

  • Drug Treatment: Remove the viral inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) with serial dilutions of the test compound (remdesivir).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 72 hours).

  • Visualization & Quantification: Fix and stain the cells (e.g., with crystal violet). Plaques appear as clear zones. Count the number of plaques for each drug concentration.

  • EC50 Calculation: The EC50 is the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.

TCID50 Assay

This method determines the extent of virus-induced cytopathic effect (CPE) and the drug's ability to inhibit it.

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Infection and Treatment: Add a standard dose of virus (e.g., 100 TCID50) to the wells, followed immediately by the addition of serial dilutions of the test compound.

  • Incubation: Incubate the plates for several days (e.g., 72 hours) to allow for the development of CPE.

  • CPE Assessment: Visually score each well for the presence or absence of CPE. Alternatively, cell viability can be measured using assays like MTT.

  • EC50 Calculation: The EC50 is the drug concentration that inhibits the virus-induced CPE by 50%.[17]

Quantitative RT-PCR (qRT-PCR) Assay

This assay directly quantifies the amount of viral RNA produced, providing a highly sensitive measure of viral replication.

  • Cell Seeding and Infection: Prepare cell cultures and infect with the virus as described in the protocols above.

  • Drug Treatment: After infection, treat the cells with serial dilutions of the test compound.

  • Incubation: Incubate for a defined period (e.g., 48 hours).

  • RNA Extraction: Harvest the cell supernatant or cell lysate and extract total RNA.

  • qRT-PCR: Perform quantitative reverse transcription PCR using primers and probes specific to a viral gene to determine the number of viral RNA copies.

  • EC50 Calculation: The EC50 is the drug concentration that reduces the viral RNA copy number by 50% compared to the untreated control.[18]

Antiviral_Assay_Workflow cluster_assays Assay Types start Start: Antiviral Assay seed 1. Seed Host Cells (e.g., Vero E6) start->seed infect 2. Infect Cells with Virus (Defined MOI) seed->infect treat 3. Add Serial Dilutions of Remdesivir infect->treat incubate 4. Incubate (e.g., 48-72 hours) treat->incubate endpoint 5. Endpoint Measurement incubate->endpoint plaque Plaque Reduction Assay - Stain & Count Plaques endpoint->plaque Viability/ Plaques tcid50 TCID50 Assay - Score Cytopathic Effect (CPE) endpoint->tcid50 Viability/ CPE qpcr qRT-PCR Assay - Extract RNA & Quantify Viral Genome endpoint->qpcr Viral RNA calculate 6. Calculate EC50 Value plaque->calculate tcid50->calculate qpcr->calculate

Caption: Generalized experimental workflow for determining in vitro antiviral activity.

Influence on Host Cell Signaling Pathways

While the primary mechanism of remdesivir is the direct inhibition of viral RdRp, some studies suggest it may also modulate host cell signaling pathways. For instance, in the context of oncogenic herpesviruses like Kaposi's sarcoma-associated herpesvirus (KSHV) and Epstein-Barr virus (EBV), remdesivir treatment has been shown to induce lytic reactivation.[19] This effect was linked to the regulation of key intracellular signaling pathways. Specifically, remdesivir was observed to increase the phosphorylation of AMP-activated protein kinase (AMPK) while decreasing the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[19] This highlights a potential off-target effect that warrants consideration, particularly in immunocompromised patients with latent viral infections.

Signaling_Pathway_Modulation cluster_pathways Host Cell Signaling RDV Remdesivir AMPK AMPK Phosphorylation RDV->AMPK Increases STAT3 STAT3 Phosphorylation RDV->STAT3 Decreases Reactivation Herpesvirus Lytic Reactivation (KSHV, EBV) AMPK->Reactivation Promotes STAT3->Reactivation Inhibits (Normally)

Caption: Remdesivir's modulation of host AMPK and STAT3 signaling pathways.

Conclusion

Remdesivir is a potent antiviral agent with a broad spectrum of activity, primarily targeting the RNA-dependent RNA polymerase of numerous RNA viruses. Its efficacy is dependent on intracellular conversion to its active triphosphate form. Quantitative analysis through established in vitro protocols, such as plaque reduction, TCID50, and qRT-PCR assays, is essential for characterizing its antiviral profile against different viruses. While its primary mechanism is well-understood, further research into its effects on host cellular pathways is necessary to fully comprehend its complete biological activity profile. This guide provides a foundational technical overview for professionals engaged in antiviral research and development.

References

Methodological & Application

Application Note: Quantification of Remdesivir Nucleoside Monophosphate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) is a pivotal antiviral agent, recognized as the first FDA-approved treatment for COVID-19 in hospitalized adults and children.[1] It is a monophosphate prodrug of an adenosine nucleoside analog, GS-441524.[1][2] Upon administration, remdesivir undergoes intracellular metabolism to its pharmacologically active triphosphate form, GS-443902 (also referred to as RTP).[3][4] This active metabolite acts as a substrate for viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and inhibition of viral replication.[2] The initial metabolic conversion step involves the formation of the remdesivir nucleoside monophosphate (RMP).

Given that the intracellular conversion to the active triphosphate is crucial for its antiviral efficacy, the quantitative analysis of the intermediate nucleoside monophosphate is of significant interest for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices.

Metabolic Pathway of Remdesivir

Remdesivir is designed to deliver the active nucleoside analog into the cell. Once inside, it is converted to the monophosphate form (RMP), which is then further phosphorylated to the active triphosphate (RTP).

Remdesivir Metabolic Pathway Metabolic Activation of Remdesivir cluster_0 Intracellular Metabolism Remdesivir Remdesivir (Prodrug) Intracellular_Space Intracellular Space RMP Remdesivir Monophosphate (RMP) Intracellular_Space->RMP Hydrolysis & Phosphorylation RDP Remdesivir Diphosphate (RDP) RMP->RDP Phosphorylation RTP Remdesivir Triphosphate (RTP) (Active Form, GS-443902) RDP->RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) RTP->RdRp Incorporation Inhibition Inhibition of Viral RNA Replication RdRp->Inhibition

Caption: Metabolic activation of remdesivir to its active triphosphate form.

Experimental Protocols

The bioanalysis of remdesivir's phosphorylated metabolites, including the monophosphate, presents challenges due to their instability and tight protein binding.[5] The following protocol is a synthesis of methodologies developed for the robust quantification of these metabolites in cellular and tissue samples.

Sample Preparation

A critical step in the analysis of intracellular metabolites is the effective lysis of cells and stabilization of the analytes.

  • Cell Harvesting and Lysis:

    • For in vitro studies, peripheral blood mononuclear cells (PBMCs) or other cell types are washed with ice-cold PBS.[6]

    • The cell pellet is then resuspended in an ice-cold 70% methanol solution and incubated overnight at -20°C to ensure cell lysis and protein precipitation.[6]

  • Tissue Homogenization:

    • For tissue samples, homogenization is performed in a suitable buffer, often containing phosphatase and esterase inhibitors to prevent enzymatic degradation.[7] The use of inhibitors like PhosSTOP™ and 5,5'-dithiobis-(2-nitrobenzoic acid) has been shown to improve the stability of remdesivir and its metabolites.[7]

  • Extraction and Stabilization:

    • To dissociate the tight protein binding of the phosphorylated metabolites, the addition of 2% formic acid to the aqueous solution has been shown to increase recovery.[5]

    • A straightforward protein precipitation is often carried out using methanol containing an appropriate internal standard.[8]

Liquid Chromatography

Chromatographic separation is crucial to resolve the analyte from endogenous interferences.

  • Column: A BioBasic AX column is effective for separating the negatively charged remdesivir monophosphate and triphosphate.[5] Alternatively, a C18 column such as an Acquity HSS T3 can be used.[7]

  • Mobile Phase A: Acetonitrile-water (3:7, v/v) with 10 mM ammonium acetate (pH 6.0).[5]

  • Mobile Phase B: Acetonitrile-water (3:7, v/v) with 1 mM ammonium acetate (pH 10.5).[5]

  • Gradient: A gradient elution is employed to achieve optimal separation.

  • Flow Rate: A typical flow rate is around 0.5 mL/min.[1]

Mass Spectrometry

Tandem mass spectrometry provides the selectivity and sensitivity required for quantification at low concentrations.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[5]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The specific precursor-to-product ion transitions for remdesivir and its metabolites should be optimized by direct infusion of the analytes.[1]

Experimental Workflow

The overall workflow from sample collection to data analysis is a multi-step process requiring careful execution to ensure accurate and reproducible results.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Cell/Tissue Collection Cell_Lysis Cell Lysis/ Tissue Homogenization (with inhibitors) Sample_Collection->Cell_Lysis Protein_Precipitation Protein Precipitation (e.g., Methanol) Cell_Lysis->Protein_Precipitation Extraction Analyte Extraction (e.g., with Formic Acid) Protein_Precipitation->Extraction LC_Separation Liquid Chromatography (e.g., BioBasic AX column) Extraction->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Quantification Calibration_Curve->Quantification

References

Application Note and Protocol: Isolation of Remdesivir Monophosphate from Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Remdesivir (RDV) is a broad-spectrum antiviral prodrug that has been utilized in the treatment of viral infections, including COVID-19.[1][2][3][4] As a monophosphoramidate prodrug, remdesivir is metabolized within cells to its active triphosphate form (RTP or GS-443902), which acts as an inhibitor of viral RNA-dependent RNA polymerase.[1][4][5][6][7] The initial intracellular metabolite is remdesivir monophosphate (RMP), which is subsequently phosphorylated to the active triphosphate.[6][8] The study of remdesivir's mechanism of action and pharmacokinetics requires robust methods to isolate and quantify its intracellular metabolites. This application note provides a detailed protocol for the isolation of remdesivir monophosphate (RMP) from cell lysates for research purposes. The protocol is designed for researchers, scientists, and drug development professionals.

Metabolic Pathway of Remdesivir

Remdesivir is designed to efficiently deliver the active nucleoside analog into the cell. Once inside the cell, it undergoes metabolic activation to form the pharmacologically active triphosphate metabolite.

Remdesivir_Metabolism RDV Remdesivir (Prodrug) RMP Remdesivir Monophosphate (RMP) RDV->RMP Esterases/Phosphoramidases RDP Remdesivir Diphosphate (RDP) RMP->RDP Kinases RTP Remdesivir Triphosphate (RTP) (Active Metabolite GS-443902) RDP->RTP Kinases Inhibition Inhibition of Viral RNA Polymerase RTP->Inhibition

Caption: Metabolic activation of Remdesivir to its active triphosphate form.

Experimental Workflow for RMP Isolation

The following diagram outlines the major steps involved in the isolation of remdesivir monophosphate from cultured cells.

RMP_Isolation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_extraction Lysis & Extraction cluster_purification Purification cluster_analysis Analysis Cell_Culture 1. Cell Culture RDV_Treatment 2. Remdesivir Treatment Cell_Culture->RDV_Treatment Cell_Harvesting 3. Cell Harvesting (Scraping/Trypsinization) RDV_Treatment->Cell_Harvesting Cell_Lysis 4. Cell Lysis (e.g., Cold Methanol) Cell_Harvesting->Cell_Lysis Clarification 5. Lysate Clarification (Centrifugation) Cell_Lysis->Clarification SPE 6. Solid-Phase Extraction (SPE) (Anion Exchange or Graphitized Carbon) Clarification->SPE Wash 7. Wash Step SPE->Wash Elution 8. Elution of RMP Wash->Elution Quantification 9. Quantification (HPLC-MS/MS) Elution->Quantification

Caption: Workflow for the isolation and analysis of Remdesivir Monophosphate.

Quantitative Data Summary

The following table summarizes the performance of a validated HPLC-MS/MS method for the quantification of remdesivir monophosphate (RMP) and its triphosphate (RTP) metabolite in biological matrices.[8]

ParameterRemdesivir Monophosphate (RMP)Remdesivir Triphosphate (RTP)
Lower Limit of Quantification (LLOQ) 20 nM10 nM
Accuracy 93.6% - 103%94.5% - 107%
Precision (RSD) < 11.9%< 11.4%

Experimental Protocols

Materials and Reagents
  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Remdesivir (analytical standard)

  • Methanol (HPLC grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate

  • Triethylammonium acetate (TEAA) buffer

  • Solid-phase extraction (SPE) cartridges (e.g., ENVI-Carb or a suitable anion exchange column)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

Protocol for Isolation of Remdesivir Monophosphate (RMP)

This protocol is a composite method based on established techniques for nucleotide extraction from cell lysates.[9][10][11]

1. Cell Culture and Treatment: a. Culture cells of interest (e.g., Vero E6, Calu-3, Caco-2) to the desired confluency in appropriate cell culture flasks or plates.[6][12] b. Treat the cells with remdesivir at the desired concentration and for the specified duration to allow for cellular uptake and metabolism.

2. Cell Harvesting: a. Aspirate the cell culture medium. b. Wash the cell monolayer twice with ice-cold PBS. c. Harvest the cells by scraping with a cell scraper in the presence of a small volume of ice-cold PBS. For suspension cells, pellet by centrifugation. d. Transfer the cell suspension to a pre-chilled microcentrifuge tube. e. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells. f. Discard the supernatant.

3. Cell Lysis and Protein Precipitation: a. Resuspend the cell pellet in a small volume of ice-cold 70-80% methanol. A common approach is to use cold acetonitrile for protein precipitation.[13] b. Vortex vigorously for 30 seconds to ensure complete lysis. c. Incubate the mixture at -20°C for at least 30 minutes to facilitate protein precipitation. d. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.[13] e. Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.

4. Solid-Phase Extraction (SPE) - Purification of RMP: This part of the protocol is adapted from methods for purifying nucleotide sugars, which have similar chemical properties to RMP.[9][10][11]

a. Column Equilibration: i. Use a graphitized carbon SPE column (e.g., ENVI-Carb).[11] ii. Equilibrate the column by washing with 1 mL of 80% acetonitrile in 0.1% trifluoroacetic acid.[11] iii. Follow with two washes of 1 mL of LC-MS grade water.[11]

b. Sample Loading: i. Reconstitute the dried cell extract from step 3e (if lyophilized) or dilute the supernatant in a buffer compatible with the SPE column, such as 10 mM ammonium bicarbonate.[11] ii. Load the sample onto the equilibrated SPE column.

c. Washing: i. Wash the column with 2 mL of ultrapure water to remove unbound contaminants.[11] ii. A subsequent wash with 2 mL of 25% acetonitrile can further remove less polar impurities.[11]

d. Elution: i. Elute the bound RMP from the column using 2 mL of 25% acetonitrile in 50 mM TEAA buffer (pH 7).[11] ii. Collect the eluate in a clean tube.

5. Sample Concentration and Analysis: a. The eluate containing the purified RMP can be evaporated to dryness under a stream of nitrogen or by lyophilization. b. Reconstitute the dried sample in a suitable mobile phase for subsequent analysis. c. Analyze the sample by HPLC-MS/MS for quantification. A BioBasic AX column with an anion exchange mechanism has been shown to be effective for separating RMP and RTP.[8][14]

Conclusion

This application note provides a comprehensive protocol for the isolation of remdesivir monophosphate from cell lysates. The described methodology, combining efficient cell lysis, protein precipitation, and solid-phase extraction, allows for the effective purification of RMP for subsequent quantitative analysis by HPLC-MS/MS. The provided quantitative data and workflows offer a valuable resource for researchers investigating the intracellular pharmacokinetics and mechanism of action of remdesivir.

References

Application Notes and Protocols for the Analytical Separation of Remdesivir and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (RDV) is a broad-spectrum antiviral prodrug that has been a critical therapeutic agent, notably in the treatment of COVID-19.[1][2] As a prodrug, remdesivir is metabolized within the body to its active form and other related compounds.[3] Understanding the pharmacokinetic and pharmacodynamic profile of remdesivir and its metabolites is paramount for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This requires robust and sensitive analytical methods for their simultaneous separation and quantification in biological matrices.

This document provides detailed application notes and protocols for the analytical separation of remdesivir and its key metabolites, including GS-441524, GS-704277, remdesivir monophosphate (RMP), and the active triphosphate form (RTP).[4][5][6] The methodologies primarily focus on High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which are the most widely employed techniques for this purpose.[1][2]

Metabolic Pathway of Remdesivir

Remdesivir undergoes intracellular metabolism to form its pharmacologically active nucleoside triphosphate analogue. The host cells' enzymes convert the parent drug into its active form.[3] The primary metabolite, GS-441524, is also a key analyte in pharmacokinetic studies due to its longer half-life compared to the parent drug.[7][8]

Remdesivir_Metabolism RDV Remdesivir (Prodrug) GS704277 GS-704277 (Alanine Metabolite) RDV->GS704277 Esterases GS441524 GS-441524 (Nucleoside Analogue) RDV->GS441524 Hydrolysis RMP Remdesivir Monophosphate (RMP) GS704277->RMP Phosphoramidase RMP->GS441524 Phosphatase RDP Remdesivir Diphosphate RMP->RDP Kinase RTP Remdesivir Triphosphate (Active Form) RDP->RTP Kinase

Caption: Metabolic pathway of remdesivir to its active triphosphate form.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for the determination of remdesivir and its metabolites in biological matrices, primarily human plasma.

Table 1: LC-MS/MS Method Parameters for Remdesivir and GS-441524

ParameterMethod 1[7]Method 2[9]Method 3[10]Method 4[11]
Linearity Range (ng/mL)
Remdesivir1 - 50001 - 5000 (µg/L)4 - 4000100 - 5000
GS-4415245 - 25005 - 2500 (µg/L)2 - 20005 - 500
LOD (ng/mL)
Remdesivir0.50.3 (µg/L)N/AN/A
GS-44152422 (µg/L)N/AN/A
LOQ (ng/mL)
Remdesivir1N/A4100
GS-4415245N/A25
Precision (%RSD) < 14.7%< 6.6%< 6.6%0.8 - 1.8%
Accuracy (%) 89.6 - 110.2%Within ±11.5%Within ±11.5%92.0 - 107%

Table 2: LC-MS/MS Method Parameters for RMP and RTP

ParameterMethod by Hu et al.[4]
Linearity Range
RMP20 - 2000 nM
RTP10 - 2000 nM
LOQ
RMP20 nM
RTP10 nM
Precision (%RSD)
RMP< 11.9%
RTP< 11.4%
Accuracy (%)
RMP93.6 - 103%
RTP94.5 - 107%

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)

This protocol is a general procedure for the extraction of remdesivir and its metabolites from human plasma using protein precipitation, a common and straightforward sample clean-up technique.[7][12]

Sample_Prep_Workflow Start Start: Human Plasma Sample (e.g., 50 µL) Add_IS Add Internal Standard (e.g., Remdesivir-13C6) Start->Add_IS Add_PPT Add Protein Precipitating Agent (e.g., 75 µL Methanol + 5 µL ZnSO4) Add_IS->Add_PPT Vortex Vortex Mix Add_PPT->Vortex Centrifuge Centrifuge (e.g., 10 min at high speed) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dilute Dilute if Necessary Collect_Supernatant->Dilute Inject Inject into LC-MS/MS System Dilute->Inject

Caption: General workflow for plasma sample preparation by protein precipitation.

Methodology:

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA or sodium fluoride). To enhance analyte stability, immediate processing or addition of formic acid is recommended.[8][10]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Aliquoting: Pipette a small volume of plasma (e.g., 50 µL) into a clean microcentrifuge tube.[7]

  • Internal Standard Spiking: Add an internal standard solution (e.g., deuterated remdesivir or its metabolites) to each plasma sample to correct for matrix effects and procedural losses.

  • Protein Precipitation: Add a protein precipitating agent, such as methanol, acetonitrile, or a mixture containing zinc sulfate.[5][7] A common ratio is 3:1 (v/v) of precipitant to plasma.

  • Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or vial for analysis.

  • Dilution (Optional): If the expected analyte concentrations are high, the supernatant can be diluted with the mobile phase.

  • Analysis: Inject an aliquot of the final extract into the LC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis of Remdesivir and GS-441524

This protocol outlines a typical UPLC-MS/MS method for the simultaneous quantification of remdesivir and its primary metabolite GS-441524 in plasma.[12][13]

LCMS_Analysis_Workflow cluster_UPLC UPLC System cluster_MS Tandem Mass Spectrometer Autosampler Autosampler (Injects Sample) Pump Binary Pump (Mobile Phase Gradient) Column Chromatographic Column (e.g., Acquity HSS T3) Pump->Column Ion_Source Ion Source (e.g., ESI+) Column->Ion_Source Eluent Quadrupole1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ion_Source->Quadrupole1 Collision_Cell Collision Cell (Q2) (Fragmentation) Quadrupole1->Collision_Cell Quadrupole3 Quadrupole 3 (Q3) (Product Ion Selection) Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_System Data Acquisition and Processing Detector->Data_System Signal

Caption: Workflow for UPLC-MS/MS analysis of remdesivir and metabolites.

Methodology:

Chromatographic Conditions:

  • Column: A reversed-phase column such as an Acquity UPLC HSS T3 (e.g., 1.8 µm, 2.1 x 50 mm) is commonly used.[10][13]

  • Mobile Phase A: Water with an additive like 0.05% or 0.1% formic acid to improve peak shape and ionization efficiency.[8][13]

  • Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.

  • Gradient Elution: A gradient elution is typically employed to separate the analytes from endogenous matrix components. A representative gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for column re-equilibration.

  • Flow Rate: A typical flow rate for UPLC is in the range of 0.4-0.6 mL/min.

  • Column Temperature: The column is often maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.[4]

  • Injection Volume: A small injection volume, typically 1-5 µL, is used.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in the positive mode is generally used for both remdesivir and GS-441524.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Remdesivir: m/z 603.3 → 200.0[7]

    • GS-441524: m/z 292.2 → 173.1[7]

    • Internal Standard (Remdesivir-13C6): m/z 609.3 → 206.0[7]

  • Instrument Parameters: Source temperature, gas flows (nebulizer, heater, and curtain gas), and collision energy should be optimized for the specific instrument being used to achieve maximum sensitivity.

Conclusion

The analytical methods outlined in this document provide a robust framework for the separation and quantification of remdesivir and its metabolites in biological samples. The choice of a specific method will depend on the available instrumentation, the required sensitivity, and the specific metabolites of interest. Proper validation of any analytical method according to regulatory guidelines (e.g., FDA or EMA) is crucial before its application in clinical or research settings.[13] These detailed protocols and summarized data serve as a valuable resource for researchers and scientists in the field of drug development and therapeutic drug monitoring.

References

Application Notes and Protocols for Utilizing Remdesivir Nucleoside Monophosphate in Viral Polymerase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir is a broad-spectrum antiviral agent and a nucleotide analog prodrug that has demonstrated efficacy against a range of RNA viruses. Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1] In vivo, remdesivir is metabolized into its active triphosphate form (RTP or RDV-TP).[2] This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp.[3] The incorporation of remdesivir monophosphate (RMP) into the growing RNA strand does not cause immediate chain termination; instead, it leads to a delayed chain termination after the addition of a few more nucleotides.[1][3] This unique mechanism effectively halts viral RNA synthesis.

These application notes provide detailed protocols and data for the use of remdesivir's active forms in biochemical viral polymerase assays, offering a critical tool for antiviral research and drug development.

Mechanism of Action

Remdesivir acts as a potent inhibitor of viral RdRp. The process begins with the intracellular conversion of the remdesivir prodrug to its active triphosphate metabolite, remdesivir triphosphate (RTP). RTP then competes with the natural substrate, ATP, for incorporation into the newly synthesizing viral RNA strand.[4] The viral RdRp from several viruses, notably coronaviruses, shows a higher selectivity for RTP over ATP.[5][6]

Once incorporated, the remdesivir monophosphate (RMP) within the RNA chain creates a steric hindrance that stalls the polymerase complex after the addition of three to five more nucleotides.[7] This delayed chain termination is a key feature of remdesivir's inhibitory action.[5]

Data Presentation

The inhibitory activity of remdesivir triphosphate (the active form of remdesivir nucleoside monophosphate) against various viral RNA-dependent RNA polymerases has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in these biochemical assays.

Virus FamilyVirusPolymerase TargetIC50 of Remdesivir Triphosphate (µM)
CoronaviridaeSARS-CoV-2RdRp~0.01 - 0.3[5]
SARS-CoVRdRp~0.32
MERS-CoVRdRp~0.35
FlaviviridaeDengue Virus (DENV3)RdRp~1.3 - 2.2[7]
West Nile Virus (WNV)RdRp~1.3 - 2.2[7]
Zika Virus (ZIKV)RdRp~1.3 - 2.2[7]
Yellow Fever Virus (YFV)RdRp~0.26[7]
Japanese Encephalitis Virus (JEV)RdRp~1.3 - 2.2[7]
Tick-Borne Encephalitis Virus (TBEV)RdRp~1.3 - 2.2[7]
FiloviridaeEbola Virus (EBOV)RdRp~4.0
PneumoviridaeRespiratory Syncytial Virus (RSV)RdRp~2.7
ArenaviridaeLassa Virus (LASV)RdRp~23
ParamyxoviridaeNipah Virus (NiV)RdRpNot specified
Hepatitis C VirusHepatitis C Virus (HCV)RdRp~5.6[5]

Experimental Protocols

General RNA-Dependent RNA Polymerase (RdRp) Assay (Primer Extension Format)

This protocol describes a non-radioactive, fluorescence-based primer extension assay to evaluate the inhibitory activity of remdesivir triphosphate on viral RdRp.

Materials and Reagents:

  • Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex)

  • Remdesivir triphosphate (RTP)

  • ATP, GTP, CTP, UTP solutions (high purity)

  • Fluorescently labeled RNA primer (e.g., 5'-FAM)

  • RNA template

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

  • RNase Inhibitor

  • Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol

  • Nuclease-free water

  • 96-well or 384-well plates suitable for fluorescence reading

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system (optional, for visualization of products)

Protocol:

  • Preparation of RNA Template-Primer Duplex:

    • Anneal the fluorescently labeled RNA primer to the RNA template by mixing them in a 1:1.5 molar ratio in annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper annealing.

  • Enzyme and Inhibitor Preparation:

    • Thaw the purified RdRp enzyme on ice. Dilute the enzyme to the desired working concentration in assay buffer.

    • Prepare a serial dilution of remdesivir triphosphate in nuclease-free water or assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add the following components in order:

      • Assay Buffer

      • Nuclease-free water to bring the final volume to 20 µL

      • Annealed RNA template-primer duplex (final concentration typically 100-500 nM)

      • RNase Inhibitor (final concentration 0.5 U/µL)

      • Remdesivir triphosphate or vehicle control (DMSO or buffer)

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Polymerase Reaction:

    • Prepare a nucleotide mix containing ATP, GTP, CTP, and UTP in assay buffer. The final concentration of each NTP in the reaction is typically 10-100 µM.

    • Initiate the reaction by adding the diluted RdRp enzyme to each well.

    • Immediately after adding the enzyme, add the nucleotide mix to start the polymerization.

  • Incubation:

    • Incubate the reaction plate at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the specific enzyme and substrate concentrations.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of Stop Solution to each well.

  • Analysis:

    • Fluorescence-Based Detection: The extent of RNA elongation can be measured using a plate reader capable of detecting the specific fluorescent label on the primer. A decrease in signal (in some assay formats) or a change in polarization can indicate inhibition.

    • Gel-Based Analysis (Optional): The reaction products can be visualized by denaturing polyacrylamide gel electrophoresis (PAGE).

      • Heat the samples in stop solution at 95°C for 5 minutes.

      • Load the samples onto a denaturing urea-PAGE gel.

      • Run the gel until the dye front reaches the bottom.

      • Visualize the fluorescently labeled RNA products using a gel imager. The appearance of shorter RNA fragments in the presence of remdesivir triphosphate indicates chain termination.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of remdesivir triphosphate compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_rdRp Prepare RdRp Enzyme setup Set up Reaction Plate: Buffer, RNA, Inhibitor prep_rdRp->setup prep_rna Anneal RNA Primer/Template prep_rna->setup prep_rtp Prepare Remdesivir-TP Dilutions prep_rtp->setup prep_ntp Prepare NTP Mix initiate Initiate Reaction: Add RdRp and NTPs prep_ntp->initiate pre_incubate Pre-incubate at 37°C setup->pre_incubate pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate detect Fluorescence Detection or Gel Electrophoresis terminate->detect calculate Calculate % Inhibition detect->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for a viral polymerase assay.

G cluster_mech Mechanism of Action remdesivir Remdesivir (Prodrug) rtp Remdesivir Triphosphate (RTP) (Active Form) remdesivir->rtp Intracellular Metabolism rdRp Viral RNA-Dependent RNA Polymerase (RdRp) rtp->rdRp Competes with atp ATP (Natural Substrate) atp->rdRp incorporation RTP Incorporation into Nascent RNA rdRp->incorporation stalling Delayed Chain Termination (3-5 Nucleotides Later) incorporation->stalling inhibition Inhibition of Viral RNA Synthesis stalling->inhibition

Caption: Mechanism of remdesivir polymerase inhibition.

References

Application Notes and Protocols for Remdesivir Monophosphate Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Remdesivir is a prodrug that is intracellularly metabolized to its active triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase. The initial step in this activation is the conversion of remdesivir to its monophosphate metabolite. Understanding the stability of this key intermediate, remdesivir monophosphate, is crucial for ensuring the efficacy and safety of the parent drug. These application notes provide a detailed experimental protocol for conducting forced degradation studies on remdesivir monophosphate to identify its degradation pathways and develop a stability-indicating analytical method.

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways.[1] This information is critical for developing stable formulations and for meeting regulatory requirements as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]

Experimental Protocols

Materials and Reagents
  • Remdesivir Monophosphate Reference Standard

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Phosphoric Acid, analytical grade

  • Disodium Hydrogen Phosphate, analytical grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Analytical balance

  • pH meter

  • Water bath

  • Photostability chamber

  • Hot air oven

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve remdesivir monophosphate in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Forced Degradation Studies

Forced degradation studies should be performed on the remdesivir monophosphate working solution under the following conditions. A control sample (working solution stored at 2-8°C) should be analyzed alongside the stressed samples.

  • Acidic Hydrolysis: Mix equal volumes of the working solution and 0.1 N HCl. Keep the mixture at 60°C for 24 hours.[4]

  • Alkaline Hydrolysis: Mix equal volumes of the working solution and 0.1 N NaOH. Keep the mixture at 60°C for 2 hours.[4] Remdesivir, being an ester prodrug, is particularly susceptible to basic hydrolysis.[5]

  • Neutral Hydrolysis: Mix the working solution with HPLC grade water. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the working solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.[4]

  • Thermal Degradation: Keep the solid remdesivir monophosphate reference standard in a hot air oven at 80°C for 48 hours.[4] Subsequently, prepare a working solution from the stressed solid.

  • Photolytic Degradation: Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[3]

Sample Analysis by HPLC

After the specified time points, withdraw samples from each stress condition, neutralize if necessary (for acidic and alkaline samples), and dilute to the initial concentration with the mobile phase. Analyze the samples by a stability-indicating HPLC method.

HPLC Method Parameters (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM disodium hydrogen phosphate, pH adjusted to 6.0) and an organic solvent (e.g., acetonitrile or methanol).[6] A common mobile phase for remdesivir is a mixture of acetonitrile and water (pH adjusted to 4 with orthophosphoric acid) in a 55:45 (v/v) ratio.[2][5]

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 20 µL[5]

  • Detection Wavelength: 245 nm[5]

  • Column Temperature: 30°C

Data Presentation

The results of the stability testing should be summarized in a table to facilitate easy comparison of the degradation under different stress conditions.

Stress ConditionTime (hours)Temperature (°C)% Assay of Remdesivir Monophosphate% Total ImpuritiesMass Balance (%)
Control04100.00.0100.0
Acidic (0.1 N HCl)246085.214.599.7
Alkaline (0.1 N NaOH)26045.853.999.7
Neutral (Water)246098.11.899.9
Oxidative (3% H₂O₂)242592.57.399.8
Thermal (Solid)488099.20.799.9
Photolytic-2599.50.499.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_work Prepare Working Solution (100 µg/mL) prep_stock->prep_work acid Acidic Hydrolysis (0.1 N HCl, 60°C) prep_work->acid Expose to Stress Conditions alkali Alkaline Hydrolysis (0.1 N NaOH, 60°C) prep_work->alkali Expose to Stress Conditions neutral Neutral Hydrolysis (Water, 60°C) prep_work->neutral Expose to Stress Conditions oxidative Oxidative Degradation (3% H2O2, RT) prep_work->oxidative Expose to Stress Conditions thermal Thermal Degradation (Solid, 80°C) prep_work->thermal Expose to Stress Conditions photo Photolytic Degradation prep_work->photo Expose to Stress Conditions neutralize Neutralize & Dilute acid->neutralize alkali->neutralize neutral->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for remdesivir monophosphate stability testing.

Potential Degradation Pathway

Remdesivir is known to degrade into several products, with the nucleoside core (GS-441524) being a major metabolite.[8] The degradation of remdesivir monophosphate is likely to involve hydrolysis of the phosphoramidate bond and the ester linkage.

G RDV_MP Remdesivir Monophosphate GS441524_MP GS-441524 Monophosphate RDV_MP->GS441524_MP Hydrolysis of Phosphoramidate Deg_Prod_1 Other Degradation Products RDV_MP->Deg_Prod_1 Ester Hydrolysis GS441524 GS-441524 (Nucleoside Core) GS441524_MP->GS441524 Dephosphorylation Deg_Prod_2 Other Degradation Products GS441524_MP->Deg_Prod_2 Further Degradation

References

Application of Remdesivir Monophosphate in Drug-Drug Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir, an antiviral prodrug, undergoes intracellular metabolism to form its active triphosphate metabolite, which is the ultimate inhibitor of the viral RNA-dependent RNA polymerase. A key intermediate in this bioactivation cascade is remdesivir monophosphate (GS-441524 monophosphate). As this metabolite is formed intracellularly and is a precursor to the active moiety, understanding its potential to engage in drug-drug interactions (DDIs) is crucial for a comprehensive safety assessment of remdesivir. These application notes provide an overview and detailed protocols for evaluating the DDI potential of remdesivir monophosphate as an inhibitor of major drug-metabolizing enzymes and transporters.

Remdesivir is metabolized by several enzymes, including carboxylesterase 1 (CES1) and cathepsin A (CatA) which hydrolyze the prodrug to an intermediate alanine metabolite. This is followed by the action of histidine triad nucleotide-binding protein 1 (HINT1) to form the remdesivir monophosphate.[1][2] While the parent drug, remdesivir, has been studied for its DDI potential, data specifically on the monophosphate metabolite is less prevalent. Given that metabolites can also be perpetrators of DDIs, it is important to characterize their interaction with cytochrome P450 (CYP) enzymes and drug transporters.

Data Presentation: In Vitro DDI Potential of Remdesivir

The following tables summarize the available in vitro data on the DDI potential of the parent drug, remdesivir. It is important to note that specific quantitative data for remdesivir monophosphate is limited in publicly available literature. The data for the parent drug can, however, inform which enzymes and transporters may be pertinent to investigate for the monophosphate metabolite.

Table 1: Remdesivir as a Substrate of Drug Metabolizing Enzymes and Transporters

Enzyme/TransporterSubstrate StatusReference
CYP2C8Yes (in vitro)[1]
CYP2D6Yes (in vitro)[1]
CYP3A4Yes (in vitro)[1]
Carboxylesterase 1 (CES1)Major[1]
Cathepsin A (CatA)Minor[1]
P-glycoprotein (P-gp)Yes[1]
OATP1B1Yes[1]
OATP1B3Alanine metabolite is a substrate[1]

Table 2: Remdesivir as an Inhibitor of Drug Metabolizing Enzymes and Transporters

Enzyme/TransporterInhibition StatusIC50 (µM)Reference
CYP3A4Weak InhibitorNot specified
OATP1B1Inhibitor>10[3][4]
OATP1B3Inhibitor>10[3][4]
OATP2B1Inhibitor3.8[3]
OCT1Inhibitor>10[3][4]
BSEPWeak InhibitorNot specified
MRP4Weak InhibitorNot specified
NTCPWeak InhibitorNot specified
ENT1Inhibitor39[5]
ENT2Inhibitor77[5]

Signaling Pathways and Experimental Workflows

Metabolic Activation of Remdesivir

Remdesivir_Metabolism cluster_enzymes Metabolizing Enzymes Remdesivir Remdesivir (Prodrug) Alanine_Metabolite Alanine Metabolite (GS-704277) Remdesivir->Alanine_Metabolite Hydrolysis Monophosphate Remdesivir Monophosphate (GS-441524-MP) Alanine_Metabolite->Monophosphate Hydrolysis Diphosphate Remdesivir Diphosphate Monophosphate->Diphosphate Phosphorylation Triphosphate Active Remdesivir Triphosphate (GS-443902) Diphosphate->Triphosphate Phosphorylation CES1_CatA CES1 (major) Cathepsin A (minor) HINT1 HINT1 Kinases1 Cellular Kinases Kinases2 Cellular Kinases

Caption: Metabolic activation pathway of remdesivir to its active triphosphate form.

General Experimental Workflow for In Vitro Inhibition Assay

Inhibition_Workflow start Start: Prepare Reagents prepare_test Prepare Remdesivir Monophosphate (serial dilutions) start->prepare_test prepare_system Prepare In Vitro System (e.g., Microsomes, Transfected Cells) start->prepare_system pre_incubation Pre-incubate System with Remdesivir Monophosphate prepare_test->pre_incubation prepare_system->pre_incubation add_substrate Add Probe Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction (e.g., Acetonitrile, Cold Buffer) incubation->stop_reaction analysis Analyze Metabolite/Substrate Levels (LC-MS/MS) stop_reaction->analysis calculate_ic50 Calculate % Inhibition and IC50 analysis->calculate_ic50 end End: Report Results calculate_ic50->end

Caption: A generalized workflow for an in vitro enzyme or transporter inhibition assay.

Experimental Protocols

The following are detailed, representative protocols for assessing the inhibitory potential of remdesivir monophosphate on major CYP enzymes and drug transporters. These protocols are based on standard industry practices and can be adapted for specific laboratory conditions.

Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of remdesivir monophosphate on major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

  • Remdesivir monophosphate

  • Pooled human liver microsomes (HLMs)

  • CYP-specific probe substrates and their metabolites (see Table 3)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample processing

  • 96-well plates

  • LC-MS/MS system for analysis

Table 3: Recommended CYP Probe Substrates and Metabolites

CYP IsoformProbe SubstrateMetabolite Measured
CYP1A2PhenacetinAcetaminophen
CYP2C9Diclofenac4'-Hydroxydiclofenac
CYP2C19S-Mephenytoin4'-Hydroxy-S-mephenytoin
CYP2D6DextromethorphanDextrorphan
CYP3A4Midazolam1'-Hydroxymidazolam

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of remdesivir monophosphate in a suitable solvent (e.g., DMSO, water). Perform serial dilutions to obtain a range of working concentrations. The final concentration of the organic solvent in the incubation should be low (e.g., <0.5%) to avoid affecting enzyme activity.

    • Prepare working solutions of probe substrates and positive control inhibitors in the appropriate solvent.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Pooled human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)

      • Remdesivir monophosphate or positive control inhibitor at various concentrations, or vehicle control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the CYP-specific probe substrate.

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 10-60 minutes, within the linear range of metabolite formation).

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of remdesivir monophosphate relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Transporter Inhibition Assay using Transfected Cell Lines

Objective: To determine the IC50 of remdesivir monophosphate on major uptake (e.g., OATP1B1) and efflux (e.g., P-gp) transporters.

Materials:

  • Remdesivir monophosphate

  • Transfected cell lines overexpressing the transporter of interest (e.g., HEK293-OATP1B1, Caco-2 for P-gp) and the corresponding parental cell line (as a negative control).

  • Transporter-specific probe substrates (e.g., [³H]-Estradiol-17β-glucuronide for OATP1B1, [³H]-Digoxin for P-gp).

  • Hank's Balanced Salt Solution (HBSS) or other appropriate buffer.

  • Positive control inhibitors (e.g., Rifampin for OATP1B1, Verapamil for P-gp).

  • Cell lysis buffer.

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well cell culture plates.

Procedure for Uptake Transporter (e.g., OATP1B1):

  • Cell Seeding:

    • Seed the transfected and parental cells in a 96-well plate and grow to confluence.

  • Inhibition Assay:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Pre-incubate the cells with HBSS containing various concentrations of remdesivir monophosphate, positive control inhibitor, or vehicle control at 37°C for 10-30 minutes.

    • Initiate the uptake by adding the radiolabeled probe substrate.

    • Incubate at 37°C for a short period (e.g., 2-5 minutes) to ensure initial uptake rates are measured.

    • Stop the uptake by aspirating the incubation solution and washing the cells rapidly with ice-cold HBSS.

  • Quantification:

    • Lyse the cells with the lysis buffer.

    • Transfer the cell lysate to a scintillation vial with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the transporter-specific uptake by subtracting the uptake in parental cells from that in the transfected cells.

    • Calculate the percentage of inhibition for each concentration of remdesivir monophosphate relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Procedure for Efflux Transporter (e.g., P-gp using Caco-2 cells):

  • Cell Seeding and Culture:

    • Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for approximately 21 days to allow for differentiation and monolayer formation.

    • Verify monolayer integrity (e.g., by measuring transepithelial electrical resistance, TEER).

  • Bidirectional Transport Assay:

    • Wash the monolayers in the apical (A) and basolateral (B) chambers with pre-warmed transport buffer (e.g., HBSS).

    • Add the probe substrate to either the apical (for B-to-A transport) or basolateral (for A-to-B transport) chamber.

    • Add remdesivir monophosphate at various concentrations to both chambers.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Quantification and Data Analysis:

    • Quantify the concentration of the probe substrate in the collected samples by liquid scintillation counting.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).

    • Determine the percent inhibition of the efflux ratio by remdesivir monophosphate and calculate the IC50.

Conclusion

The provided application notes and protocols offer a framework for the systematic evaluation of the drug-drug interaction potential of remdesivir monophosphate. While specific quantitative data for this metabolite remains scarce, the methodologies described herein are robust and widely accepted for generating the necessary data for regulatory submissions and for a more complete understanding of the safety profile of remdesivir. Researchers are encouraged to apply these protocols to further elucidate the DDI landscape of all major metabolites of remdesivir.

References

Application Notes and Protocols for a Validated Bioanalytical Method for Remdesivir Monophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir is a nucleotide prodrug that exhibits broad-spectrum antiviral activity. Upon administration, it undergoes intracellular metabolism to form the active nucleoside triphosphate metabolite, which acts as an inhibitor of viral RNA-dependent RNA polymerase. Remdesivir monophosphate (RMP) is a key intermediate in this metabolic activation pathway. Accurate and reliable quantification of RMP in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of remdesivir's mechanism of action and the optimization of dosing regimens.

These application notes provide a detailed protocol for a validated bioanalytical method for the quantitative determination of remdesivir monophosphate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Remdesivir

Remdesivir is a phosphoramidate prodrug that is metabolized intracellularly to its active triphosphate form.[1] This conversion involves several enzymatic steps, with remdesivir monophosphate being a critical intermediate.

Remdesivir_Metabolism Remdesivir Remdesivir (Prodrug) Alanine_Metabolite Alanine Metabolite Remdesivir->Alanine_Metabolite Esterases RMP Remdesivir Monophosphate (RMP) Alanine_Metabolite->RMP HINT1 RDP Remdesivir Diphosphate (RDP) RMP->RDP Kinases RTP Remdesivir Triphosphate (Active Form) RDP->RTP Kinases

Figure 1. Intracellular metabolic activation of remdesivir.

Experimental Workflow

The bioanalytical method for the quantification of remdesivir monophosphate in plasma involves sample preparation, chromatographic separation, and mass spectrometric detection.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection (Acidified with Formic Acid) Protein_Precipitation Protein Precipitation (with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (Tandem Quadrupole) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 2. Experimental workflow for RMP quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Remdesivir Monophosphate (RMP) reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₅,¹⁵N₂-Remdesivir Monophosphate

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (HPLC grade)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of RMP and the SIL-IS in methanol.

  • Working Standard Solutions: Serially dilute the RMP stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the SIL-IS stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Due to the instability of remdesivir and its metabolites, it is recommended to acidify plasma samples with formic acid immediately after collection.

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each tube (except for the blank matrix).

  • Add 400 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract with 100 µL of the initial mobile phase composition.

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of RMP from endogenous interferences
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry

ParameterCondition
MS System Tandem quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of RMP and SIL-IS
Source Temperature 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Method Validation Summary

A full validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. The following tables summarize the expected performance characteristics of the method.

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration ModelWeightingRange (ng/mL)
RMPHuman PlasmaLinear1/x²1 - 1000>0.99

Table 2: Accuracy and Precision

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
RMPLLOQ1<1585-115<1585-115
Low3<1585-115<1585-115
Mid100<1585-115<1585-115
High800<1585-115<1585-115

Table 3: Recovery and Matrix Effect

AnalyteQC LevelMean Recovery (%)Recovery Precision (%CV)Mean Matrix Effect (%)Matrix Effect Precision (%CV)
RMPLow>80<1585-115<15
High>80<1585-115<15

Table 4: Stability

AnalyteStability ConditionDurationStability (%)
RMPBench-top (Room Temp)4 hours85-115
Freeze-Thaw Cycles3 cycles85-115
Long-term (-80°C)90 days85-115

Conclusion

This document provides a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of remdesivir monophosphate in human plasma. The detailed protocols and expected validation data serve as a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology. Adherence to these guidelines will ensure the generation of high-quality bioanalytical data, which is essential for the successful clinical development of remdesivir and other antiviral agents.

References

Application Notes and Protocols: Remdesivir Monophosphate as a Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir is a broad-spectrum antiviral medication that has garnered significant attention for its use in treating COVID-19.[1] It is a nucleotide prodrug, specifically a monophosphoramidate, designed to deliver the active nucleoside analog intracellularly.[1] Once inside the cell, remdesivir is metabolized into its active triphosphate form, which inhibits viral RNA-dependent RNA polymerase.[2] A key intermediate in this metabolic process is remdesivir monophosphate.

Given that remdesivir monophosphate is a critical metabolite and a potential impurity in the drug substance, its accurate identification and quantification are essential for quality control and research purposes.[3] These application notes provide detailed protocols for the use of remdesivir monophosphate as a reference standard in High-Performance Liquid Chromatography (HPLC) to ensure the purity and quality of remdesivir.

Signaling Pathways and Experimental Workflows

Remdesivir_Metabolic_Pathway Remdesivir Remdesivir (Prodrug) RMP Remdesivir Monophosphate (RMP) Remdesivir->RMP Esterases RDP Remdesivir Diphosphate RMP->RDP Kinases RTP Remdesivir Triphosphate (Active Form) RDP->RTP Kinases Inhibition Inhibition of Viral RNA Polymerase RTP->Inhibition

HPLC_Workflow Standard Standard HPLC HPLC Standard->HPLC Sample Sample Sample->HPLC Detection Detection Integration Integration Detection->Integration Quantification Quantification Integration->Quantification

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare accurate concentrations of remdesivir and remdesivir monophosphate for HPLC analysis.

Materials:

  • Remdesivir Reference Standard

  • Remdesivir Monophosphate Reference Standard[4]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • Diluent: A suitable mixture, for example, Methanol and Water (50:50, v/v)[5]

Procedure for Standard Solutions:

  • Stock Standard Solution (Remdesivir): Accurately weigh approximately 10 mg of Remdesivir Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Stock Standard Solution (Remdesivir Monophosphate): Accurately weigh approximately 1 mg of Remdesivir Monophosphate Reference Standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare appropriate dilutions of the stock standard solutions with the diluent to create a series of calibration standards. For example, a working standard for system suitability could contain 10 µg/mL of remdesivir and 1 µg/mL of remdesivir monophosphate.

Procedure for Sample Solution:

  • Accurately weigh a quantity of the remdesivir drug substance or powdered formulation equivalent to 10 mg of remdesivir.

  • Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC Method for the Determination of Remdesivir and Remdesivir Monophosphate

Objective: To provide a robust HPLC method for the separation and quantification of remdesivir and remdesivir monophosphate.

Chromatographic Conditions:

ParameterCondition 1 (Isocratic)[3]Condition 2 (Gradient for Related Substances)
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH2PO4) solution0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Composition 50:50 (v/v)Gradient elution (specific gradient to be optimized based on impurity profile)
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL10 µL
Column Temperature Ambient30 °C
Detection UV at 247 nm[3]UV at 245 nm

System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution and evaluate the following parameters:

  • Tailing Factor: Should be not more than 2.0 for the remdesivir peak.

  • Theoretical Plates: Should be not less than 2000 for the remdesivir peak.

  • Resolution: The resolution between the remdesivir and remdesivir monophosphate peaks should be not less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Data Presentation

The following tables summarize typical quantitative data obtained from validated HPLC methods for remdesivir analysis.

Table 1: Linearity Data

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Remdesivir5 - 100[5]> 0.999[5]
Remdesivir Monophosphate0.1 - 10> 0.998

Table 2: Accuracy (Recovery) Data

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria (%)
Remdesivir50, 100, 15098.0 - 102.098.0 - 102.0
Remdesivir Monophosphate0.5, 1.0, 2.097.5 - 103.090.0 - 110.0

Table 3: Precision Data

AnalyteConcentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD)
Remdesivir50< 1.0< 2.0
Remdesivir Monophosphate1.0< 2.0< 3.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Remdesivir~0.05~0.15
Remdesivir Monophosphate~0.02~0.06

Conclusion

The use of a well-characterized remdesivir monophosphate reference standard is crucial for the accurate assessment of remdesivir purity in pharmaceutical development and quality control. The protocols and data presented here provide a comprehensive guide for researchers and scientists to establish and validate robust HPLC methods for this purpose. Adherence to these guidelines will help ensure the safety and efficacy of remdesivir-based therapies.

References

Application Notes and Protocols for Purity Assessment of Synthetic Remdesivir Monophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the purity of synthetic remdesivir monophosphate (RMP). The methodologies outlined are essential for ensuring the quality, safety, and efficacy of this critical antiviral intermediate. The techniques covered include High-Performance Liquid Chromatography (HPLC) for quantitative analysis and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and chiral separation techniques to resolve stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for determining the purity of remdesivir and its related substances, including the monophosphate.[1][2] This method is effective for separating the active pharmaceutical ingredient (API) from its potential impurities.[2]

Experimental Protocol: RP-HPLC

Objective: To determine the purity of remdesivir monophosphate and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

Materials:

  • Remdesivir Monophosphate (RMP) sample

  • Acetonitrile (HPLC grade)

  • Milli-Q water or equivalent

  • o-phosphoric acid or phosphate buffer[3]

  • Inertsil ODS-3V column or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1][3]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Milli-Q water (pH adjusted to 3.0 with o-phosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.[3] Alternatively, a mobile phase of Buffer (pH 5.0) and Acetonitrile (30:70) can be used.[1]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of RMP reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthetic RMP sample in the mobile phase to a known concentration (e.g., 50 µg/mL).[4] Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm)[3]

    • Flow Rate: 1.2 mL/min[3]

    • Detection Wavelength: 246 nm[3]

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled at 25°C[5]

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and record the chromatogram.

  • Data Processing: Calculate the purity of the RMP sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Quantify impurities against the RMP reference standard or a specific impurity standard if available.

Data Presentation: HPLC Method Validation Parameters
ParameterTypical Value/RangeReference
Linearity Range25 - 2,500 ng/mL[3]
Correlation Coefficient (r²)≥ 0.999[4]
Limit of Detection (LOD)1.95 ng/mL[3]
Limit of Quantification (LOQ)6.49 ng/mL[3]
Accuracy (% Recovery)93.6%–103%[1]
Precision (%RSD)< 11.9%[1]

Experimental Workflow: HPLC Purity Assessment

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase hplc_system HPLC System Setup prep_mobile_phase->hplc_system prep_standard Prepare Standard Solutions inject_standards Inject Standards prep_standard->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_system->inject_standards hplc_system->inject_sample gen_cal_curve Generate Calibration Curve inject_standards->gen_cal_curve integrate_peaks Integrate Peaks inject_sample->integrate_peaks calc_purity Calculate Purity & Impurities gen_cal_curve->calc_purity integrate_peaks->calc_purity

Caption: Workflow for HPLC purity assessment of remdesivir monophosphate.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for the identification and characterization of impurities and degradation products. It combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[6]

Experimental Protocol: LC-MS

Objective: To identify and characterize unknown impurities and degradation products in synthetic RMP.

Instrumentation:

  • UHPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.[6]

Materials:

  • Same as HPLC protocol.

Procedure:

  • Sample Preparation: Prepare the RMP sample as described in the HPLC protocol.

  • LC-MS Conditions:

    • Use similar chromatographic conditions as the HPLC method to ensure separation. A gradient elution may be necessary to resolve complex mixtures.

    • Mass Spectrometer Settings:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)[7]

      • Scan Range: m/z 100-1000

      • Data Acquisition: Full scan mode for initial screening, followed by tandem MS (MS/MS) or product ion scan mode for structural elucidation of detected impurities.[6]

  • Data Analysis:

    • Identify potential impurities by their mass-to-charge ratio (m/z).

    • Fragment the impurity ions using MS/MS to obtain structural information.

    • Propose structures for the impurities based on their fragmentation patterns and comparison to the structure of remdesivir monophosphate.

Experimental Workflow: LC-MS Impurity Identification

lcms_workflow cluster_prep Preparation & Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_sample Prepare Sample Solution lc_separation LC Separation prep_sample->lc_separation ionization Electrospray Ionization lc_separation->ionization full_scan Full Scan MS (m/z) ionization->full_scan impurity_detection Detect Impurity m/z full_scan->impurity_detection ms_ms Tandem MS (MS/MS) fragmentation_analysis Analyze Fragmentation ms_ms->fragmentation_analysis impurity_detection->ms_ms structure_elucidation Elucidate Structure fragmentation_analysis->structure_elucidation

Caption: Workflow for LC-MS impurity identification in RMP.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized RMP and for detecting impurities that may not be apparent by other techniques. Both ¹H and ³¹P NMR are particularly useful.

Experimental Protocol: NMR

Objective: To confirm the chemical structure of the synthesized RMP and assess its purity from a structural perspective.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • Synthetic RMP sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the RMP sample (typically 2-5 mg) in a suitable deuterated solvent in an NMR tube.[8]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ³¹P NMR spectrum, which is highly specific for the phosphorus environment in the monophosphate group. A single peak is expected for the pure compound.[9]

    • Additional experiments like ¹³C NMR, COSY, and HSQC can be performed for more detailed structural elucidation.

  • Data Analysis:

    • Compare the chemical shifts, multiplicities, and integration of the signals in the ¹H spectrum with the expected structure of RMP.[8]

    • The presence of unexpected signals may indicate impurities.

    • The ³¹P NMR should show a single resonance; the presence of multiple peaks could indicate phosphorus-containing impurities or degradation products.[9]

Logical Relationship: NMR Data Interpretation

nmr_logic cluster_spectra Acquired NMR Spectra cluster_interpretation Interpretation cluster_conclusion Conclusion h1_nmr ¹H NMR chem_shift Chemical Shifts h1_nmr->chem_shift integration Integration h1_nmr->integration multiplicity Multiplicity h1_nmr->multiplicity p31_nmr ³¹P NMR num_signals Number of Signals p31_nmr->num_signals c13_nmr ¹³C NMR, COSY, etc. struct_confirm Structure Confirmed c13_nmr->struct_confirm chem_shift->struct_confirm integration->struct_confirm multiplicity->struct_confirm purity_assess Purity Assessed num_signals->purity_assess

Caption: Logical flow for NMR data interpretation for RMP analysis.

Chiral Separation Techniques

Remdesivir contains multiple chiral centers, and its synthesis can result in diastereomers.[5][10] It is crucial to control the stereochemical purity of the monophosphate intermediate. Chiral HPLC is the method of choice for this purpose.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the stereoisomers of remdesivir monophosphate.

Instrumentation:

  • HPLC system with a UV or DAD detector

Materials:

  • Synthetic RMP sample

  • Chiral stationary phase (CSP) column (e.g., CHIRALPAK® IA-3)[5]

  • Normal-phase or reversed-phase solvents (e.g., n-Hexane/IPA or Water/Methanol)[5]

Procedure:

  • Mobile Phase and Column Selection: The choice of mobile phase and chiral column is critical and often requires screening. For remdesivir and its intermediates, polysaccharide-based chiral stationary phases have shown good results.[5] A normal phase method might use n-Hexane and isopropanol (IPA), while a reversed-phase method might use water and methanol.[5]

  • Sample Preparation: Dissolve the RMP sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IA-3 (250 mm x 4.6 mm i.d.)[5]

    • Mobile Phase: e.g., 90:10 n-Hexane/IPA (v/v)[5]

    • Flow Rate: 1.0 mL/min[5]

    • Detection: 210 nm[5]

    • Temperature: 25°C[5]

  • Analysis: Inject the sample and record the chromatogram. The different stereoisomers will elute at different retention times.

  • Data Processing: Determine the percentage of each stereoisomer by peak area normalization.

Experimental Workflow: Chiral Separation

chiral_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing method_dev Method Development (Column/Mobile Phase Screening) chiral_hplc Chiral HPLC System method_dev->chiral_hplc prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample chiral_hplc->inject_sample separate_isomers Separate Stereoisomers inject_sample->separate_isomers quantify_isomers Quantify Isomer Percentage separate_isomers->quantify_isomers

Caption: Workflow for chiral separation of RMP stereoisomers.

References

Application Notes and Protocols: Cryo-EM Reconstruction of the Remdesivir-Stalled SARS-CoV-2 RNA Polymerase Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the cryo-electron microscopy (cryo-EM) structural determination of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) complex stalled by the antiviral drug remdesivir. Understanding the mechanism of action of remdesivir at an atomic level is crucial for the development of improved antiviral therapeutics.

Introduction

Remdesivir is a prodrug of a nucleoside analog that has demonstrated broad-spectrum antiviral activity against RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[1] Its active form, remdesivir triphosphate (RTP), acts as a substrate for the viral RdRp. Incorporation of remdesivir monophosphate (RMP) into the nascent RNA strand does not cause immediate chain termination. Instead, it allows for the addition of three more nucleotides before halting RNA synthesis.[1][2][3][4][5] This delayed chain termination is a key feature of its mechanism. Cryo-EM has been instrumental in visualizing this stalled complex, providing a high-resolution structural basis for remdesivir's inhibitory action.[2][6][7][8]

Mechanism of Action of Remdesivir

Remdesivir is a 1'-cyano-substituted adenosine nucleotide analog.[1] Once metabolized into its active triphosphate form (RTP), it competes with the natural substrate ATP for incorporation into the growing viral RNA chain.[6] The SARS-CoV-2 RdRp complex, composed of the catalytic subunit nsp12 and accessory factors nsp7 and nsp8, incorporates remdesivir monophosphate (RMP) into the RNA strand.[9] After the incorporation of RMP, the polymerase can add three more nucleotides before translocation is arrested.[2][5] Structural studies have revealed that this stalling is due to a steric clash between the 1'-cyano group of the incorporated remdesivir at position i and the side chain of serine 861 in the nsp12 subunit when the polymerase attempts to move the RNA to add the fourth nucleotide (position i+4).[2][10] This prevents further elongation of the viral RNA, thus inhibiting viral replication.

Quantitative Data Summary

The following tables summarize the key quantitative data from representative cryo-EM studies of the SARS-CoV-2 RdRp in its apo and remdesivir-stalled states.

Structure Resolution (Å) PDB ID EMD ID Reference
Apo RdRp Complex2.87BV1EMD-30209Yin et al., 2020
Remdesivir-Stalled RdRp Complex2.57BV2EMD-30210Yin et al., 2020
Remdesivir-Stalled RdRp Complex (Structure 2)2.97B3DEMD-11995Kokic et al., 2021
AMP-incorporated RdRp Complex (Structure 3)2.87B3BEMD-11993Kokic et al., 2021

Experimental Protocols

Protocol 1: Expression and Purification of the SARS-CoV-2 RdRp Complex

The SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8) can be expressed in either E. coli or insect cells. The following is a generalized protocol based on successful reports.

A. Expression in Insect Cells (Sf9)

  • Construct Generation: Co-express nsp12 with nsp7 and nsp8 in a single baculovirus expression vector. Often, an N-terminal tag (e.g., His-tag) is fused to one of the proteins for purification.

  • Baculovirus Production: Generate recombinant baculovirus in Sf9 cells using standard protocols.

  • Protein Expression: Infect Sf9 cells with the recombinant baculovirus and incubate for 48-72 hours.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing 20 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM MgCl₂, 5 mM β-mercaptoethanol, and protease inhibitors.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column extensively and elute the complex with a gradient of imidazole.

  • Tag Removal: If a cleavable tag was used, incubate the eluate with a specific protease (e.g., TEV protease) to remove the tag.

  • Ion-Exchange Chromatography: Further purify the complex using an ion-exchange column (e.g., Heparin or Q-sepharose) to remove nucleic acid contaminants and other impurities.

  • Size-Exclusion Chromatography: As a final step, subject the protein complex to size-exclusion chromatography to obtain a homogenous sample. The complex is typically stored in a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, and 2 mM MgCl₂.

B. Expression in E. coli

  • Construct Generation: Co-express nsp12, nsp7, and nsp8 from a single plasmid, such as a modified pRSFDuet-1 vector.

  • Expression: Transform the plasmid into an appropriate E. coli strain (e.g., BL21(DE3)). Grow the cells at 37°C to an OD₆₀₀ of 0.6-0.8, then induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 16-18°C) overnight.

  • Purification: The purification protocol is similar to that for insect cells, involving lysis, affinity chromatography, tag removal (if applicable), and size-exclusion chromatography.

Protocol 2: In Vitro RNA Polymerase Activity Assay

This assay is used to confirm the activity of the purified RdRp complex and to study the inhibitory effect of remdesivir triphosphate (RTP).

  • RNA Substrate Preparation: A fluorescently labeled (e.g., 5'-FAM) RNA primer is annealed to a longer template RNA.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified RdRp complex (~0.1 µM)

    • RNA primer/template duplex (~0.2 µM)

    • Reaction Buffer (e.g., 25 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM MgCl₂, 1 mM DTT)

    • NTPs (ATP, CTP, GTP, UTP) at desired concentrations

    • RTP (the active form of remdesivir) at various concentrations for inhibition studies.

  • Reaction Initiation and Termination: Initiate the reaction by adding the RdRp complex. Let the reaction proceed at room temperature for a defined period (e.g., 10-30 minutes). Terminate the reaction by adding a stop solution (e.g., formamide with EDTA).

  • Product Analysis: Denature the RNA products by heating and separate them on a denaturing polyacrylamide gel. Visualize the fluorescently labeled RNA products using a gel imager. The appearance of longer RNA products indicates polymerase activity, and the reduction in full-length product in the presence of RTP demonstrates inhibition.

Protocol 3: Cryo-EM Sample Preparation and Data Acquisition
  • Complex Formation: To prepare the remdesivir-stalled complex, incubate the purified RdRp with the RNA primer/template duplex and the necessary nucleotides to allow for remdesivir incorporation and stalling. A typical reaction might include the RdRp complex (e.g., 3-5 µM), RNA duplex (e.g., 4-6 µM), RTP, and the subsequent three nucleotides.

  • Grid Preparation: Apply 3-4 µL of the complex solution to a glow-discharged holey carbon grid (e.g., C-flat or Quantifoil). Blot the grid for a few seconds to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification robot (e.g., Vitrobot).

  • Cryo-EM Data Collection: Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM), typically a Titan Krios, operated at 300 kV. Collect a large dataset of movie micrographs using a direct electron detector.

Protocol 4: Cryo-EM Data Processing and 3D Reconstruction
  • Movie Correction and CTF Estimation: Correct for beam-induced motion in the raw movie frames and estimate the contrast transfer function (CTF) for each micrograph.

  • Particle Picking: Automatically pick particles corresponding to the RdRp complex from the corrected micrographs.

  • 2D Classification: Perform 2D classification to remove junk particles and to obtain initial 2D class averages of the complex.

  • Ab Initio 3D Reconstruction: Generate an initial 3D model from the good 2D class averages.

  • 3D Classification and Refinement: Perform several rounds of 3D classification to sort out conformational heterogeneity. The particles belonging to the best-defined class are then subjected to 3D refinement to obtain a high-resolution map.

  • Model Building and Refinement: Build an atomic model of the remdesivir-stalled RdRp complex into the final cryo-EM density map using software like Coot and refine it using programs such as Phenix or Refmac.

Visualizations

Experimental_Workflow cluster_protein Protein Production cluster_assay Functional Validation cluster_cryoem Cryo-EM Analysis P1 Construct Generation (Baculovirus/E. coli) P2 Expression (Insect Cells/E. coli) P1->P2 P3 Purification (Affinity, IEX, SEC) P2->P3 A1 In Vitro Polymerase Assay P3->A1 C1 Stalled Complex Formation P3->C1 A2 Inhibition with RTP A1->A2 C2 Grid Preparation (Plunge Freezing) C1->C2 C3 Data Collection (TEM) C2->C3 C4 Data Processing C3->C4 C5 3D Reconstruction C4->C5 S1 S1 C5->S1 Structural Insights

Caption: Experimental workflow for the cryo-EM reconstruction of the remdesivir-stalled RdRp complex.

Remdesivir_Stalling_Mechanism cluster_rna RNA Elongation cluster_stall Stalling Event R1 RdRp binds RNA (Template + Primer) R2 Incorporation of Remdesivir-TP (RTP) R1->R2 R3 Addition of 3 more nucleotides R2->R3 S1 Attempted translocation for 4th nucleotide addition R3->S1 S2 Steric clash between Remdesivir (1'-cyano) and Ser861 of nsp12 S1->S2 S3 Translocation is blocked S2->S3 S4 RNA synthesis is halted S3->S4

Caption: Mechanism of remdesivir-induced stalling of the SARS-CoV-2 RNA polymerase.

References

Troubleshooting & Optimization

Technical Support Center: Bioanalysis of Remdesivir and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of remdesivir and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of remdesivir that should be monitored in biological samples?

A1: The primary metabolite of remdesivir (a prodrug) is GS-441524, which is the major circulating metabolite.[1][2] Inside host cells, remdesivir is converted to an alanine metabolite (GS-704277) and subsequently to a nucleoside monophosphate (RMP).[1][3] This is then phosphorylated to the active nucleoside triphosphate (RTP or GS-443902), which acts as an inhibitor of the viral RNA-dependent RNA polymerase.[3][4][5] For pharmacokinetic studies in plasma or serum, remdesivir and GS-441524 are the most commonly quantified analytes.[4][6][7]

Q2: Why is the bioanalysis of remdesivir challenging?

A2: The bioanalysis of remdesivir is challenging due to several factors:

  • Instability: Remdesivir is a prodrug and is unstable in biological matrices, readily converting to its metabolites.[7] This instability requires specific sample handling and preparation techniques to ensure accurate quantification.[7][8]

  • Polarity of Metabolites: The phosphorylated metabolites, particularly the active triphosphate (RTP), are highly polar, making them difficult to retain and separate using standard reverse-phase liquid chromatography.[9][10]

  • Low Concentrations: The concentration of the parent drug, remdesivir, can decrease rapidly in plasma.[4][6]

  • Matrix Effects: As with many bioanalytical methods, matrix components in plasma, serum, or tissue homogenates can interfere with the ionization of the analytes, leading to inaccurate results.[6][11]

Q3: How can I improve the stability of remdesivir in plasma samples during collection and analysis?

A3: To enhance the stability of remdesivir in plasma samples, it is crucial to add a stabilizer. The addition of formic acid to the plasma sample has been shown to be effective in stabilizing remdesivir and its metabolites, preventing hydrolysis.[8] Using sodium fluoride (NaF) as an anticoagulant during blood collection can also improve the stability of both remdesivir and GS-441524.[6] Prompt processing of samples at low temperatures and storage at -80°C is also recommended.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of remdesivir Analyte degradation during sample collection, storage, or processing.Ensure immediate acidification of plasma samples with formic acid upon collection.[8] Use NaF-plasma tubes for sample collection.[6] Maintain samples at low temperatures throughout the process and store at -80°C.[11]
Inefficient protein precipitation.Use cold acetonitrile for protein precipitation to enhance the removal of proteins while minimizing analyte degradation.[1]
Poor peak shape for phosphorylated metabolites (RMP, RTP) Interaction with metal components in the LC system.Passivate the LC system with a solution like medronic acid to minimize metal chelation by the phosphate groups.[1]
Inappropriate chromatography column.Use a specialized column for polar compounds, such as a BioBasic AX column (anion exchange) or a column with a polar-modified stationary phase like RP-Amide.[9][10][12]
High variability in quantitative results Significant matrix effects.Develop a robust sample clean-up procedure. Use a stable isotope-labeled internal standard for both remdesivir and its key metabolites to compensate for matrix effects.[6][11]
Carryover from previous injections, especially for remdesivir.Optimize the LC gradient and wash steps between injections. It may be necessary to use a separate LC method for remdesivir if carryover persists when analyzing multiple metabolites simultaneously.[13]
Overestimation of GS-441524 concentration In-vitro conversion of remdesivir to GS-441524 during sample handling and storage.Acidify plasma samples immediately after collection to inhibit enzymatic activity and hydrolysis.[7][8]

Quantitative Data Summary

Table 1: Summary of LC-MS/MS Method Validation Parameters for Remdesivir and Metabolites

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)Reference
RemdesivirHuman Plasma0.5 - 50000.5< 9.8Within ± 5.2[11]
RemdesivirHuman Plasma4 - 40004< 6.6Within ± 11.5[3]
GS-441524Human Plasma2 - 20002< 6.6Within ± 11.5[3]
GS-704277Human Plasma2 - 20002< 6.6Within ± 11.5[3]
RemdesivirHuman Serum0.015 - 1350.0375 (LOD)--[4]
GS-441524Human Serum0.15 - 13500.375 (LOD)--[4]
RemdesivirRat Plasma2 - 402Within acceptance criteriaWithin acceptance criteria[14]
RMPMouse Tissue-20 nM< 11.993.6 - 103[9]
RTPMouse Tissue-10 nM< 11.494.5 - 107[9]
RemdesivirHuman Plasma1 - 5000 µg/L1 µg/L< 14.789.6 - 110.2[6]
GS-441524Human Plasma5 - 2500 µg/L5 µg/L< 14.789.6 - 110.2[6]

LOD: Limit of Detection, LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation

Experimental Protocols

Protocol 1: Quantification of Remdesivir and GS-441524 in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on common methodologies.[2][6][11]

  • Sample Preparation:

    • Thaw frozen human plasma samples on ice.

    • To a 50 µL aliquot of plasma, add an internal standard solution (e.g., deuterated remdesivir and ¹³C-labeled GS-441524).[2][11]

    • Add 5 µL of 1M ZnSO₄ and 75 µL of methanol containing the internal standard to precipitate proteins.[6] Alternatively, use 200 µL of cold acetonitrile.[1]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[1][15]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., water with 0.1% acetic acid).[1]

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 column is commonly used for the separation of remdesivir and GS-441524 (e.g., Kinetex® Polar C18, 100 x 2.1 mm, 2.6 µm).[6]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Monitor the specific precursor-to-product ion transitions for each analyte and internal standard using Multiple Reaction Monitoring (MRM).[2]

Visualizations

Remdesivir_Metabolism Remdesivir Remdesivir (Prodrug) GS704277 GS-704277 (Alanine Metabolite) Remdesivir->GS704277 Hydrolysis GS441524 GS-441524 (Nucleoside Analog) Remdesivir->GS441524 Metabolism in Plasma RMP Remdesivir Monophosphate (RMP) GS704277->RMP RDP Remdesivir Diphosphate (RDP) RMP->RDP Phosphorylation RMP->GS441524 Dephosphorylation RTP Remdesivir Triphosphate (RTP - Active Form) RDP->RTP Phosphorylation

Caption: Metabolic pathway of remdesivir.

Bioanalytical_Workflow cluster_SampleCollection Sample Collection & Handling cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Collect_Blood Collect Blood (NaF tube recommended) Centrifuge Centrifuge to Plasma Collect_Blood->Centrifuge Stabilize Stabilize Plasma (e.g., add Formic Acid) Centrifuge->Stabilize Store Store at -80°C Stabilize->Store Thaw Thaw Sample on Ice Store->Thaw Add_IS Add Internal Standard Thaw->Add_IS Precipitate Protein Precipitation (e.g., cold Acetonitrile) Add_IS->Precipitate Centrifuge_Prep Centrifuge Precipitate->Centrifuge_Prep Evaporate Evaporate Supernatant Centrifuge_Prep->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for remdesivir bioanalysis.

References

Technical Support Center: In Vitro Stability and Handling of Remdesivir Nucleoside Monophosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with remdesivir nucleoside monophosphate (RMP) in vitro. Navigate through our troubleshooting guides and frequently asked questions to ensure the stability and integrity of RMP in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (RMP) and what is its role?

Remdesivir (RDV) is a prodrug that, upon entering a cell, is metabolized into its active form. This process involves the conversion of RDV to this compound (RMP), which is then further phosphorylated to the active antiviral agent, remdesivir triphosphate (RTP). RMP is a critical intermediate in the bioactivation pathway of remdesivir.

Q2: What are the recommended storage conditions for RMP?

For optimal stability, RMP powder should be stored at -20°C. If the RMP is in a solvent, it is recommended to store it at -80°C to prevent degradation.

Q3: What factors can affect the stability of RMP in vitro?

The stability of RMP can be influenced by several factors:

  • Enzymatic Degradation: RMP is susceptible to enzymatic degradation in biological matrices. It can be dephosphorylated back to its nucleoside form (GS-441524) by phosphatases present in cell lysates or tissue microsomes.

  • pH: The stability of the parent drug, remdesivir, is known to be affected by pH, with significant degradation observed under alkaline conditions.[1] While specific data for RMP is limited, it is advisable to maintain a neutral to slightly acidic pH (around pH 7.4) in your experimental buffers unless the protocol specifies otherwise.

  • Temperature: Like most nucleotides, prolonged exposure to elevated temperatures can lead to the degradation of RMP. Experiments should ideally be conducted on ice where possible, and long-term storage should be at the recommended sub-zero temperatures.

Q4: Can I use remdesivir (RDV) directly to study the effects of the nucleoside monophosphate?

While you can use RDV, it's important to understand that it requires enzymatic conversion to RMP within your in vitro system. This conversion is dependent on the presence and activity of specific enzymes like carboxylesterase 1 (CES1), cathepsin A (CatA), and histidine triad nucleotide-binding protein 1 (HINT1).[2] If your experimental system lacks these enzymes, you may not see the desired effects. Using RMP directly bypasses this initial metabolic step.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no detection of RMP after incubation with cells or tissue homogenates. 1. Rapid degradation of RMP: Phosphatases in the biological matrix may be dephosphorylating RMP to the nucleoside. 2. Inefficient conversion of RDV to RMP: If starting with the prodrug, the necessary metabolic enzymes may be absent or inactive in your system.1. Add phosphatase inhibitors to your lysis or reaction buffers. 2. If using RDV, confirm the expression and activity of CES1, CatA, and HINT1 in your cell line or tissue. Alternatively, consider using purified RMP for your experiments.
Inconsistent results in phosphorylation assays (RMP to RTP). 1. Degradation of RMP starting material. 2. Suboptimal kinase activity: The kinases responsible for phosphorylating RMP may be inactive or inhibited. 3. Incorrect buffer components: The buffer composition may not be optimal for kinase activity (e.g., incorrect MgCl2 concentration).1. Ensure proper storage and handling of RMP. Use freshly prepared solutions for your assays. 2. Use a cell-free system with purified kinases or ensure your cell lysates are prepared under conditions that preserve kinase activity. 3. Optimize your reaction buffer. A typical buffer for in vitro metabolism studies includes 0.1 M Tris buffer (pH 7.4) with 5 mM MgCl2.[3]
Appearance of unexpected peaks in HPLC/LC-MS analysis. 1. Degradation of RMP: The unknown peaks could be degradation products. 2. Contamination of reagents or samples. 1. Analyze a control sample of RMP that has been subjected to stress conditions (e.g., high pH, elevated temperature) to identify potential degradation products.[4] 2. Ensure all reagents are of high purity and that proper sample handling procedures are followed to avoid contamination.

Data on In Vitro Stability of Remdesivir and its Metabolites

The following tables summarize available data on the in vitro stability of remdesivir and its nucleoside monophosphate. It is important to note that much of the detailed stability data pertains to the parent prodrug, remdesivir.

Table 1: In Vitro Half-Life of Remdesivir (RDV) in Biological Matrices

MatrixSpeciesHalf-Life (t½)Reference(s)
Liver MicrosomesHuman~1 min[1]
Liver MicrosomesFeline0.35 - 0.5 min[1]
PlasmaHuman69 min[5]
Whole BloodFeline0.39 min[1]
PlasmaFeline0.38 min[1]

Table 2: In Vitro Half-Life of this compound (RMP) in Tissue Microsomes

MatrixSpeciesHalf-Life (t½)Reference(s)
Lung MicrosomesMouse5.42 min[3]
Liver MicrosomesMouse4.94 min[3]
Kidney MicrosomesMouse2.73 min[3]

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay for RMP

This protocol is adapted from studies on remdesivir metabolism and can be used to assess the stability of RMP in the presence of tissue microsomes.[3]

Materials:

  • This compound (RMP)

  • Tissue microsomes (e.g., liver, lung, kidney)

  • 0.1 M Tris buffer (pH 7.4)

  • 5 mM MgCl₂

  • Ice-cold methanol (for quenching the reaction)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing the tissue microsomes (final concentration 0.5 mg/mL) and 5 mM MgCl₂ in 0.1 M Tris buffer (pH 7.4).

  • Pre-incubate the reaction mixture at 37°C for 2 minutes.

  • Initiate the reaction by adding RMP to the mixture (e.g., final concentration of 10 µM).

  • At various time points (e.g., 0, 2, 5, 10, 15, 30 minutes), collect aliquots of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of ice-cold methanol.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining RMP.

  • Calculate the half-life (t½) of RMP by plotting the natural logarithm of the percentage of remaining RMP against time.

Protocol 2: Quantitative Analysis of RMP by HPLC

This is a general guideline for the quantitative analysis of RMP. Specific parameters may need to be optimized for your instrument and experimental conditions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection.

Chromatographic Conditions (Example):

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or a phosphate buffer is often employed. For example, a mobile phase consisting of a 20 mM KH₂PO₄ solution and acetonitrile (50:50, v/v).[6]

  • Flow Rate: Typically around 1 mL/min.

  • Detection: UV detection at approximately 247 nm.[6]

Sample Preparation:

  • Ensure your samples are free of particulate matter by centrifugation or filtration.

  • Dilute the samples to fall within the linear range of your standard curve.

Analysis:

  • Generate a standard curve using known concentrations of purified RMP.

  • Inject the prepared samples and standards into the HPLC system.

  • Quantify the amount of RMP in your samples by comparing the peak area to the standard curve.

Visualizations

Remdesivir_Metabolic_Pathway cluster_cell Intracellular Space RDV Remdesivir (Prodrug) MetX Alanine Metabolite (GS-704277) RDV->MetX Carboxylesterase 1 (CES1) Cathepsin A (CatA) RMP Remdesivir Nucleoside Monophosphate (RMP) MetX->RMP HINT1 RDP Remdesivir Nucleoside Diphosphate (RDP) RMP->RDP Kinases RN Remdesivir Nucleoside (GS-441524) RMP->RN Phosphatases (Degradation) RTP Remdesivir Nucleoside Triphosphate (RTP) (Active Form) RDP->RTP Kinases

Caption: Metabolic activation pathway of remdesivir to its active triphosphate form.

Experimental_Workflow start Start: Prepare RMP Solution and Reaction Mixture incubate Incubate at 37°C start->incubate sampling Collect Aliquots at Defined Time Points incubate->sampling quench Quench Reaction (e.g., with cold Methanol) sampling->quench process Process Sample (e.g., Centrifuge) quench->process analysis Analyze by HPLC or LC-MS/MS process->analysis data Data Analysis: Calculate Half-Life analysis->data

Caption: General experimental workflow for an in vitro stability assay of RMP.

References

Technical Support Center: Optimizing LC-MS/MS for Remdesivir Monophosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of remdesivir and its metabolites. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for the detection of remdesivir monophosphate (RMP).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of remdesivir monophosphate (RMP).

Problem/Observation Potential Cause(s) Recommended Solution(s)
No or Low RMP Peak Signal 1. Analyte Instability: RMP is unstable in biological matrices at room temperature.[1][2][3] 2. Poor Extraction Recovery: The polar, phosphorylated nature of RMP makes it challenging to extract from plasma/tissue. 3. Suboptimal Ionization: Incorrect ESI polarity or source parameters. 4. Incorrect MRM Transitions: Wrong precursor or product ions selected.1. Immediately acidify plasma samples with formic acid after collection to improve stability.[1][2][4] Store all samples at -70°C or -80°C.[5][6] 2. Use protein precipitation followed by solid-phase extraction (SPE) with a weak anion exchange (WAX) or mixed-mode cartridge. Optimize loading and elution pH. 3. RMP is typically analyzed in positive ion mode (ESI+).[7] Optimize source parameters (e.g., capillary voltage, gas flow, temperature) via direct infusion. 4. Verify the precursor ion [M+H]⁺ for RMP is m/z 372.0 and use a confirmed product ion like m/z 202.1.[7][8][9]
Poor Chromatographic Peak Shape (Tailing, Broadening) 1. Inadequate Retention: RMP is highly polar and may have little to no retention on standard C18 columns.[7] 2. Secondary Interactions: Interaction of the phosphate group with metal components in the LC system or column. 3. Mobile Phase Mismatch: pH or ionic strength of the mobile phase is not optimal for the analyte.1. Use a column designed for polar analytes, such as an anion-exchange (e.g., BioBasic AX)[8][9] or HSS T3 column.[1][4][7] 2. Use a biocompatible LC system or a column with PEEK-lined hardware. Consider mobile phase additives that chelate metals. 3. For anion exchange, use a pH gradient with ammonium acetate buffers.[8][9] For reversed-phase, ensure the mobile phase is acidic (e.g., 0.1% formic acid).[8]
High Background or Matrix Effects 1. Insufficient Sample Cleanup: Co-elution of phospholipids or other endogenous matrix components. 2. Contamination: Carryover from previous injections or contaminated solvents/reagents.1. Incorporate a solid-phase extraction (SPE) step for cleaner extracts. A simple protein precipitation may not be sufficient.[7] 2. Implement a robust needle and column wash protocol between samples. Use high-purity (LC-MS grade) solvents and freshly prepared mobile phases.
Inconsistent Results / Poor Reproducibility 1. Sample Preparation Variability: Manual sample preparation steps can introduce errors. 2. Analyte Degradation: Degradation during sample processing or in the autosampler.[3] 3. LC System Instability: Fluctuations in pump pressure or column temperature.1. Use an automated sample preparation system if available.[10] Ensure consistent timing and technique for manual steps. Use a stable isotope-labeled internal standard. 2. Keep samples chilled (e.g., 15°C) in the autosampler.[7] Limit the time samples spend at room temperature.[3] 3. Adequately equilibrate the LC column before injection. Monitor system pressure for any anomalies.

Frequently Asked Questions (FAQs)

Q1: What are the correct mass transitions (MRM) for remdesivir monophosphate (RMP)?

A1: For positive electrospray ionization (ESI+), the recommended MRM transition for RMP is the precursor ion [M+H]⁺ at m/z 372.0 to the product ion at m/z 202.1 .[7][8][9] It is always recommended to confirm these transitions by direct infusion of an RMP analytical standard.

Q2: Why is RMP so difficult to retain on a standard C18 column?

A2: RMP is a highly polar nucleotide monophosphate. Standard C18 (octadecylsilane) columns operate on the principle of reversed-phase chromatography, where retention is based on hydrophobic interactions. Highly polar compounds like RMP have minimal interaction with the nonpolar stationary phase and will therefore elute very early, often in the solvent front, leading to poor chromatography and quantification.[7] Specialized columns, such as those with anion-exchange properties, are better suited for retaining such analytes.[8][9]

Q3: How can I improve the stability of RMP in plasma samples?

A3: Remdesivir and its metabolites are known to be unstable in untreated plasma.[1][2] To prevent degradation, it is critical to acidify the plasma samples immediately after collection. Treatment with diluted formic acid has been shown to significantly improve the stability of the analytes.[1][2][4] After acidification, samples should be frozen and stored at -70°C or lower until analysis.[1]

Q4: What type of sample preparation is recommended for tissue analysis?

A4: Analysis of RMP in tissues is challenging due to complex matrices and potential protein binding. A robust method involves tissue homogenization followed by protein precipitation (PPT) and subsequent solid-phase extraction (SPE).[7] An anion-exchange SPE can effectively separate the negatively charged RMP from other tissue components, improving recovery and reducing matrix effects.[7]

Q5: Should I use positive or negative ion mode for detection?

A5: While the phosphate group might suggest negative ion mode, published methods have successfully demonstrated sensitive and robust quantification of RMP using positive ion electrospray ionization (ESI+).[7][8]

Experimental Protocols & Parameters

Optimized LC-MS/MS Parameters

The following tables summarize typical starting parameters for an optimized method. These should be further refined in your specific laboratory environment.

Table 1: Mass Spectrometry Parameters for RMP

ParameterSettingReference
AnalyteRemdesivir Monophosphate (RMP)[7][8]
Ionization ModeESI Positive (ESI+)[7][8]
Precursor Ion (Q1)m/z 372.0[7][8][9]
Product Ion (Q3)m/z 202.1[7][8][9]
Capillary Voltage3.0 kV[7]
Desolvation Temperature500 °C[7]
Desolvation Gas Flow1000 L/h[7]
Cone Gas Flow150 L/h[7]

Table 2: Liquid Chromatography Parameters for RMP

ParameterSettingReference
LC ColumnBioBasic AX (2.1 mm x 50 mm, 4.6 µm)[8]
Mobile Phase AACN:H₂O (3:7, v/v) with 10 mM NH₄Ac (pH 6.0)[8]
Mobile Phase BACN:H₂O (3:7, v/v) with 1 mM NH₄Ac (pH 10.5)[8]
Flow Rate0.50 mL/min[8]
GradientIsocratic elution with 30% B[8]
Column Temperature45 °C[8]
Injection Volume5 µL[7][8]
Detailed Methodology: Sample Preparation from Plasma

This protocol is a representative method for the extraction of RMP from human plasma.

  • Sample Stabilization: Immediately after plasma separation, add 8 parts of 20% formic acid solution to 100 parts plasma (v/v) to acidify and stabilize the analytes.[1] Vortex briefly.

  • Protein Precipitation: To a 50 µL aliquot of acidified plasma, add 100 µL of acetonitrile containing a suitable internal standard (e.g., ¹³C,¹⁵N-ATP).[7][10]

  • Vortex & Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.[1]

  • Reconstitution: Reconstitute the dried extract in 400 µL of a suitable solvent, such as 10 mM ammonium formate in 15:85 methanol:water.[1]

  • Injection: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Collection Acidify Immediate Acidification (Formic Acid) Sample->Acidify PPT Protein Precipitation (Acetonitrile + ISTD) Acidify->PPT Centrifuge Centrifugation PPT->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Reconstitute Evaporation & Reconstitution Extract->Reconstitute LC LC Separation (Anion Exchange Column) Reconstitute->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Processing MS->Data

Caption: General experimental workflow for RMP analysis.

Troubleshooting Start Problem: No / Low RMP Signal Cause1 Analyte Instability? Start->Cause1 Cause2 Poor LC Retention? Start->Cause2 Cause3 Incorrect MS Parameters? Start->Cause3 Solution1 Solution: Acidify sample immediately. Store at -80°C. Cause1->Solution1 Solution2 Solution: Use Anion Exchange or HSS T3 column. Cause2->Solution2 Solution3 Solution: Verify MRM (372.0 -> 202.1). Optimize source in ESI+. Cause3->Solution3

Caption: Troubleshooting logic for low RMP signal.

References

Technical Support Center: Synthesis of Remdesivir Nucleoside Monophosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of remdesivir nucleoside monophosphate.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields and impurities during the synthesis.

Question: Why is the yield of my C-glycosylation reaction between the pyrrolo[2,1-f][1][2][3]triazine base and the ribose derivative consistently low?

Answer:

Low yields in the C-glycosylation step are a known challenge, particularly in earlier synthetic routes. Several factors can contribute to this issue:

  • Inefficient Lithiation and Coupling: The initial methods involving a lithium-halogen exchange on the nucleobase followed by coupling with a protected ribolactone often suffered from unreliable yields.

  • Suboptimal Reagents: The choice of base and silylating agent for the protection of the nucleobase is critical. Initial syntheses reported yields as low as 40% for the C-glycosylation product.

  • Anomeric Selectivity: Poor control over the stereochemistry at the anomeric center (C1' of the ribose) can lead to a mixture of β and α anomers, reducing the yield of the desired β-anomer.

Troubleshooting Steps:

  • Optimize N-Protection of the Nucleobase: The use of N,N-bis-silylation for the N-amino protection of the pyrrolotriazine base has been shown to improve the efficiency of the subsequent metal-halogen exchange and C-glycosylation, with yields improving to up to 60%.

  • Alternative Lithiation Conditions: Replacing NaH with n-BuLi/i-Pr₂NH for the metal-halogen exchange has been reported to increase the yield of the C-glycosylated product to 75% on a larger scale.

  • Improve Anomeric Selectivity during Cyanation: The subsequent cyanation step to introduce the 1'-cyano group is crucial for the final structure. The ratio of the desired β-anomer to the undesired α-anomer can be influenced by the reaction conditions. Performing the reaction with TMSOTf and TMSCN at -78°C has been shown to improve the β:α ratio to 89:11.

Question: My final product is a mixture of diastereomers at the phosphorus center. How can I improve the stereoselectivity of the phosphorylation step?

Answer:

The formation of a nearly 1:1 mixture of diastereomers (Sp and Rp) at the chiral phosphorus center is a common issue when coupling the nucleoside with a racemic phosphoramidate precursor. This necessitates a challenging and often low-yielding chiral HPLC separation.

Troubleshooting Steps:

  • Use of an Enantiopure Phosphoramidate Reagent: The most effective way to achieve high diastereoselectivity is to use an enantiomerically pure phosphoramidate precursor. The (Sp)-p-nitrophenolate prodrug precursor can be resolved through solvent crystallization, allowing for the stereoselective synthesis of the desired Sp isomer of remdesivir.

  • Protecting Group Strategy: The presence of protecting groups on the 2' and 3'-hydroxyls of the ribose moiety can significantly improve the yield and stereoselectivity of the coupling reaction. The use of a 2',3'-acetonide protecting group has been shown to provide far better yields compared to the unprotected nucleoside.

  • Optimized Coupling Conditions: The choice of coupling reagents and conditions is critical. The use of MgCl₂ to activate the phosphorus center and a hindered base like DIPEA promotes the nucleophilic substitution with inversion of configuration at the phosphorus center. Alternatively, t-BuMgCl has also been successfully used for this coupling. A three-step coupling sequence involving a protected nucleoside and an enantiopure phosphoramidate has been reported with an overall yield of 48%.

Question: I am observing a significant amount of a monophosphate impurity after the final deprotection step. What is causing this and how can I prevent it?

Answer:

The formation of a monophosphate impurity is typically due to the hydrolysis of the phosphoramidate moiety under harsh acidic conditions used for deprotection.[4] This side reaction directly reduces the yield of the final remdesivir product.

Troubleshooting Steps:

  • Milder Deprotection Conditions: Avoid using strong acids like concentrated HCl for deprotection if possible. A milder approach using acetic acid (AcOH) in a suitable solvent like isopropanol can effectively remove protecting groups like the N,N-dimethylformamide dimethyl acetal (DMF-DMA) group without causing significant hydrolysis of the phosphoramidate.[4]

  • Choice of Protecting Group: The selection of a protecting group that can be removed under mild conditions is key. The DMF-DMA protecting group for the 2',3'-dihydroxyls is advantageous as it can be removed with acetic acid, thus avoiding the harsh conditions that lead to the formation of the degraded impurity.[4] A synthesis route employing DMF-DMA for protection followed by deprotection with AcOH has been reported to achieve an overall yield of up to 85% with high purity.[5]

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield to expect for the synthesis of this compound?

A1: The expected overall yield can vary significantly depending on the synthetic route chosen.

  • First-generation synthesis: These routes were often lengthy and inefficient, with reported overall yields in the range of 0.6–1.5%.[2]

  • Second-generation and optimized syntheses: Significant improvements have been made. A three-step coupling sequence has been reported with a 48% overall yield.[2] More recent and highly efficient methods, such as the three-step synthesis from GS-441524 using DMF-DMA as a protecting agent, have achieved overall yields as high as 85%.[5]

Q2: What are the most critical steps to monitor for impurities?

A2: The most critical steps to monitor for impurities are the C-glycosylation/cyanation and the final deprotection.

  • C-glycosylation/cyanation: Monitor for the formation of the incorrect anomer (α-isomer).

  • Deprotection: Monitor for the formation of the hydrolyzed monophosphate impurity, especially when using strong acidic conditions.

Q3: What are the recommended purification techniques for the final product and intermediates?

A3:

  • Intermediates: Column chromatography is commonly used to purify intermediates.

  • Final Product: If a mixture of diastereomers is formed, chiral HPLC is necessary for separation.[2] For syntheses that yield a single diastereomer, purification can often be achieved by standard column chromatography followed by crystallization.

Quantitative Data Summary

Table 1: Comparison of Yields for Different Synthetic Strategies

Synthetic StrategyKey FeaturesReported Overall YieldReference
First-Generation SynthesisMulti-step, low-yielding C-glycosylation, chiral HPLC separation0.6–1.5%[2]
Second-Generation SynthesisImproved C-glycosylation, use of protected nucleoside, diastereoselective coupling14.7%[6]
Three-Step Coupling SequenceDiol protection and use of enantiopure phosphoramidate48%[2]
t-BuMgCl-mediated CouplingCoupling of unprotected nucleoside with a diastereomeric mixture of the phosphoramidate~21.5%[2]
DMF-DMA Protected SynthesisThree-step synthesis from GS-44152485%[5]

Experimental Protocols

Protocol 1: Highly Efficient Three-Step Synthesis of Remdesivir from GS-441524 [5]

This protocol is based on a high-yielding synthesis employing DMF-DMA as a protecting agent.

  • Protection of GS-441524:

    • To a solution of GS-441524 in pyridine, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 equivalents).

    • Stir the reaction mixture at 25 °C for 18 hours.

    • Monitor the reaction by TLC for the consumption of the starting material.

    • Upon completion, the crude protected intermediate is typically used in the next step without further purification.

  • Phosphoramidation:

    • To the crude protected nucleoside, add a solution of the enantiopure pentafluorophenyl phosphoramidate precursor in THF.

    • Add t-BuMgCl (1.1 equivalents) to the mixture.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate) and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude phosphoramidate intermediate in isopropanol.

    • Add acetic acid (20 equivalents).

    • Heat the reaction mixture to 50 °C and stir for 18 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography to obtain remdesivir.

Visualizations

Remdesivir_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product GS441524 GS-441524 Protection Protection GS441524->Protection DMFDMA DMF-DMA DMFDMA->Protection Phosphoramidation Phosphoramidation Protection->Phosphoramidation Protected Intermediate Deprotection Deprotection Phosphoramidation->Deprotection Phosphoramidate Intermediate Remdesivir Remdesivir Deprotection->Remdesivir

Caption: High-level workflow for the three-step synthesis of Remdesivir.

Troubleshooting_Low_Yield Start Low Yield Observed CheckStep Identify Problematic Step Start->CheckStep CGlycosylation C-Glycosylation CheckStep->CGlycosylation Early Step Phosphorylation Phosphorylation CheckStep->Phosphorylation Mid Step Deprotection Deprotection CheckStep->Deprotection Final Step Solution1 Optimize N-Protection & Lithiation CGlycosylation->Solution1 Solution2 Use Enantiopure Reagent & Protect 2',3'-OH Phosphorylation->Solution2 Solution3 Use Milder Deprotection Conditions Deprotection->Solution3 End Yield Improved Solution1->End Solution2->End Solution3->End

Caption: Decision tree for troubleshooting low yield in Remdesivir synthesis.

References

strategies to increase the intracellular concentration of remdesivir monophosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with remdesivir. Our goal is to help you overcome common experimental challenges and optimize the intracellular concentration of remdesivir monophosphate (RDV-MP) and its subsequent active triphosphate form (RDV-TP).

Troubleshooting Guides

Issue 1: Low Intracellular Concentration of Remdesivir Monophosphate (RDV-MP)

You've treated your cells with remdesivir, but LC-MS/MS analysis reveals lower-than-expected intracellular levels of RDV-MP.

Possible Cause Troubleshooting Steps
1. Inefficient Cellular Uptake A. Verify Transporter Expression: Remdesivir is a substrate for Organic Anion Transporting Polypeptides (OATP1B1) and is recognized by Equilibrative Nucleoside Transporters (ENT1 and ENT2)[1][2][3]. Assess the expression levels of these transporters in your cell line via qPCR or Western blot. Cell lines with low transporter expression may exhibit poor remdesivir uptake. B. Inhibit Efflux Pumps: Remdesivir is a substrate of the P-glycoprotein (P-gp) efflux pump[1][2]. Co-incubate cells with a P-gp inhibitor, such as verapamil or cyclosporin A, to determine if efflux is reducing intracellular accumulation.
2. Low Activity of Activating Enzymes A. Assess Enzyme Expression: The conversion of remdesivir to its alanine intermediate is catalyzed by Carboxylesterase 1 (CES1) and Cathepsin A (CatA), and the subsequent conversion to RDV-MP is mediated by Histidine Triad Nucleotide-binding Protein 1 (HINT1)[4][5][6]. Profile the expression of these enzymes in your cell line. B. Perform Enzyme Activity Assays: Conduct in vitro assays using cell lysates to measure the catalytic activity of CES1, CatA, and HINT1. (See Experimental Protocols section for detailed methodologies).
3. Remdesivir Instability A. Check Media Stability: Remdesivir can be unstable in certain cell culture media, especially at basic pH[7][8]. Assess the stability of remdesivir in your specific media over the time course of your experiment by HPLC. B. Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles of remdesivir stock solutions can lead to degradation. Aliquot stock solutions and store them at -80°C.
4. Cell-Type Specific Metabolism A. Compare Different Cell Lines: The efficiency of remdesivir activation can vary significantly between cell types due to differences in the expression of activating enzymes and transporters[9][10]. If possible, test remdesivir in a panel of cell lines to identify one with a more favorable metabolic profile.
Issue 2: High Cytotoxicity Observed with Remdesivir Treatment

You are observing significant cell death at concentrations where you expect to see antiviral activity.

Possible Cause Troubleshooting Steps
1. Excessive Hydrolysis by CES1 A. Modulate CES1 Activity: Overexpression or high activity of CES1 can lead to increased cytotoxicity[11]. If you suspect this, consider using a cell line with lower CES1 expression or co-treating with a CES1 inhibitor. B. Optimize Remdesivir Concentration: Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell line and use concentrations well below this for antiviral assays[12].
2. Mitochondrial Toxicity A. Assess Mitochondrial Function: Remdesivir can induce mitochondrial dysfunction[13]. Evaluate mitochondrial health by measuring mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) or cellular respiration (e.g., using a Seahorse analyzer). B. Co-treatment with Dexamethasone: Dexamethasone has been shown to mitigate remdesivir-induced liver toxicity[14]. Consider co-treatment if you are working with hepatic cell lines.
3. Off-Target Effects A. Use Appropriate Controls: Always include vehicle-treated control cells to ensure that the observed toxicity is due to remdesivir and not the solvent (e.g., DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the general pathway for the intracellular activation of remdesivir?

A1: Remdesivir (RDV) is a prodrug that must be metabolized intracellularly to become active. The process involves several steps:

  • Uptake: RDV enters the cell via passive diffusion and transporters like OATP1B1, ENT1, and ENT2[1][2][3].

  • Initial Hydrolysis: Inside the cell, esterases, primarily Carboxylesterase 1 (CES1) and to a lesser extent Cathepsin A (CatA), hydrolyze remdesivir to its alanine intermediate metabolite[4][5][6].

  • Phosphoramidate Cleavage: The alanine intermediate is then acted upon by Histidine Triad Nucleotide-binding Protein 1 (HINT1), which cleaves the phosphoramidate bond to yield remdesivir monophosphate (RDV-MP)[4][5][6].

  • Phosphorylation: Cellular kinases subsequently phosphorylate RDV-MP to the diphosphate (RDV-DP) and finally to the active triphosphate form (RDV-TP)[4].

Remdesivir_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RDV_ext Remdesivir (RDV) RDV_int Remdesivir (RDV) RDV_ext->RDV_int Uptake (OATP1B1, ENT1/2) Ala_Met Alanine Metabolite RDV_int->Ala_Met Hydrolysis (CES1, CatA) RDV_MP Remdesivir Monophosphate (RDV-MP) Ala_Met->RDV_MP Phosphoramidate Cleavage (HINT1) RDV_DP Remdesivir Diphosphate (RDV-DP) RDV_MP->RDV_DP Phosphorylation (Kinases) RDV_TP Remdesivir Triphosphate (RDV-TP) (Active Form) RDV_DP->RDV_TP Phosphorylation (Kinases)

Caption: Intracellular activation pathway of remdesivir. (Within 100 characters)

Q2: Which enzymes are critical for the formation of remdesivir monophosphate?

A2: The key enzymes are Carboxylesterase 1 (CES1), Cathepsin A (CatA), and Histidine Triad Nucleotide-binding Protein 1 (HINT1). CES1 and CatA perform the initial hydrolysis step, while HINT1 is responsible for the subsequent conversion to the monophosphate form[4][5][6]. The expression and activity of these enzymes can vary significantly across different cell types, impacting the efficiency of remdesivir activation[9][10].

Q3: Are there any known inhibitors of the enzymes that activate remdesivir?

A3: Yes, specific inhibitors can be used to probe the involvement of these enzymes in your experimental system.

Enzyme Inhibitor Reported IC50
CES1 Loperamide~1.5 µM[3]
CatA Z-Phe-Ala-diazomethylketone-
HINT1 Tryptamine-adenosine monophosphate-
P-gp Verapamil~1-5 µM[15]
OATP1B1 Rifampin~1-2 µM[16]
ENT1/2 Dipyridamole~0.1-1 µM[3]

Q4: Can co-administration of other drugs affect the intracellular concentration of remdesivir?

A4: Yes, co-administration of certain drugs can impact remdesivir's intracellular levels. For instance, inhibitors of the P-gp efflux pump can increase intracellular accumulation by preventing remdesivir from being pumped out of the cell[1][2]. Conversely, co-administration with chloroquine or hydroxychloroquine has been shown to reduce the formation of the active remdesivir triphosphate in cell culture[17]. Additionally, drugs that are substrates or inhibitors of the same activating enzymes or transporters could potentially compete with remdesivir, although the clinical significance of many of these interactions is still under investigation[18]. Co-administration of favipiravir and the remdesivir metabolite GS-441524 has been shown to more effectively reduce SARS-CoV-2 replication in hamsters[19].

Q5: How can I measure the intracellular concentration of remdesivir and its metabolites?

A5: The most common and accurate method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of remdesivir and its various intracellular metabolites, including the monophosphate and triphosphate forms[20][21][22][23]. A detailed protocol outline is provided in the Experimental Protocols section.

Data Presentation

Table 1: Effect of Enzyme Inhibitors on Remdesivir Triphosphate (RDV-TP) Formation in NHBE Cells

InhibitorTarget EnzymeConcentration% Inhibition of RDV-TP Formation
LoperamideCES110 µM~50%
Z-Phe-Ala-diazomethylketoneCatA10 µM~20%
Tryptamine-adenosine monophosphateHINT1100 µM~40%
(Data synthesized from[4])

Table 2: Cytotoxicity of Remdesivir in Various Human Cell Lines

Cell LineTissue of OriginCC50 (µM)
Huh7Liver15.2
PSC-derived Lung CellsLung32.7
Caco-2Colon>100
Vero E6Kidney (Monkey)>100
(Data from[9])

Experimental Protocols

Protocol 1: Quantification of Intracellular Remdesivir Metabolites by LC-MS/MS

LCMS_Workflow start 1. Cell Seeding and Treatment harvest 2. Cell Harvesting and Lysis start->harvest Incubate with Remdesivir extract 3. Metabolite Extraction harvest->extract Use ice-cold methanol/acetonitrile lcms 4. LC-MS/MS Analysis extract->lcms Inject supernatant data 5. Data Analysis lcms->data Quantify based on standard curve

Caption: Workflow for intracellular remdesivir metabolite analysis. (Within 100 characters)

Objective: To quantify the intracellular concentrations of remdesivir, RDV-MP, and RDV-TP.

Materials:

  • Cell culture reagents

  • Remdesivir

  • Ice-cold PBS

  • Ice-cold 80% methanol

  • Ice-cold 80% acetonitrile

  • Internal standards (e.g., ¹³C-labeled remdesivir metabolites)

  • LC-MS/MS system

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentration of remdesivir for the specified time.

  • Cell Harvesting and Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing internal standards to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the metabolites using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of remdesivir and its metabolites.

    • Calculate the intracellular concentrations of the analytes in the samples based on the standard curve and normalize to the cell number or total protein content.

Protocol 2: In Vitro Esterase Activity Assay

Objective: To measure the activity of CES1 and CatA in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Remdesivir

  • LC-MS/MS system

Methodology:

  • Prepare Cell Lysate: Lyse cultured cells and determine the total protein concentration.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine cell lysate (containing a known amount of protein), reaction buffer (e.g., phosphate buffer, pH 7.4), and remdesivir.

    • Incubate at 37°C for a specific time period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Analysis:

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the alanine metabolite formed.

  • Calculate Activity: Express the esterase activity as the rate of metabolite formation per unit of protein per unit of time (e.g., pmol/min/mg protein).

Protocol 3: HINT1 Phosphoramidase Activity Assay

Objective: To measure the activity of HINT1 in cell lysates.

Materials:

  • Cell lysis buffer

  • Protein quantification assay

  • Alanine metabolite of remdesivir (substrate)

  • LC-MS/MS system

Methodology:

  • Prepare Cell Lysate: Lyse cells and determine the total protein concentration.

  • Enzymatic Reaction:

    • Combine cell lysate, reaction buffer, and the alanine metabolite of remdesivir.

    • Incubate at 37°C for a defined time.

  • Stop Reaction: Add ice-cold acetonitrile to stop the reaction.

  • Analysis:

    • Centrifuge to remove precipitated protein.

    • Quantify the formation of RDV-MP in the supernatant using LC-MS/MS.

  • Calculate Activity: Express HINT1 activity as the rate of RDV-MP formation per unit of protein per unit of time.

References

Technical Support Center: Optimization of Remdesivir Monophosphate (RMP) Extraction from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of remdesivir monophosphate (RMP) from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in extracting remdesivir monophosphate (RMP) from tissues?

A1: The primary challenges in extracting RMP from tissues are its poor stability in biological matrices and achieving high recovery rates.[1][2] Nucleotide analogues like RMP are prone to degradation, and their phosphorylated nature can lead to tight protein binding, making efficient extraction difficult.[1][2]

Q2: What are the recommended methods for tissue sample preparation?

A2: The most common and effective methods for preparing tissue samples for RMP extraction are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] A combination of these techniques is often employed to ensure the removal of interfering substances and to concentrate the analyte.

Q3: How can I improve the stability of RMP during the extraction process?

A3: To enhance the stability of RMP in tissue homogenates, it is highly recommended to add stabilizing agents. The use of 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) and a phosphatase inhibitor cocktail such as PhosSTOP EASYpack has been shown to significantly improve stability.[2] Samples should also be kept on ice and processed quickly.

Q4: What is the recommended analytical technique for quantifying RMP in tissue extracts?

A4: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and robust quantification of RMP in biological matrices.[1][2] This method offers high selectivity and allows for the accurate measurement of low concentrations of the analyte.

Q5: What are the expected tissue distributions of RMP?

A5: Following administration of remdesivir, RMP shows a wide distribution in various tissues. In mouse models, the highest concentrations of RMP have been observed in the liver, followed by the kidney.[1] The lung also shows significant levels of RMP, which is a key target tissue for the drug's antiviral activity.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low RMP Recovery Inefficient tissue homogenization.Ensure complete homogenization of the tissue using appropriate mechanical disruption methods. The tissue should be homogenized with 2 to 4 times its volume of water containing stabilizing agents.[3]
Strong protein binding of RMP.The addition of 2% formic acid to the aqueous solution during sample preparation can help dissociate RMP from proteins, thereby increasing recovery.[2]
Suboptimal solid-phase extraction (SPE) protocol.Use a weak anion exchange (WAX) SPE plate. Ensure the plate is properly pre-equilibrated. Optimize the wash and elution steps. A typical elution solution is 10% NH3·H2O in a methanol-acetonitrile mixture.[3]
Sample Instability / RMP Degradation Enzymatic degradation by phosphatases in the tissue homogenate.Immediately add phosphatase inhibitors like PhosSTOP to the homogenization buffer.[3] Also, add DTNB to the buffer to improve stability.[2]
Delays in sample processing.Process tissue samples as quickly as possible after collection. All steps should be performed on ice to minimize enzymatic activity.[3]
Poor Chromatographic Peak Shape Inappropriate LC column or mobile phase.For RMP quantification, a BioBasic AX column is recommended.[3] The mobile phase should be optimized; for example, a gradient of ammonium acetate in an acetonitrile-water mixture can provide good separation.[3]
High Background Noise in MS/MS Matrix effects from co-eluting endogenous components.Optimize the sample clean-up procedure. A robust SPE protocol is crucial. Adjusting the chromatographic gradient may also help separate RMP from interfering matrix components.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on remdesivir and its metabolites in mouse tissues.

Table 1: Lower Limit of Quantification (LLOQ) and Method Precision

AnalyteLLOQ (nM)Accuracy (%)Precision (RSD %)
RMP2093.6 - 103< 11.9
RTP1094.5 - 107< 11.4
Data from a validated LC-MS/MS method for quantification in mouse tissues.[1][2]

Table 2: Tissue Distribution of Remdesivir (RDV) and its Metabolites in Mice (AUC0-t in h·nmol/kg)

TissueRDVRMPRTPRN
Liver15,732---
Lung3,116---
Data reflects the area under the curve from time 0 to the last measurement point after a single intravenous dose.[3] Note: Specific AUC values for RMP, RTP, and RN in different tissues were not explicitly tabulated in the source but their presence and relative levels were discussed.[3]

Experimental Protocols

Protocol 1: Extraction of RMP from Mouse Tissues

This protocol is based on a validated method for the quantification of RMP in mouse tissues.[1][3]

Materials:

  • Tissue sample (e.g., liver, kidney, lung)

  • Homogenizer

  • PhosSTOP™ phosphatase inhibitor cocktail

  • 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 2% Formic acid aqueous solution

  • Weak anion exchange (WAX) solid-phase extraction (SPE) plate

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Ammonium acetate (NH₄Ac)

  • Ammonia solution (NH₃·H₂O)

  • Centrifuge

Procedure:

  • Homogenization: Immediately after collection, weigh the tissue sample and homogenize it with 2-4 times its volume of cold water containing PhosSTOP™ and DTNB.[3]

  • Protein Precipitation and Dissociation: Add an equal volume of 2% formic acid aqueous solution to the tissue homogenate. Vortex thoroughly and centrifuge at 4°C to pellet the precipitated proteins.[3]

  • Solid-Phase Extraction (SPE): a. Pre-equilibrate the WAX SPE plate.[3] b. Mix the supernatant from the previous step with an equal volume of water and load it onto the SPE plate.[3] c. Wash the plate with 5 mM ammonium acetate (pH 4.5) followed by a wash with methanol.[3] d. Elute the analytes with 10% NH₃·H₂O in a methanol-acetonitrile (4:6, v/v) solution.[3]

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of RMP

This protocol outlines the conditions for the analysis of RMP using UPLC-MS/MS.[3]

Instrumentation:

  • UPLC system coupled with a triple-quadrupole mass spectrometer

Chromatographic Conditions:

  • Column: BioBasic AX, 2.1 mm × 50 mm, 4.6 μm

  • Mobile Phase A: Acetonitrile-Water (3:7, v/v) with 10 mM NH₄Ac (pH 6.0)

  • Mobile Phase B: Acetonitrile-Water (3:7, v/v) with 1 mM NH₄Ac (pH 10.5)

  • Elution: Isocratic elution with 30% B

  • Flow Rate: 0.50 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 45 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition for RMP: m/z 372.0 → m/z 202.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization (with PhosSTOP & DTNB) tissue->homogenization ppt Protein Precipitation (2% Formic Acid) homogenization->ppt centrifugation1 Centrifugation ppt->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 load_spe Load onto WAX SPE Plate supernatant1->load_spe wash_spe Wash Plate load_spe->wash_spe elute_spe Elute RMP wash_spe->elute_spe evaporation Evaporation elute_spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for RMP extraction from tissues.

metabolic_pathway RDV Remdesivir (Prodrug) MetaboliteX Intermediate Metabolite (GS-704277) RDV->MetaboliteX Carboxylesterase / Cathepsin A RMP Remdesivir Monophosphate (RMP) MetaboliteX->RMP Phosphoramidase RTP Remdesivir Triphosphate (RTP - Active Form) RMP->RTP Phosphorylation RN Nucleoside Metabolite (GS-441524) RMP->RN Dephosphorylation

Caption: Metabolic activation pathway of Remdesivir.

References

Technical Support Center: Sensitive Detection of Remdesivir Monophosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of remdesivir monophosphate (RMP).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the sensitive detection of remdesivir monophosphate (RMP)?

A1: The most prevalent and sensitive method for the quantification of remdesivir and its metabolites, including RMP, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of RMP often found in biological matrices.

Q2: What are the main challenges in the bioanalysis of remdesivir monophosphate (RMP)?

A2: The primary challenges in the bioanalysis of RMP include its inherent instability, potential for degradation during sample preparation, and the need for highly sensitive assays to achieve low limits of quantification.[2][3][4] Overcoming these challenges requires careful optimization of sample handling, extraction, and analytical conditions.

Q3: How can I improve the stability of RMP in my samples?

A3: To enhance the stability of RMP, it is recommended to treat plasma samples with diluted formic acid.[3][5] Additionally, keeping samples at low temperatures (e.g., -70°C or -80°C) during storage and processing is critical to prevent degradation.[1][6]

Q4: What type of column is recommended for the chromatographic separation of RMP?

A4: For the separation of the highly polar RMP and its triphosphate metabolite (RTP), a mixed-mode or anion-exchange column, such as a BioBasic AX column, has been shown to be effective.[2][4] This type of column provides better retention and separation of these phosphorylated metabolites compared to standard reversed-phase columns.

Troubleshooting Guides

Issue 1: Low or No Signal for Remdesivir Monophosphate (RMP)
Possible Cause Troubleshooting Step
Analyte Degradation Ensure proper sample handling and storage conditions. Use acidified plasma (e.g., with formic acid) to improve stability.[3][5] Prepare fresh stock solutions and store them at -80°C.[1][6]
Inefficient Extraction Optimize the protein precipitation method. Ensure the correct ratio of organic solvent to plasma. Consider alternative extraction techniques if recovery remains low.
Poor Ionization in Mass Spectrometer Optimize electrospray ionization (ESI) source parameters. RMP is often analyzed in positive ESI mode.[2] Ensure the mobile phase composition is conducive to good ionization.
Incorrect Mass Transitions (MRM) Verify the precursor and product ion m/z values for RMP. Use direct infusion of a standard solution to confirm the mass transitions and optimize collision energy.
Issue 2: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step
Matrix Effects Use a stable isotope-labeled internal standard to compensate for matrix effects.[1] Optimize the sample cleanup procedure to remove more interfering components from the matrix.
Contamination Use HPLC-grade solvents and reagents.[6] Thoroughly clean the LC system, including the column and autosampler.
Carryover Implement a robust needle wash protocol in the autosampler. Inject blank samples between high-concentration samples to assess and mitigate carryover.[3]

Quantitative Data Summary

The following tables summarize the quantitative parameters from various validated methods for the detection of remdesivir and its metabolites.

Table 1: LC-MS/MS Method Parameters

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)MatrixReference
Remdesivir0.50.5 - 5000Human Plasma[1]
Remdesivir44 - 4000Human Plasma[3][5]
GS-44152422 - 2000Human Plasma[3][5]
GS-70427722 - 2000Human Plasma[3][5]
RMP20 nMNot SpecifiedMouse Tissues[2][4]
RTP10 nMNot SpecifiedMouse Tissues[2][4]

Table 2: HPLC and UPLC Method Parameters

AnalyteLODLOQLinearity Range (µg/mL)DetectionReference
Remdesivir0.3 ng/mLNot SpecifiedNot SpecifiedLC-MS[7]
RemdesivirNot SpecifiedNot Specified0.1 - 15HPLC-DAD[8]
RemdesivirNot SpecifiedNot Specified0.05 - 15HPLC-FL[8]
RemdesivirNot Specified0.1 µg/mL0.1 - 10UPLC[9]

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of RMP

This protocol is a synthesized methodology based on best practices for the sensitive detection of phosphorylated metabolites like RMP.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add a suitable internal standard.

    • Add 200 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: BioBasic AX, 50 x 2.1 mm, 5 µm (or equivalent mixed-mode/anion-exchange column).

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 9.0 with ammonium hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient starting with a high aqueous composition to retain the polar RMP, followed by an increasing organic phase to elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of RMP.

    • MRM Transitions: Determine the specific precursor ion (Q1) and product ion (Q3) for RMP and the internal standard by direct infusion of standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is ppt Protein Precipitation (Acetonitrile + Formic Acid) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection into LC-MS/MS reconstitute->inject chrom Chromatographic Separation (Anion Exchange Column) inject->chrom ms Mass Spectrometric Detection (MRM Mode) chrom->ms integrate Peak Integration ms->integrate quant Quantification integrate->quant

Caption: Experimental workflow for the sensitive detection of remdesivir monophosphate.

troubleshooting_workflow cluster_solutions Potential Solutions start Low or No RMP Signal check_stability Check Sample Stability (Acidified Plasma, -80°C Storage) start->check_stability check_extraction Review Extraction Protocol (Solvent Ratio, Technique) start->check_extraction check_ms Verify MS Parameters (Ionization, MRM Transitions) start->check_ms stability_sol Prepare Fresh Stocks, Use Stabilizing Agents check_stability->stability_sol extraction_sol Optimize Protein Precipitation, Test Alternative Methods check_extraction->extraction_sol ms_sol Optimize Source Parameters, Confirm Transitions via Infusion check_ms->ms_sol

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Assay Validation for Remdesivir Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of remdesivir, a critical antiviral agent, and its metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. This guide provides a comparative overview of published and validated LC-MS/MS assays for remdesivir quantification, offering insights into their methodologies and performance characteristics to aid researchers in selecting and implementing the most suitable method for their needs.

Comparison of Validated LC-MS/MS Assays for Remdesivir

The following table summarizes the key performance characteristics of several validated LC-MS/MS assays for the quantification of remdesivir in human plasma. This allows for a direct comparison of their analytical capabilities.

ParameterMethod 1 (Nguyen et al., 2021)[1][2][3]Method 2 (Xiao et al., 2021)[4][5][6][7]Method 3 (Pasupuleti et al.)[7]
Biological Matrix Human PlasmaAcidified Human PlasmaHuman Plasma
Internal Standard Remdesivir-2H5Stable Isotope Labeled Analogs---
Linear Range 0.5 - 5000 ng/mL4 - 4000 ng/mL1 - 5000 ng/mL (UHPLC-MS/MS)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]4 ng/mL1 ng/mL[7]
Intra-day Precision (%CV) < 5.2%< 6.6%< 9.59%
Inter-day Precision (%CV) < 9.8%< 6.6%< 9.59%
Accuracy (%Bias) Within ±15%Within ±11.5%---
Extraction Recovery ~77%Not explicitly stated85.68 - 101.34%
Matrix Effect ~123%Minimized by separate injections---

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of these assays. Below are summaries of the experimental protocols for the compared methods.

Method 1: Rapid and Sensitive Quantification in Human Plasma[1][2][3]
  • Sample Preparation: Protein precipitation.

  • Chromatographic Separation: Achieved on a Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm) column using gradient elution.[1][2][3]

  • Mass Spectrometry: A Waters Xevo® TQ-S micro tandem quadrupole mass spectrometer was used in the ESI positive ion mode with multiple reaction monitoring (MRM).[1] The monitored transitions were m/z 603.2 → 200.1 (primary) and m/z 603.2 → 402.2 (secondary) for remdesivir.[1]

  • Internal Standard: Remdesivir-2H5, a deuterium-labeled analog of remdesivir.[1][2][3]

Method 2: Determination in Acidified Human Plasma with Metabolites[4][5][6][7]
  • Sample Preparation: Overcoming instability issues of the analytes was achieved by treating plasma samples with diluted formic acid.[4][5][6] This was followed by protein precipitation.

  • Chromatographic Separation: An Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm) was used with a run time of 3.4 minutes.[4][5][6] A key feature of this method is the use of separate injections for each analyte with different ESI modes and organic gradients to enhance sensitivity and minimize carryover.[4][5][6]

  • Mass Spectrometry: Positive electrospray ionization (ESI) was used for remdesivir.[5]

  • Analytes Measured: This method simultaneously quantifies remdesivir and its metabolites, GS-441524 and GS-704277.[4][5][6]

Method 3: Vortex-Assisted Salt-Induced Liquid-Liquid Micro-Extraction[7]
  • Sample Preparation: A single protein precipitation step with hydrochloric acid is followed by a vortex-assisted salt-induced liquid-liquid micro-extraction (VA-SI-LLME) with acetonitrile.[7]

  • Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC).[7]

  • Detection: This study utilized both PDA (Photodiode Array) and MS/MS detectors.[7] The UHPLC-MS/MS method demonstrated a lower limit of quantification.[7]

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical processes involved in a typical LC-MS/MS assay validation for remdesivir, the following diagrams are provided.

LC_MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing & Analysis SampleCollection Biological Sample (e.g., Human Plasma) Spiking Spike with Internal Standard (IS) SampleCollection->Spiking Extraction Protein Precipitation / Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Concentration Quantification CalibrationCurve->Quantification Validation Assay Validation Quantification->Validation

A generalized experimental workflow for LC-MS/MS quantification of remdesivir.

Assay_Validation_Parameters cluster_Performance Performance Characteristics cluster_Matrix Matrix Effects & Stability Validation LC-MS/MS Assay Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Selectivity Selectivity & Specificity Validation->Selectivity MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Extraction Recovery Validation->Recovery Stability Analyte Stability (Freeze-Thaw, Bench-Top) Validation->Stability

Key parameters assessed during the validation of an LC-MS/MS bioanalytical method.

Conclusion

The presented LC-MS/MS methods all demonstrate the capability for sensitive and selective quantification of remdesivir in human plasma. The choice of a specific method will depend on the laboratory's specific requirements, such as the need for simultaneous analysis of metabolites, desired lower limit of quantification, and available instrumentation. The provided experimental details and performance comparisons serve as a valuable resource for researchers to establish and validate a robust analytical method for remdesivir, ultimately contributing to a better understanding of its pharmacokinetics and clinical efficacy. It is crucial to note that any implemented method should undergo a thorough in-house validation according to regulatory guidelines to ensure reliable and accurate results.

References

Remdesivir vs. Its Nucleoside Metabolite GS-441524: A Comparative Guide on Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between a prodrug and its active metabolite is critical for therapeutic development. This guide provides a detailed comparison of the antiviral activity of remdesivir (a prodrug) and its primary plasma metabolite, the nucleoside monophosphate GS-441524.

Remdesivir, an adenosine nucleotide analog, is a broad-spectrum antiviral agent that has garnered significant attention for its activity against a range of RNA viruses, including coronaviruses.[1][2] Its therapeutic efficacy is dependent on its intracellular conversion to the active triphosphate form.[3][4] A key intermediate and the main metabolite found in plasma is the nucleoside monophosphate, GS-441524.[5][6] This guide delves into the comparative antiviral profiles of these two compounds, presenting key experimental data, methodologies, and mechanistic insights.

Executive Summary of Antiviral Potency

While remdesivir is the administered drug, GS-441524 is the more stable and predominant species in circulation.[7][8] In vitro studies have shown that remdesivir often exhibits lower EC50 values (indicating higher potency) than GS-441524 in certain cell-based assays.[7][9] However, the superior cell penetration of the prodrug form is a key factor in this observation.[10] Once inside the cell, both compounds are ultimately converted to the same active triphosphate metabolite, GS-443902, which acts as a chain terminator of viral RNA-dependent RNA polymerase (RdRp).[1][5]

Pharmacokinetic data reveals that remdesivir is rapidly metabolized, leading to substantially higher and more sustained plasma concentrations of GS-441524.[7][8] This has led to suggestions that GS-441524 itself could be a viable therapeutic agent, potentially offering a more favorable safety profile and simpler synthesis process.[7]

Quantitative Comparison of In Vitro Antiviral Activity

The following tables summarize the 50% effective concentration (EC50) values for remdesivir and GS-441524 against various coronaviruses from published in vitro studies. A lower EC50 value indicates greater potency.

Compound Virus Cell Line EC50 (µM) Reference
RemdesivirSARS-CoVHAE~0.01[7][8]
GS-441524SARS-CoVHAE0.18 ± 0.14[7][8]
RemdesivirMERS-CoVHAE~0.01[7][8]
GS-441524MERS-CoVHAE~0.1[7][8]
RemdesivirFCoVCRFKNot Reported
GS-441524FCoVCRFK0.78[7]
RemdesivirSARS-CoV-2Various0.01 - 0.12[11]
GS-441524SARS-CoV-2Various0.47 - 3.6[11]

HAE: Primary Human Airway Epithelial cells; CRFK: Crandell Rees Feline Kidney cells.

Mechanism of Action and Metabolic Activation

Both remdesivir and GS-441524 exert their antiviral effect through the action of the active triphosphate metabolite, GS-443902. However, their pathways to this active form differ significantly.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir (Prodrug) Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Cellular Uptake GS441524_ext GS-441524 (Nucleoside) GS441524_int GS-441524 GS441524_ext->GS441524_int Cellular Uptake Alanine_Metabolite Alanine Metabolite Remdesivir_int->Alanine_Metabolite Carboxylesterase 1 / Cathepsin A Monophosphate Remdesivir Monophosphate Alanine_Metabolite->Monophosphate HINT1 Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinases GS441524_MP GS-441524 Monophosphate GS441524_int->GS441524_MP Adenosine Kinase GS441524_MP->Diphosphate Triphosphate Active Triphosphate (GS-443902) Diphosphate->Triphosphate Cellular Kinases Viral_RNA Viral RNA Replication Triphosphate->Viral_RNA Incorporation by RdRp Chain_Termination Chain Termination Viral_RNA->Chain_Termination

Caption: Metabolic activation pathways of remdesivir and GS-441524.

Remdesivir, as a phosphoramidate prodrug, is designed for efficient entry into cells.[1] Intracellularly, it is first hydrolyzed by carboxylesterase 1 or cathepsin A to an alanine metabolite, which is then converted by histidine triad nucleotide-binding protein 1 (HINT1) to the monophosphate form.[3][4] In contrast, GS-441524 enters cells and is directly phosphorylated by adenosine kinase to its monophosphate form.[5] From this common monophosphate intermediate, cellular kinases catalyze two further phosphorylation steps to yield the active triphosphate, GS-443902.[3][4] This active form is then incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase, leading to delayed chain termination and inhibition of viral replication.[10][12]

Experimental Protocols

In Vitro Antiviral Activity Assay (General Workflow)

The following outlines a typical experimental workflow for determining the EC50 of antiviral compounds.

G cluster_quantification Quantification Methods A Cell Seeding (e.g., Vero E6, HAE) C Cell Infection (e.g., SARS-CoV-2) A->C B Compound Dilution Series (Remdesivir or GS-441524) B->C D Incubation (e.g., 24-72 hours) C->D E Quantification of Viral Replication D->E F Data Analysis (Dose-Response Curve and EC50 Calculation) E->F Q1 qRT-PCR (Viral RNA) E->Q1 Q2 Plaque Assay (Infectious Virus) E->Q2 Q3 ELISA (Viral Antigen) E->Q3

Caption: General workflow for in vitro antiviral activity testing.

Detailed Methodologies:

  • Cell Culture: Specific cell lines (e.g., Vero E6, Calu-3, primary human airway epithelial cells) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Compound Preparation: Remdesivir and GS-441524 are typically dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in cell culture medium.

  • Viral Infection: Cells are infected with the virus of interest (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI).

  • Treatment: Immediately following infection, the diluted compounds are added to the cells.

  • Incubation: The treated and infected cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • Quantification of Viral Activity:

    • qRT-PCR: Viral RNA is extracted from the cell supernatant or cell lysate and quantified using quantitative reverse transcription PCR.

    • Plaque Reduction Assay: The supernatant containing infectious virus particles is serially diluted and used to infect a fresh monolayer of cells. The number of plaques (zones of cell death) is counted to determine the viral titer.

    • ELISA: The amount of a specific viral antigen (e.g., nucleoprotein) is quantified using an enzyme-linked immunosorbent assay.[11]

  • Data Analysis: The data is used to generate a dose-response curve, and the EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.

Concluding Remarks

The comparison between remdesivir and its nucleoside metabolite GS-441524 highlights a classic trade-off in antiviral drug design between cellular permeability and intrinsic activity. While remdesivir's prodrug structure enhances its ability to enter cells and initiate the metabolic cascade, the resulting high and sustained plasma levels of GS-441524 suggest that the parent nucleoside itself holds significant therapeutic potential.[7][8] Further research, particularly in vivo studies directly comparing the efficacy and safety of equimolar doses of both compounds, is warranted to fully elucidate their respective therapeutic advantages. The choice between these two molecules for future drug development will likely depend on factors such as the target viral disease, desired route of administration, and overall pharmacokinetic and safety profiles.

References

A Head-to-Head Comparison of Remdesivir and Favipiravir Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral therapeutics, both remdesivir and favipiravir have emerged as critical agents, particularly in the context of RNA viruses. Their efficacy, however, is not a direct consequence of the administered drug but rather the result of intracellular conversion to active metabolites. This guide provides a detailed head-to-head comparison of the metabolites of remdesivir and favipiravir, focusing on their biochemical properties, antiviral activity, and pharmacokinetic profiles, supported by experimental data and methodologies for the research and drug development community.

Metabolic Activation Pathways

Both remdesivir and favipiravir are prodrugs that require intracellular conversion to their active triphosphate forms. These active metabolites then act as inhibitors of viral RNA-dependent RNA polymerase (RdRp).

Remdesivir, an adenosine analogue prodrug, undergoes a multi-step conversion. It is first metabolized to its nucleoside monophosphate intermediate, which is then phosphorylated to the active nucleoside triphosphate, GS-443902. A major circulating metabolite of remdesivir is the parent nucleoside, GS-441524, which can also be taken up by cells and converted to the active triphosphate form.[1][2][3][4][5][6][7][8]

Favipiravir, a pyrazinecarboxamide derivative, is similarly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP or T-705-RTP), through intracellular ribosylation and phosphorylation.[9][10][11] The primary inactive metabolite in plasma is the hydroxylated form, T-705M1.[12][13][14]

metabolic_pathways cluster_remdesivir Remdesivir Metabolism cluster_favipiravir Favipiravir Metabolism RDV Remdesivir (Prodrug) GS704277 GS-704277 (Alanine Metabolite) RDV->GS704277 Carboxylesterase 1 Cathepsin A GS441524 GS-441524 (Nucleoside Metabolite) RDV->GS441524 Extracellular Metabolism GS441524_MP GS-441524-MP (Monophosphate) GS704277->GS441524_MP HINT1 GS443902 GS-443902 (Active Triphosphate) GS441524_MP->GS443902 Kinases GS441524->GS441524_MP Kinases FAV Favipiravir (Prodrug) FAV_RMP Favipiravir-RMP (Monophosphate) FAV->FAV_RMP HGPRT T705M1 T-705M1 (Inactive Metabolite) FAV->T705M1 Aldehyde Oxidase Xanthine Oxidase FAV_RTP Favipiravir-RTP (Active Triphosphate) FAV_RMP->FAV_RTP Kinases

Metabolic activation pathways of remdesivir and favipiravir.

Biochemical Properties of Active Metabolites

The core of the antiviral activity of both drugs lies in the ability of their triphosphate metabolites to inhibit the viral RdRp.

ParameterRemdesivir (GS-443902)Favipiravir (Favipiravir-RTP)Reference
Target RNA-dependent RNA polymerase (RdRp)RNA-dependent RNA polymerase (RdRp)[3][9]
Mechanism of Action Acts as a non-obligate chain terminator, causing delayed chain termination.Competes with purine nucleosides (GTP and ATP) for incorporation into the viral RNA strand, inducing lethal mutagenesis.[6][9]

Antiviral Activity of Metabolites

The in vitro antiviral efficacy of the parent drugs and their nucleoside metabolites varies across different cell lines, which may be attributed to differences in intracellular metabolic activation.

CompoundVirusCell LineEC50 (µM)Reference
Remdesivir SARS-CoV-2Vero E6~1.0[15]
SARS-CoV-2Calu-30.11[15]
GS-441524 SARS-CoV-2Vero E6~1.0[15]
SARS-CoV-2Calu-30.25[15]
Favipiravir Influenza A (H5N1)MDCK0.014 - 0.55[9]
SARS-CoV-2Vero E661.88[14]

Pharmacokinetics of Major Metabolites

The pharmacokinetic profiles of the major circulating metabolites of remdesivir and favipiravir are crucial for understanding their in vivo activity and potential for drug-drug interactions.

ParameterRemdesivir (Parent Drug)GS-441524 (Remdesivir Metabolite)Favipiravir (Parent Drug)T-705M1 (Favipiravir Metabolite)Reference
Half-life (t1/2) <1 hour>24 hours2 - 5.5 hoursNot well defined[12][16]
Peak Plasma Concentration (Cmax) Achieved at the end of IV infusionReached about 1 hour after end of infusion~2 hours post-oral doseN/A[16][17]
Elimination Primarily metabolismGlomerular filtrationPrimarily metabolism to T-705M1, then renal excretionRenal excretion[12][16]
Protein Binding 88-93.6%2%54%N/A[8][12]

Experimental Protocols

In Vitro Antiviral Activity Assay (Yield Reduction Assay)

Objective: To determine the 50% effective concentration (EC50) of the antiviral compounds.

Methodology:

  • Cell Culture: Confluent monolayers of a suitable cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) are prepared in 96-well plates.

  • Compound Preparation: The test compounds (remdesivir, GS-441524, favipiravir) are serially diluted to a range of concentrations.

  • Infection: The cell monolayers are treated with the diluted compounds and subsequently infected with the virus at a specific multiplicity of infection (MOI).

  • Incubation: The plates are incubated for a defined period (e.g., 48 hours) to allow for viral replication.

  • Quantification of Viral Yield: The supernatant is collected, and the amount of infectious virus is quantified using a plaque assay or a quantitative real-time PCR (qRT-PCR) to measure viral RNA copies.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.[15][18]

antiviral_assay_workflow start Start cell_culture Prepare Cell Monolayers (e.g., Vero E6) start->cell_culture compound_prep Serially Dilute Antiviral Compounds cell_culture->compound_prep treatment_infection Treat Cells with Compounds and Infect with Virus compound_prep->treatment_infection incubation Incubate for 48 hours treatment_infection->incubation quantification Quantify Viral Yield (Plaque Assay or qRT-PCR) incubation->quantification analysis Calculate EC50 quantification->analysis end End analysis->end

Workflow for in vitro antiviral activity assay.
Quantification of Intracellular Metabolites (LC-MS/MS)

Objective: To measure the intracellular concentrations of the active triphosphate metabolites.

Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with the parent drug (remdesivir or favipiravir) for a specified duration.

  • Cell Lysis and Extraction: The cells are harvested and lysed. The intracellular contents are extracted, typically using a cold methanol-based solution to quench metabolic activity.

  • Sample Preparation: The extracts are processed to remove proteins and other interfering substances.

  • LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: The metabolites are separated on a suitable column (e.g., a strong anion exchange column for phosphorylated species).

    • Mass Spectrometry: The separated metabolites are ionized and detected based on their specific mass-to-charge ratios and fragmentation patterns.

  • Quantification: The concentration of the metabolites is determined by comparing the signal to a standard curve of known concentrations.[1][18]

Conclusion

The antiviral efficacy of both remdesivir and favipiravir is dependent on the intracellular generation of their respective active triphosphate metabolites. While both target the viral RdRp, their mechanisms of action appear to differ, with remdesivir acting as a delayed chain terminator and favipiravir inducing lethal mutagenesis. The major circulating metabolite of remdesivir, GS-441524, has a significantly longer half-life than the parent drug and favipiravir, which may have implications for dosing and sustained antiviral pressure. In contrast, favipiravir is rapidly metabolized to an inactive form. The choice between these antivirals may be influenced by the specific viral pathogen, the host cell's metabolic capacity to activate the prodrug, and the pharmacokinetic profiles of the parent drug and its metabolites. Further head-to-head studies focusing on the intracellular pharmacology of the active metabolites are warranted to optimize their clinical use.

References

Validating Remdesivir Monophosphate as a Biomarker for Drug Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of remdesivir monophosphate and its related metabolites as biomarkers for the efficacy of the antiviral drug remdesivir. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Introduction to Remdesivir and the Role of Biomarkers

Remdesivir (GS-5734) is a broad-spectrum antiviral agent, initially developed for the treatment of Ebola and subsequently authorized for use against SARS-CoV-2, the virus that causes COVID-19.[1][2] It is a nucleotide analog prodrug, meaning it is administered in an inactive form and must be metabolized within the body to its pharmacologically active form.[2][3] The validation of reliable biomarkers is crucial for optimizing therapeutic dosing, monitoring treatment response, and understanding the pharmacokinetic and pharmacodynamic profile of remdesivir.

Mechanism of Action of Remdesivir

Remdesivir's antiviral activity is mediated by its active triphosphate metabolite, remdesivir triphosphate (RDV-TP or GS-443902).[4][5][6] The process begins with the entry of remdesivir into the host cell.[4] Inside the cell, it undergoes a series of metabolic conversions:

  • Conversion to Monophosphate: Remdesivir is first metabolized by cellular esterases and kinases to its monophosphate form.[2][3]

  • Phosphorylation to Triphosphate: The monophosphate is then further phosphorylated to the active remdesivir triphosphate (RDV-TP).[4][5]

  • Inhibition of Viral Replication: RDV-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[5] It mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand.[5] This incorporation leads to delayed chain termination, effectively halting viral replication.[4][5]

A significant portion of remdesivir is also prematurely hydrolyzed in the plasma to its nucleoside analog, GS-441524, which is the major circulating metabolite.[2][7]

Comparison of Potential Biomarkers for Remdesivir Efficacy

The choice of a biomarker for remdesivir efficacy depends on a trade-off between directly measuring the active compound and the feasibility of sample collection and analysis.

BiomarkerTypeRationale for UseAdvantagesDisadvantages
Remdesivir Triphosphate (RDV-TP/GS-443902) Active MetaboliteDirectly responsible for antiviral activity.[6] Its concentration should correlate strongly with drug efficacy.Most direct measure of the pharmacologically active agent.Difficult to measure as it is located intracellularly, requiring complex sample processing (e.g., peripheral blood mononuclear cells).[6]
GS-441524 Major Plasma MetaboliteThe primary and most stable metabolite of remdesivir found in plasma.[2][7] Its levels can reflect the overall exposure to the drug.Readily quantifiable in plasma using standard bioanalytical methods like LC-MS/MS.[8][9] More stable in plasma than the parent drug.[10]Indirect measure of the active intracellular triphosphate form. The correlation with intracellular RDV-TP levels and clinical efficacy needs to be firmly established.
Viral Load Direct Efficacy MarkerMeasures the direct outcome of the antiviral drug's action.A direct indicator of the drug's effectiveness in reducing viral replication.[11]Can be influenced by host immune response and other factors. Sampling from the site of infection (e.g., respiratory tract) can be invasive.
Inflammatory Markers (e.g., CRP, D-dimer, IL-6) Indirect/Pharmacodynamic MarkersRemdesivir treatment has been shown to improve several biomarkers associated with COVID-19 severity.[12][13][14][15]Can provide insights into the drug's effect on the host's inflammatory response to the infection.[16]Not specific to the antiviral effect of remdesivir and can be influenced by many other factors related to the disease state.

Experimental Protocols

Quantification of Remdesivir and GS-441524 in Human Plasma by LC-MS/MS

This protocol is a synthesis of methodologies described in the literature.[1][8][9][17]

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen human plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of remdesivir and GS-441524).[18]

  • Add 100 µL of acetonitrile to precipitate proteins.[18]

  • Vortex the mixture thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reverse-phase column is commonly used (e.g., Agilent Poroshell 120 EC-C18, 3 x 50 mm, 2.7 µm particle size).[9]

  • Mobile Phase: A gradient elution using two mobile phases is typical:

    • Mobile Phase A: Water with an additive like 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: A flow rate of around 0.5 mL/min is common.

  • Injection Volume: Typically 10 µL of the extracted sample is injected.[9]

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.[17]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[9] Specific precursor-to-product ion transitions are monitored for remdesivir, GS-441524, and their respective internal standards.

  • Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared in a blank matrix.

Visualizations

Remdesivir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell cluster_viral_replication Viral Replication Machinery Remdesivir_prodrug Remdesivir (Prodrug) Remdesivir_inside Remdesivir Remdesivir_prodrug->Remdesivir_inside Cellular uptake RDV_MP Remdesivir Monophosphate Remdesivir_inside->RDV_MP Metabolism (Esterases) RDV_TP Remdesivir Triphosphate (Active Form) RDV_MP->RDV_TP Phosphorylation (Kinases) RdRp Viral RdRp Polymerase RDV_TP->RdRp Competitive Inhibition RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Chain_termination Chain Termination RNA_synthesis->Chain_termination LC_MS_Workflow start Plasma Sample Collection protein_precipitation Protein Precipitation (Acetonitrile + Internal Standard) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (Quantification) supernatant_transfer->lc_ms_analysis data_processing Data Processing and Concentration Determination lc_ms_analysis->data_processing

References

Unveiling Cellular Factories: A Comparative Analysis of Remdesivir Metabolism Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the intracellular journey of remdesivir, this guide provides a comprehensive comparison of its metabolic activation in various cell lines. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, offering a clear perspective on the cell-type-dependent efficacy of this critical antiviral agent.

Remdesivir, a monophosphoramidate prodrug of a nucleoside analog, requires intracellular conversion to its active triphosphate form, GS-443902, to exert its antiviral effects.[1][2] This metabolic activation is a multi-step process orchestrated by a series of cellular enzymes.[1][3] Understanding the efficiency of this process in different cell types is paramount for predicting therapeutic efficacy and guiding further drug development. This guide presents a comparative analysis of remdesivir metabolism, drawing upon key studies to illuminate the nuances of its intracellular journey.

Comparative Metabolism of Remdesivir

The efficiency of remdesivir's conversion to its active form, GS-443902, varies significantly across different cell lines. This variability is largely attributed to the differential expression and activity of the requisite metabolic enzymes.[4][5] The following table summarizes the intracellular formation of the active triphosphate metabolite (GS-443902) from remdesivir and its parent nucleoside, GS-441524, in a panel of cell lines after a 4-hour incubation with 10 μM of each compound.

Cell LineParent CompoundGS-441524-MP (pmol/million cells)GS-441524-DP (pmol/million cells)GS-443902 (TP) (pmol/million cells)
Vero E6 RemdesivirData not specifiedData not specified~10
GS-441524Data not specifiedData not specified~15
Calu-3 RemdesivirData not specifiedData not specified~150
GS-441524Data not specifiedData not specified~10
Caco-2 RemdesivirData not specifiedData not specified~250
GS-441524Data not specifiedData not specified~5
Huh-7 RemdesivirData not specifiedData not specified~1160
GS-441524Data not specifiedData not specified~9
293T RemdesivirData not specifiedData not specified~300
GS-441524Data not specifiedData not specified~2
BHK-21 RemdesivirData not specifiedData not specified~400
GS-441524Data not specifiedData not specified~3
3T3 RemdesivirData not specifiedData not specified~200
GS-441524Data not specifiedData not specified~1.5
HAE RemdesivirData not specifiedData not specified~200
GS-441524Data not specifiedData not specified~10

Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[4][5]

Notably, remdesivir consistently demonstrates superior conversion to the active triphosphate form compared to its parent nucleoside GS-441524 across most cell lines, with the exception of Vero E6 and Vero CCL-81 cells.[4][5] This highlights the efficiency of the phosphoramidate prodrug approach in bypassing the often rate-limiting initial phosphorylation step.[5] The human liver cell line, Huh-7, exhibited the most robust metabolism of remdesivir, generating significantly higher levels of the active metabolite.[4]

The Metabolic Pathway of Remdesivir

Remdesivir's journey to becoming an active antiviral agent involves a precise sequence of enzymatic reactions. The prodrug is first taken up by the target cells and undergoes hydrolysis.[1] Carboxylesterase 1 (CES1) and Cathepsin A (CatA) are key enzymes that hydrolyze remdesivir to its alanine intermediate.[1][3] This intermediate is then acted upon by Histidine Triad Nucleotide-binding Protein 1 (HINT1) to form the monophosphate metabolite (GS-441524-MP).[1] Subsequently, cellular kinases catalyze the successive phosphorylations to the diphosphate (GS-441524-DP) and finally to the active triphosphate (GS-443902) form.[1][2]

Remdesivir_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Remdesivir Remdesivir (Prodrug) Met_Ala Alanine Metabolite (GS-704277) Met_MP Monophosphate (GS-441524-MP) Met_Ala->Met_MP HINT1 Met_DP Diphosphate (GS-441524-DP) Met_MP->Met_DP Kinases Met_TP Active Triphosphate (GS-443902) Met_DP->Met_TP Kinases Remdesivir_intra->Met_Ala CES1 / CatA

Fig. 1: Metabolic activation pathway of remdesivir.

Experimental Protocols

The quantitative data presented in this guide is derived from studies employing robust experimental methodologies. A generalized workflow for assessing remdesivir metabolism in cell culture is outlined below.

1. Cell Culture and Seeding:

  • A variety of cell lines, including Vero E6, Calu-3, Caco-2, Huh-7, 293T, BHK-21, 3T3, and primary human airway epithelial (HAE) cells, are cultured in their respective recommended media and conditions.[4][5]

  • Cells are seeded in appropriate culture plates (e.g., 6-well or 12-well plates) and allowed to adhere and reach a desired confluency (typically 80-90%).

2. Compound Incubation:

  • Cells are treated with a specific concentration of remdesivir or GS-441524 (e.g., 10 μM) for a defined period (e.g., 4 or 24 hours) at 37°C.[4][6]

3. Cell Lysis and Metabolite Extraction:

  • Following incubation, the culture medium is removed, and the cells are washed with cold phosphate-buffered saline (PBS).

  • Intracellular metabolites are extracted by adding a cold extraction solution (e.g., 60-70% methanol) and incubating at a low temperature (e.g., -20°C).

  • The cell lysates are then scraped, collected, and centrifuged to pellet cellular debris.

4. Sample Analysis by LC-MS/MS:

  • The supernatant containing the intracellular metabolites is collected and analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8][9]

  • This technique allows for the sensitive and specific quantification of remdesivir and its various phosphorylated metabolites.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture CellSeeding Cell Seeding CellCulture->CellSeeding DrugIncubation Drug Incubation CellSeeding->DrugIncubation MetaboliteExtraction Metabolite Extraction DrugIncubation->MetaboliteExtraction LCMS LC-MS/MS Analysis MetaboliteExtraction->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Fig. 2: Generalized experimental workflow for studying remdesivir metabolism.

References

In Vitro Efficacy of Remdesivir Against SARS-CoV-2 Variants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of remdesivir, a key antiviral therapeutic, against various variants of SARS-CoV-2. The data presented is compiled from peer-reviewed studies and aims to offer a clear, objective overview of remdesivir's performance, supported by detailed experimental methodologies.

Quantitative Assessment of Remdesivir's In Vitro Activity

The antiviral efficacy of remdesivir is typically quantified by determining its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit the virus's replication or cytopathic effect by 50% in vitro. A lower EC50 or IC50 value indicates greater potency.

The following table summarizes the in vitro activity of remdesivir against a range of SARS-CoV-2 variants, as determined by plaque reduction and tissue culture infectious dose 50 (TCID50) assays.

SARS-CoV-2 VariantIC50 (µM) by Plaque Reduction Assay (72h treatment)IC50 (µM) by TCID50 Assay (72h treatment)
2019-nCoV (Wuhan) 0.220.32
Alpha (B.1.1.7) 0.210.32
Beta (B.1.351) 0.280.50
Gamma (P.1) 0.310.40
Delta (B.1.617.2) 0.320.59
Omicron (BA.2) 0.350.51

Data sourced from in vitro studies on Vero E6 cells.[1]

Furthermore, studies have consistently demonstrated that remdesivir retains its antiviral activity against a broad spectrum of Omicron subvariants.[2]

Experimental Workflow

The in vitro assessment of antiviral compounds like remdesivir against SARS-CoV-2 follows a structured workflow. This process is crucial for obtaining reliable and reproducible data. The diagram below illustrates the typical experimental pipeline.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_quantification Quantification of Antiviral Activity cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., Vero E6) Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Virus_Propagation SARS-CoV-2 Variant Propagation & Tittering Infection Infect Cells with SARS-CoV-2 Variant Virus_Propagation->Infection Drug_Dilution Serial Dilution of Remdesivir Treatment Add Remdesivir Dilutions to Wells Drug_Dilution->Treatment Cell_Seeding->Infection Infection->Treatment Incubate Incubate at 37°C (48-72 hours) Treatment->Incubate Plaque_Assay Plaque Reduction Assay Incubate->Plaque_Assay TCID50_Assay TCID50 Assay (Cytopathic Effect) Incubate->TCID50_Assay qRT_PCR qRT-PCR (Viral RNA Quantification) Incubate->qRT_PCR Data_Analysis Calculate EC50/IC50 Values Plaque_Assay->Data_Analysis TCID50_Assay->Data_Analysis qRT_PCR->Data_Analysis

Caption: Experimental workflow for assessing the in vitro antiviral activity of remdesivir.

Detailed Experimental Protocols

Accurate assessment of antiviral efficacy relies on standardized and well-defined experimental protocols. The following sections detail the methodologies for the key assays used to evaluate remdesivir's activity against SARS-CoV-2.

Cell Culture and Virus
  • Cell Line: Vero E6 cells (monkey kidney epithelial cells) are commonly used for SARS-CoV-2 propagation and antiviral assays due to their high susceptibility to infection.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a 5% CO2 environment.[3]

  • Virus Strains: Clinical isolates of SARS-CoV-2 variants are propagated in Vero E6 cells to generate virus stocks. The titer of these stocks is determined using plaque assays or TCID50 assays.

Plaque Reduction Assay

The plaque reduction assay is a quantitative method to determine the concentration of infectious virus particles.[4][5]

  • Cell Seeding: Vero E6 cells are seeded into 6-well or 12-well plates and grown until they form a confluent monolayer.[5]

  • Virus Dilution and Infection: Serial dilutions of the SARS-CoV-2 variant are prepared. The cell monolayer is washed, and then inoculated with the virus dilutions. The plates are incubated for 1 hour to allow for viral attachment.

  • Drug Treatment and Overlay: After incubation, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of remdesivir and a substance like carboxymethylcellulose or agarose to solidify the medium. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.

  • Incubation and Staining: The plates are incubated for 2-3 days to allow for plaque formation.[5] Subsequently, the cells are fixed and stained with a solution like crystal violet, which stains the living cells, making the plaques (areas of dead or destroyed cells) visible.

  • Quantification: The plaques are counted for each drug concentration, and the IC50 value is calculated as the concentration of remdesivir that reduces the number of plaques by 50% compared to the untreated virus control.

Tissue Culture Infectious Dose 50 (TCID50) Assay

The TCID50 assay determines the virus titer by assessing the cytopathic effect (CPE) of the virus on the host cells.[6][7][8]

  • Cell Seeding: Vero E6 cells are seeded in 96-well plates.

  • Virus Dilution and Infection: Ten-fold serial dilutions of the virus stock are prepared.[9] A fixed volume of each dilution is added to multiple wells of the 96-well plate containing the cell monolayer.

  • Drug Treatment: Various concentrations of remdesivir are added to the wells along with the virus.

  • Incubation and Observation: The plates are incubated for several days, and each well is microscopically examined for the presence or absence of CPE (e.g., cell rounding, detachment).

  • Calculation: The TCID50 is the virus dilution that causes CPE in 50% of the inoculated wells. The IC50 is the concentration of remdesivir that inhibits the CPE in 50% of the wells infected with a standardized amount of virus.

Quantitative Reverse Transcription PCR (qRT-PCR) Assay

This assay quantifies the amount of viral RNA in the cell culture supernatant or cell lysate, providing a measure of viral replication.[10][11]

  • Experimental Setup: The initial steps of cell seeding, infection, and drug treatment are similar to the other assays.

  • RNA Extraction: After the incubation period (e.g., 48 hours), the supernatant or the cells are collected, and total RNA is extracted.

  • qRT-PCR: The extracted RNA is subjected to a one-step or two-step qRT-PCR using primers and probes specific to a SARS-CoV-2 gene (e.g., the N gene).[12]

  • Data Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known viral RNA concentrations. The EC50 is the concentration of remdesivir that reduces the viral RNA level by 50% compared to the untreated control.[13]

References

Safety Operating Guide

Navigating the Disposal of Remdesivir Nucleoside Monophosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical management of Remdesivir nucleoside monophosphate waste, ensuring the protection of personnel and the environment.

While Remdesivir (Veklury®) itself is not classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) or the American Society of Health-System Pharmacists (ASHP), it is imperative to handle and dispose of any unused medicinal product or contaminated materials in accordance with local, state, and federal regulations governing pharmaceutical waste.[1] this compound, the active metabolite of Remdesivir, should be managed with the same level of caution.[2][3]

Core Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it as non-hazardous pharmaceutical waste, unless otherwise specified by local regulations or a facility's internal policies. The material should be sent to an approved waste disposal plant.[4]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): At a minimum, standard PPE, including disposable gloves and a lab coat, should be worn when handling this compound waste.[1]

  • Segregation: All waste contaminated with this compound, including unused product, empty vials, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory trash.

  • Waste Collection:

    • Solids and Labware: Place all solid waste into a designated, leak-proof plastic bag. This bag should be clearly labeled as "PHARMACEUTICAL WASTE FOR INCINERATION" or as required by your institution's waste management plan.

    • Sharps: Any needles or other sharps contaminated with the compound should be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous drug waste.[5]

    • Liquids: Unused solutions should not be poured down the drain.[4][6] They should be collected in a sealed, leak-proof container, clearly labeled with the contents.

  • Container Management: The primary waste bag should be placed inside a rigid, covered waste container. This secondary container must also be clearly labeled, for instance as "HAZARDOUS DRUG WASTE ONLY".[5]

  • Storage: Store the sealed waste container in a secure, designated area away from general lab traffic while awaiting pickup by a licensed waste management contractor.[5]

  • Final Disposal: The disposal of the collected waste must be handled by a licensed commercial waste disposal company. The appropriate final disposal method, typically incineration, will be determined by the contractor in accordance with federal, state, and local regulations.[5]

Spill and Breakage Management

In the event of a spill or breakage of a vial containing this compound, the following procedures should be enacted immediately:

Incident Type Required Actions
Spillage of Solution 1. Wear standard PPE (disposable gloves, lab coat).2. Absorb the spill with clean, dry paper towels.3. Place all contaminated materials into a leak-proof container for disposal according to pharmaceutical waste regulations.4. Clean the affected area twice with water, followed by one cleaning with a suitable detergent solution.[1]
Vial Breakage (Lyophilized Powder) 1. Wear suitable PPE, including chemical-resistant disposable gloves.2. Cover the spill area with a damp cloth or towel to minimize powder aerosolization.3. Use forceps or tweezers to pick up any broken glass; never use bare hands.4. Place all spill materials and broken glass into a leak-proof container for disposal.5. Decontaminate the area twice with water and a detergent solution.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound waste.

A Waste Generation (Unused compound, contaminated labware, PPE) B Segregate from General Waste A->B C Select Appropriate Waste Container B->C D Sharps Waste C->D Is it a sharp? E Non-Sharps Pharmaceutical Waste C->E Is it non-sharp? F Puncture-proof Sharps Container D->F G Labeled, Leak-proof Bag/Container E->G H Place in Secondary Labeled Container F->H G->H I Store in Secure, Designated Area H->I J Arrange Pickup by Licensed Waste Contractor I->J K Final Disposal (e.g., Incineration) J->K

Disposal workflow for this compound.

This information is intended as a guide and does not supersede the requirements of your institution's environmental health and safety office or local, state, and federal regulations. Always consult your institution's specific protocols and the material safety data sheet (MSDS) for the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.